1-(2-Hydroxyethyl)guanidine
Description
BenchChem offers high-quality 1-(2-Hydroxyethyl)guanidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Hydroxyethyl)guanidine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(2-hydroxyethyl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N3O/c4-3(5)6-1-2-7/h7H,1-2H2,(H4,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHEWEVVTYBEELC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70195871 | |
| Record name | Guanidine, (2-hydroxyethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70195871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4353-52-0 | |
| Record name | Guanidine, (2-hydroxyethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004353520 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Guanidine, (2-hydroxyethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70195871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-(2-Hydroxyethyl)guanidine from Ethanolamine
Abstract
The guanidine moiety is a critical pharmacophore in numerous biologically active molecules and approved pharmaceuticals. Its ability to exist in a protonated state at physiological pH allows for strong, specific interactions with biological targets. This guide provides a comprehensive technical overview for the synthesis of 1-(2-Hydroxyethyl)guanidine, a versatile building block, from the readily available starting material, ethanolamine. We will explore the primary synthetic strategies, delve into the mechanistic underpinnings of the guanidinylation reaction, provide detailed experimental protocols, and offer a comparative analysis to guide researchers in selecting the most appropriate method for their specific application.
Introduction: The Significance of the Hydroxyethyl Guanidine Scaffold
1-(2-Hydroxyethyl)guanidine is a functionalized guanidine that incorporates both the highly basic guanidinium group and a primary alcohol. This bifunctional nature makes it a valuable intermediate in drug development and materials science. The guanidinium group, with its delocalized positive charge, is adept at forming salt bridges and hydrogen bonds with carboxylate and phosphate groups found in proteins and nucleic acids. The hydroxyl group offers a convenient handle for further chemical modifications, such as esterification, etherification, or conjugation to other molecules, enhancing solubility and modulating pharmacokinetic properties.
The synthesis of this molecule from ethanolamine presents a straightforward yet important transformation, converting a primary amine into a significantly more basic guanidine group. This guide focuses on the most reliable and widely applicable methods to achieve this conversion.
Strategic Overview of Guanidinylation
The core transformation is the addition of a "guanidinyl" synthon to the primary amine of ethanolamine. This process, known as guanidinylation or guanylation, involves the reaction of the nucleophilic amine with an electrophilic reagent containing the C(=NH)N₂ core. Several classes of reagents have been developed for this purpose. For the synthesis of 1-(2-Hydroxyethyl)guanidine, the most practical and well-documented approaches utilize either S-alkylisothioureas or cyanamide-based reagents.
In-Depth Protocol and Mechanistic Discussion: The S-Methylisothiourea Method
The reaction of ethanolamine with an S-alkylisothiouronium salt, such as S-methylisothiourea sulfate, is a classic and highly reliable method for preparing monosubstituted guanidines. This method is often preferred due to the stability of the reagent and the relatively clean reaction profile.
Mechanistic Rationale
The underlying principle of this reaction is the nucleophilic attack of the primary amine (ethanolamine) on the electrophilic carbon of the S-methylisothiouronium cation. The S-methyl group is an excellent leaving group, facilitated by its conversion to the volatile and odorous methanethiol (CH₃SH). The reaction is typically performed in the presence of a base to deprotonate the resulting guanidinium salt and drive the reaction to completion.
Detailed Experimental Protocol (Method A)
This protocol is an adaptation of established methods for the guanidinylation of primary amines using S-methylisothiourea sulfate.
Materials:
-
Ethanolamine (1.0 eq)
-
S-methylisothiourea sulfate (0.55 eq, as it contains two isothiouronium units per sulfate)
-
Sodium hydroxide (or other suitable base)
-
Water (as solvent)
-
Standard laboratory glassware (round-bottom flask, condenser)
-
Magnetic stirrer with heating
Procedure:
-
Reagent Preparation: In a round-bottom flask, dissolve S-methylisothiourea sulfate in a minimal amount of water.
-
Reaction Setup: To the stirred solution, add ethanolamine (1.0 eq).
-
Basification: Slowly add an aqueous solution of a base, such as sodium hydroxide, to neutralize the sulfate and facilitate the reaction. The pH should be maintained in the basic range (pH 9-11).
-
Heating: Heat the reaction mixture to reflux (approximately 100°C) for 2-4 hours. The progress of the reaction can be monitored by TLC or LC-MS, observing the consumption of ethanolamine. A distinct odor of methanethiol may be noticeable; ensure the reaction is conducted in a well-ventilated fume hood.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product, 1-(2-Hydroxyethyl)guanidine, is highly polar and will remain in the aqueous solution.
-
Purification: The product can be isolated from the aqueous solution by ion-exchange chromatography. Alternatively, if a salt form (e.g., the sulfate or hydrochloride) is desired, the solution can be acidified and the water removed under reduced pressure. The resulting solid can be purified by recrystallization from an alcohol/water mixture.
Alternative Synthetic Pathway: The Cyanamide Method
A more atom-economical approach involves the direct addition of ethanolamine to cyanamide (H₂N-CN). This method avoids the formation of a thiol byproduct.
Mechanistic Rationale
The reaction proceeds via the nucleophilic addition of the amine to the nitrile carbon of cyanamide. The reaction is often catalyzed by acid, which protonates the nitrile nitrogen, making the carbon more electrophilic.
Procedure Outline (Method B):
-
Dissolve ethanolamine (1.0 eq) in a suitable solvent like water or ethanol.
-
Add cyanamide (1.1 eq), often as a 50% aqueous solution.
-
Optionally, add a catalytic amount of acid (e.g., Sc(OTf)₃ or HCl) to promote the reaction.
-
Heat the mixture to reflux and monitor for completion.
-
Work-up is similar to Method A, focusing on isolation via acidification and crystallization or chromatography.
Comparative Analysis of Synthetic Routes
The choice of synthetic method depends on factors such as scale, available starting materials, and purification capabilities.
| Parameter | Method A: S-Methylisothiourea | Method B: Cyanamide |
| Reagent Stability | Good, solid salt is stable | Cyanamide can dimerize; often used in solution |
| Byproducts | Methanethiol (toxic, odorous) | None (highly atom-economical) |
| Reaction Conditions | Typically basic, reflux | Can be neutral, acidic, or basic; often requires heat |
| Cost | Generally more expensive | Cyanamide is an inexpensive bulk chemical |
| Scalability | Well-established for large scale | Excellent for large scale |
| Safety | Requires handling of foul-smelling thiol | Cyanamide is toxic and requires careful handling |
Synthesis of Protected Variants
For multi-step syntheses, it is often necessary to use a protected form of the guanidine to avoid its high basicity interfering with subsequent reactions. Common protecting groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The synthesis involves reacting ethanolamine with a pre-protected guanidinylating reagent, such as N,N'-Di-Boc-S-methylisothiourea or N,N'-Di-Boc-1H-pyrazole-1-carboxamidine.
A general protocol involves stirring ethanolamine with the protected reagent (e.g., N,N'-Di-Boc-1H-pyrazole-1-carboxamidine) in a solvent like THF at room temperature for 24 hours. Purification is typically achieved via silica gel chromatography.
Conclusion
The synthesis of 1-(2-Hydroxyethyl)guanidine from ethanolamine is a fundamental transformation that can be achieved efficiently through several established methods. The S-methylisothiourea route offers reliability and straightforward execution, while the cyanamide route provides a more atom-economical alternative. For complex molecular assemblies, the use of protected guanidinylating reagents is the strategy of choice. By understanding the mechanisms, protocols, and comparative advantages of these routes, researchers can effectively incorporate this valuable hydroxyethyl guanidine scaffold into their drug discovery and development programs.
References
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Guanidine synthesis by guanylation. Organic Chemistry Portal. [Link]
-
Abdelbaky, A. S., & Shvets, V. I. (2018). A convenient method for the synthesis of N, Nˈ- diprotected-(2-hydroxyethyl)-guanidine. Bioscience Research, 15(4), 3498-3503. [Link]
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Valverde, E., & Rodríguez-Pérez, C. (2014). Guanidines: from classical approaches to efficient catalytic syntheses. RSC Advances, 4(21), 10831-10849. [Link]
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Looper, R. E., & Tewson, T. J. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments, (115), 54492. [Link]
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Guanidine. Wikipedia. [Link]
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Synthesis of guanidines. Organic Chemistry Portal. [Link]
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Batey, R. A. (2003). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto Thesis. [Link]
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Recent Advances in Cyanamide Chemistry: Synthesis and Applications. National Institutes of Health. [Link]
- Method for preparing guanidino compounds by hydrogen cyanamide.
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S-METHYL ISOTHIOUREA SULFATE. Organic Syntheses. [Link]
- Synthesis method of S-methyl isothiourea salt.
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The reaction of ethanolamine O-sulphate with 4-aminobutyrate aminotransferase. National Institutes of Health. [Link]
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Synthesis of the Guanidine Derivative. MDPI. [Link]
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PREPARATION OF 2-AMINOETHYLSULFONIC ACID. UI Scholars Hub. [Link]
- Swenson, D. H., Frei, J. V., & Lawley, P. D. (1979). Synthesis of 1-(2-hydroxyethyl)-1-nitrosourea and comparison of its carcinogenicity with that of 1-ethyl-1-nitrosourea.
An In-depth Technical Guide to the Physicochemical Properties of 2-(Guanidino)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Guanidino)ethanol is an organic molecule featuring a highly basic guanidinium group linked to an ethanol backbone. The guanidinium group, the protonated form of guanidine, is a common structural motif in biologically active compounds and natural products, valued for its ability to form strong hydrogen bonds and electrostatic interactions. This guide provides a comprehensive overview of the core physicochemical properties of 2-(guanidino)ethanol, offering insights into its synthesis, analytical characterization, and potential applications in drug development. Understanding these fundamental properties is critical for formulation development, pharmacokinetic profiling, and the rational design of new therapeutic agents.
Molecular Structure and Properties
The structure of 2-(guanidino)ethanol combines the polar, strongly basic guanidino group with a flexible ethanol tail. This unique combination influences its solubility, basicity, and interaction with biological targets.
Predicted Physicochemical Properties
| Property | Predicted Value/Information | Source/Basis |
| Molecular Formula | C3H9N3O | - |
| Molecular Weight | 103.12 g/mol | - |
| pKa | Estimated to be around 13.5 | Based on the pKa of guanidine (13.6)[1] |
| LogP (Octanol/Water Partition Coefficient) | -1.5 (for 2-(3-methylguanidino)ethanol) | PubChem[2] |
| Water Solubility | High | Inferred from the polar nature of the guanidinium and hydroxyl groups. |
| Ethanol Solubility | Soluble | Guanidine hydrochloride is soluble in ethanol[3]; the hydroxyl group of 2-(guanidino)ethanol should enhance this solubility. |
Synthesis of 2-(Guanidino)ethanol
2-(Guanidino)ethanol can be synthesized through several routes, including enzymatic and chemical methods.
Enzymatic Synthesis
A documented method for the formation of 2-(guanidino)ethanol involves a transamidination reaction from L-arginine and ethanolamine, catalyzed by enzymes present in rat kidney and pancreas homogenates.[4] The optimal pH for this enzymatic synthesis has been observed to be between 8.7 and 9.1.[4]
Chemical Synthesis
A common chemical synthesis approach involves the reaction of ethanolamine with a guanidinylating agent. One such method is the reaction of monoethanolamine with O-methylisourea.
Experimental Protocols for Physicochemical Characterization
The following sections detail the experimental methodologies for determining the key physicochemical properties of 2-(guanidino)ethanol.
Determination of pKa by Potentiometric Titration
The pKa of the strongly basic guanidino group can be determined by potentiometric titration.
Principle: A solution of 2-(guanidino)ethanol is titrated with a standardized acid, and the pH is monitored as a function of the volume of titrant added. The pKa is determined from the midpoint of the resulting titration curve.
Experimental Workflow:
Figure 1: Workflow for pKa determination by potentiometric titration.
Step-by-Step Protocol:
-
Preparation of Solutions:
-
Prepare a ~0.1 M solution of 2-(guanidino)ethanol in deionized, CO2-free water.
-
Standardize a ~0.1 M solution of hydrochloric acid (HCl).
-
-
Calibration: Calibrate a pH meter using standard buffers (e.g., pH 7, 10, and 12).
-
Titration:
-
Place a known volume of the 2-(guanidino)ethanol solution in a beaker with a magnetic stirrer.
-
Immerse the calibrated pH electrode and a burette containing the standardized HCl.
-
Add the HCl in small increments, recording the pH after each addition. Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of HCl added.
-
Determine the equivalence point from the inflection point of the curve (or by taking the first derivative).
-
The pH at the half-equivalence point corresponds to the pKa of the guanidinium group.
-
Determination of Aqueous Solubility (Thermodynamic)
The thermodynamic solubility of 2-(guanidino)ethanol in water can be determined using the shake-flask method.
Principle: An excess of the solid compound is equilibrated with the solvent until a saturated solution is formed. The concentration of the dissolved compound is then measured.
Experimental Workflow:
Figure 2: Workflow for thermodynamic solubility determination.
Step-by-Step Protocol:
-
Equilibration:
-
Add an excess amount of solid 2-(guanidino)ethanol to a known volume of purified water in a sealed vial.
-
Agitate the vial in a shaker bath at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
-
Phase Separation:
-
Centrifuge the vials to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.
-
-
Quantification:
-
Prepare a series of standard solutions of 2-(guanidino)ethanol of known concentrations.
-
Analyze the filtered sample and the standard solutions by a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Construct a calibration curve from the standard solutions and determine the concentration of 2-(guanidino)ethanol in the sample. This concentration represents the thermodynamic solubility.
-
Stability Assessment: A Stability-Indicating HPLC Method
To assess the stability of 2-(guanidino)ethanol, a stability-indicating HPLC method should be developed. This method must be able to separate the intact drug from its potential degradation products.
Principle: The compound is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation. The stressed samples are then analyzed by HPLC to resolve the parent compound from any degradants.
Forced Degradation Study Design:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C
-
Base Hydrolysis: 0.1 M NaOH at 60 °C
-
Oxidative Degradation: 3% H₂O₂ at room temperature
-
Thermal Degradation: 80 °C (solid and solution)
-
Photostability: Exposure to light (ICH Q1B guidelines)
Illustrative HPLC Method Development Workflow:
Figure 3: Workflow for developing a stability-indicating HPLC method.
Applications in Drug Development
The guanidinium group is a key pharmacophore in numerous approved drugs and clinical candidates. Its ability to engage in bidentate hydrogen bonding with carboxylate groups makes it a valuable mimic of the side chain of arginine in protein-protein interactions.
Compounds containing the guanidino moiety have shown a wide range of biological activities, including:
-
Antimicrobial agents
-
Antiviral drugs
-
Antidiabetic treatments
The physicochemical properties of 2-(guanidino)ethanol, particularly its high polarity and strong basicity, will significantly influence its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). A thorough understanding of these properties is therefore essential for its potential development as a therapeutic agent or as a scaffold for new drug discovery.
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties of 2-(guanidino)ethanol, grounded in established scientific principles and methodologies. While experimental data for this specific molecule is limited, this guide offers a robust framework for its characterization, including detailed experimental protocols for determining its pKa, solubility, and stability. The insights provided herein are intended to support researchers and drug development professionals in their efforts to explore the therapeutic potential of 2-(guanidino)ethanol and other guanidine-containing compounds.
References
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Guanfacine. In: Wikipedia. ; 2024. Accessed January 22, 2026. [Link]
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2-Hydrazinoethanol. PubChem. Accessed January 22, 2026. [Link]
- GUANIDINE HYDROCHLORIDE TESTING METHODS. BioSpectra. Published May 23, 2024.
- Griffiths, L., et al. Prediction of Aqueous pKa Values for Guanidine-Containing Compounds Using Ab Initio Gas-Phase Equilibrium Bond Lengths. J. Chem. Inf. Model. 2018, 58 (5), 1035–1047.
- Process for preparing guanidine hydrochloride.
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2-(3-Methylguanidino)ethanol. PubChem. Accessed January 22, 2026. [Link]
- Lazzús, J. A. Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. Ind. Eng. Chem. Res. 2018, 57 (29), 9646–9663.
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Guanidine, N-cyano-, polymer with N1-(2-aminoethyl)-1,2-ethanediamine, sulfate. US EPA. Accessed January 22, 2026. [Link]
- Pepinsky, R. B. Selective precipitation of proteins from guanidine hydrochloride-containing solutions with ethanol. Anal. Biochem. 1991, 195 (1), 177-181.
- Guanidine hydrochloride assisted one-pot synthesis of 2-amino-4,6-disubstituted-3-cyanopyridine derivatives: a sustainable and greener strategy with catalyst recyclability.
- Identification, Synthesis and Biological Activity of Alkyl-Guanidine Oligomers as Potent Antibacterial Agents. Sci Rep. 2017, 7, 8251.
- Modelling the effects of ethanol on the solubility of the proteinogenic amino acids with the NRTL, Gude and Jouyban-Acree models. WUR eDepot.
- Predicting pKa Values in Aqueous Solution for the Guanidine Functional Group From Gas Phase Ab Initio Bond Lengths. Mol. Inform. 2013, 32 (5-6), 461-471.
- GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES.
- Guanidinium can both Cause and Prevent the Hydrophobic Collapse of Biomacromolecules. J. Am. Chem. Soc. 2017, 139 (3), 1214–1222.
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Chemical Properties of Guanidine (CAS 113-00-8). Cheméo. Accessed January 22, 2026. [Link]
- Assay of guanidine in pharmaceutical formul
- Watanabe, Y., et al. Formation of 2-guanidinoethanol by a transamidination reaction from arginine and ethanolamine by the rat kidney and pancreas. Biochim. Biophys. Acta 1985, 842 (1), 64-70.
- Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions. RSC Adv. 2021, 11, 12345-12357.
- Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with predictions from gas-phase ab initio bond lengths. New J. Chem. 2018, 42, 12845-12854.
- The stability in guanidine hydrochloride (A), thermostability (B) of...
- One-pot synthesis of diverse N,N′-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines via N-phthaloyl-guanidines. Org. Biomol. Chem. 2018, 16, 2264-2273.
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Creatine. In: Wikipedia. ; 2024. Accessed January 22, 2026. [Link]
- Prediction of Aqueous pKa Values for Guanidine-Containing Compounds Using Ab Initio Gas-Phase Equilibrium Bond Lengths. The University of Manchester. Published April 30, 2018.
-
Guanidine. Sciencemadness Wiki. Accessed January 22, 2026. [Link]
- Phase-Transfer-Catalyzed Alkylation of Guanidines by Alkyl Halides under Biphasic Conditions: A Convenient Protocol for the Synthesis of Highly Functionalized Guanidines. J. Org. Chem. 2006, 71 (25), 9471–9474.
- Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility.
- Guanidine: Studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl) formimidate.
- The Solubility of Amino Acids in Various Solvent Systems.
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Nortriptyline. In: Wikipedia. ; 2024. Accessed January 22, 2026. [Link]
- Physicochemical characterization of agro-industrial residues for second-generation ethanol production.
- Identification, synthesis and biological activity of alkyl-guanidine oligomers as potent antibacterial agents.
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Guanidine. In: Wikipedia. ; 2024. Accessed January 22, 2026. [Link]
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Guanidine. PubChem. Accessed January 22, 2026. [Link]
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An In-depth Technical Guide to 1-(2-Hydroxyethyl)guanidine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The guanidine functional group is a cornerstone in medicinal chemistry, renowned for its basicity and ability to form multiple hydrogen bonds, which facilitates molecular recognition and binding.[1] This moiety is a key structural motif in a diverse array of biologically active natural products and pharmaceuticals.[1] The incorporation of a 2-hydroxyethyl substituent onto the guanidine core, yielding 1-(2-Hydroxyethyl)guanidine, can enhance solubility and provides a versatile handle for further chemical modifications, making it a molecule of significant interest in drug discovery and development.[1] This technical guide provides a comprehensive overview of 1-(2-Hydroxyethyl)guanidine, covering its chemical identity, synthesis, putative biological activity, and analytical methods.
Chemical and Physical Data
A thorough understanding of the fundamental physicochemical properties of 1-(2-Hydroxyethyl)guanidine is essential for its application in research and development. The key chemical data for this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 4353-52-0 | [2] |
| Molecular Formula | C₃H₉N₃O | [2] |
| Molecular Weight | 103.12 g/mol | [2] |
| IUPAC Name | 1-(2-Hydroxyethyl)guanidine | N/A |
| SMILES | C(CO)N=C(N)N | N/A |
| Predicted Boiling Point | 229.1±42.0 °C | [2] |
| Predicted Density | 1.35±0.1 g/cm³ | [2] |
| Predicted pKa | 15.21±0.10 | [2] |
Synthesis of 1-(2-Hydroxyethyl)guanidine
The synthesis of 1-(2-Hydroxyethyl)guanidine typically involves a two-step process: the formation of a protected intermediate followed by deprotection. This strategy is often necessary to prevent side reactions due to the high nucleophilicity of the guanidine group.[1] Two common approaches utilizing either a carboxybenzyl (Cbz) or a tert-butoxycarbonyl (Boc) protecting group are detailed below.
Synthesis of Protected Intermediates
The initial step involves the reaction of ethanolamine with a protected guanidinylating agent. The choice of protecting group can significantly impact the overall efficiency and the conditions required for subsequent deprotection.[1]
This method involves the reaction of ethanolamine with a Cbz-protected S-methylisothiourea.[1]
Materials:
-
N,N'-Bis(benzyloxycarbonyl)-S-methylisothiourea
-
Ethanolamine
-
Triethylamine
-
Acetonitrile (ACN)
-
Ethyl acetate
-
Hexane
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
To a solution of N,N'-Bis(benzyloxycarbonyl)-S-methylisothiourea (1 equivalent) in acetonitrile, add triethylamine (1.5 equivalents).
-
To this mixture, add ethanolamine (1.2 equivalents) dropwise with stirring.
-
Allow the reaction to proceed at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.[1]
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[1]
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to obtain N,N'-bis-(benzyloxycarbonyl)-N-(2-hydroxyethyl)-guanidine as a white solid.[1]
This protocol is an adaptation of established methods for the guanidinylation of primary amines.[1]
Materials:
-
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine
-
Ethanolamine
-
Dichloromethane (DCM)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1 equivalent) in dichloromethane.
-
To this solution, add ethanolamine (1.1 equivalents).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine.[1]
Caption: Synthetic routes to protected 1-(2-Hydroxyethyl)guanidine.
Deprotection to Yield 1-(2-Hydroxyethyl)guanidine
The final step is the removal of the protecting groups to yield the target compound. The choice of deprotection method is critical and depends on the protecting group used and the presence of other sensitive functional groups in the molecule.
Catalytic hydrogenolysis is the most widely used and mildest method for Cbz deprotection.[2][3]
Materials:
-
N,N'-bis(benzyloxycarbonyl)-N-(2-hydroxyethyl)guanidine
-
Palladium on carbon (Pd/C, 10 wt%)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Filtration apparatus
Procedure:
-
Dissolve the Cbz-protected guanidine in methanol or ethanol in a flask suitable for hydrogenation.
-
Add a catalytic amount of Pd/C (typically 5-10 mol%).
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, carefully filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to yield 1-(2-Hydroxyethyl)guanidine. The byproducts, toluene and carbon dioxide, are volatile and easily removed.[2]
The Boc group is sensitive to acidic conditions and can be readily removed using a strong acid.[4]
Materials:
-
1,3-Di-Boc-2-(2-hydroxyethyl)guanidine
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., dioxane or methanol)
-
Dichloromethane (DCM) (optional)
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected guanidine in a suitable solvent such as dichloromethane.
-
Add an excess of the acidic reagent (e.g., a solution of HCl in dioxane or neat TFA).
-
Stir the reaction mixture at room temperature. The reaction is typically rapid.
-
Monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent and excess acid under reduced pressure. The product is often obtained as the corresponding salt (e.g., hydrochloride or trifluoroacetate).
Caption: Deprotection routes to 1-(2-Hydroxyethyl)guanidine.
Reactivity and Biological Significance
The reactivity of 1-(2-Hydroxyethyl)guanidine is dominated by the nucleophilic and basic nature of the guanidine group and the presence of a primary alcohol. The guanidinium group is protonated at physiological pH, allowing for electrostatic interactions and hydrogen bonding with biological macromolecules.
Putative Mechanism of Action and Biological Activity
While specific studies on the biological activity of 1-(2-Hydroxyethyl)guanidine are limited, insights can be drawn from related compounds. The phosphate salt of a close analog, 1-(2-hydroxyethyl)-1-methylguanidine (creatinolfosfate), is known for its cardioprotective effects, particularly under ischemic conditions.[5] The proposed mechanism of action for such compounds is multifaceted, primarily revolving around the enhancement of cellular energy metabolism and the modulation of key enzymes and ion channels.[5]
The protected form, 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine, has demonstrated bactericidal effects against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes.[6] Its mode of action is believed to involve interactions with intracellular targets crucial for bacterial protein synthesis, including the 30S ribosomal subunit and tRNA synthetase.[6] It is plausible that the unprotected 1-(2-Hydroxyethyl)guanidine could exhibit similar or other significant biological activities, warranting further investigation.
Guanidine-containing compounds are a significant class of therapeutic agents used in the treatment of a wide range of diseases.[7] Their diverse pharmacological properties make them valuable in the design and development of new drugs targeting the central nervous system, inflammation, and as inhibitors of enzymes like nitric oxide synthase.[7]
Analytical Methods for Characterization
Accurate and reliable analytical methods are crucial for the characterization and quantification of 1-(2-Hydroxyethyl)guanidine in various matrices.
Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of guanidino compounds. Due to the polar and highly basic nature of guanidine (pKa ≈ 12.5), mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can be particularly effective for retention and separation.[8] For detection, UV absorbance at low wavelengths (around 200 nm) can be utilized.[8] Alternatively, Evaporative Light Scattering Detection (ELSD) offers a more sensitive detection method, especially for low concentrations.[8] Ion chromatography (IC) with suppressed conductivity detection is another powerful technique that allows for the direct analysis of guanidine without the need for pre-column derivatization.[3]
Gas Chromatography (GC) can also be employed for the analysis of guanidino compounds, although it typically requires a derivatization step to increase volatility and thermal stability.[3]
Spectroscopic Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for the structural elucidation of 1-(2-Hydroxyethyl)guanidine and its intermediates. The characteristic chemical shifts of the protons and carbons in the hydroxyethyl and guanidine moieties provide definitive structural information.
-
Mass Spectrometry (MS): Mass spectrometry, often coupled with a chromatographic separation technique (LC-MS or GC-MS), is used for molecular weight determination and structural confirmation through fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, confirming the elemental composition.
Safety and Handling
Guanidine and its derivatives should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. In general, personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
1-(2-Hydroxyethyl)guanidine is a molecule with considerable potential in the fields of medicinal chemistry and drug development. Its synthesis, while requiring a protection/deprotection strategy, is achievable through well-established protocols. The presence of both a highly basic guanidine group and a functionalizable hydroxyl group makes it an attractive building block for the creation of novel therapeutic agents. Further research into its specific biological activities and mechanism of action is warranted to fully explore its potential. The analytical methods outlined in this guide provide a solid foundation for researchers to characterize and quantify this promising compound in their studies.
References
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SIELC Technologies. (n.d.). HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography. Retrieved from [Link]
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Saczewski, F., & Balewski, Ł. (2009). Biological activities of guanidine compounds. Expert Opinion on Therapeutic Patents, 19(10), 1417-1448. Retrieved from [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Retrieved from [Link]
-
Abdelbaky, A. S., & Shvets, V. I. (2018). A convenient method for the synthesis of N, Nˈ- diprotected-(2-hydroxyethyl)-guanidine. Bioscience Research, 15(4), 3498-3503. Retrieved from [Link]
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- 6. No results for search term "3D-QIA05011" | CymitQuimica [cymitquimica.com]
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- 8. HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography | SIELC Technologies [sielc.com]
A Guide to the Spectroscopic Analysis of 1-(2-Hydroxyethyl)guanidine
Molecular Structure and Spectroscopic Overview
1-(2-Hydroxyethyl)guanidine combines the highly basic guanidinium headgroup with a flexible hydroxyethyl tail. This unique combination of functional groups results in a distinct spectroscopic signature. Understanding this signature is paramount for confirming synthesis, assessing purity, and studying intermolecular interactions.
Molecular Diagram
The Guanidinoethyl Group: A Linchpin in Molecular Recognition and Cellular Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The guanidinoethyl moiety, a functional group characterized by a guanidinium group attached to an ethyl linker, is a pivotal player in a vast array of biological processes. Its unique physicochemical properties, most notably its persistent positive charge and ability to form multiple hydrogen bonds, render it a crucial determinant in molecular recognition events at the heart of cellular signaling, enzymatic catalysis, and drug-receptor interactions. This guide provides a comprehensive exploration of the biological significance of the guanidinoethyl group, delving into its fundamental chemical characteristics, its diverse roles in physiological and pathological pathways, and the experimental methodologies employed to elucidate its function. By synthesizing established knowledge with practical, field-proven insights, this document aims to serve as an authoritative resource for researchers and drug development professionals seeking to understand and harness the therapeutic potential of guanidinoethyl-containing compounds.
Physicochemical Properties of the Guanidinoethyl Group: The Foundation of Biological Activity
The biological importance of the guanidinoethyl group is intrinsically linked to the chemical nature of its constituent guanidinium headgroup. Guanidine is a strong organic base with a pKa of approximately 13.6, ensuring that the guanidinium group is protonated and carries a positive charge under physiological pH.[1] This charge is delocalized across the three nitrogen atoms through resonance, creating a planar, highly stable cation.
This persistent positive charge and the presence of multiple hydrogen bond donors are the cornerstones of the guanidinoethyl group's ability to engage in specific and high-affinity interactions with biological macromolecules.[2] These interactions can be broadly categorized as:
-
Electrostatic Interactions: The delocalized positive charge facilitates strong salt bridge formation with negatively charged residues on proteins, such as aspartate and glutamate, as well as with phosphate groups in nucleic acids and phospholipids.
-
Hydrogen Bonding: The guanidinium group can act as a donor for up to five hydrogen bonds, allowing for intricate and highly specific recognition of binding partners.[2]
-
Cation-π Interactions: The planar guanidinium group can engage in favorable non-covalent interactions with the electron-rich π systems of aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.
The ethyl linker provides a degree of conformational flexibility, allowing the guanidinium headgroup to orient itself optimally within a binding pocket.[3] However, this flexibility can also introduce an entropic penalty upon binding.[2] The overall physicochemical profile of a molecule containing a guanidinoethyl group will be influenced by the nature of the rest of the molecule, but the guanidinoethyl moiety itself invariably imparts a significant degree of hydrophilicity and a potent capacity for molecular recognition.
Biological Significance: From Endogenous Neuromodulators to Pharmacological Tools
The guanidinoethyl group is a recurring motif in a variety of biologically active molecules, ranging from endogenous metabolites to synthetic drugs. Its prevalence underscores its evolutionary selection as a versatile tool for molecular interaction.
Agmatine: An Endogenous Neuromodulator with Diverse Actions
Agmatine, a primary amine formed from the decarboxylation of L-arginine, is perhaps the most prominent endogenous molecule featuring a guanidinoethyl structure.[4] It is considered a neurotransmitter and neuromodulator with a complex pharmacological profile, interacting with multiple receptor systems and signaling pathways.[4][5]
Key Biological Roles of Agmatine:
-
Neuromodulation: Agmatine is synthesized in the brain, stored in synaptic vesicles, and released upon neuronal depolarization.[5] It modulates several neurotransmitter systems, including glutamatergic, adrenergic, and opioid pathways.[4][5]
-
Receptor Interactions: Agmatine binds to α2-adrenergic and imidazoline receptors and can block NMDA receptors.[4]
-
Nitric Oxide (NO) Synthesis Regulation: Agmatine can inhibit nitric oxide synthase (NOS) activity, thereby influencing processes where NO is a key signaling molecule.[5]
-
Polyamine Metabolism: It plays a role in the regulation of polyamine synthesis.[5]
The diverse actions of agmatine have implicated it in a range of physiological and pathological processes, including pain perception, neuroprotection, and mood regulation, making it a subject of intense research for its therapeutic potential.[4][6]
Guanidinoethyl Sulfonate (GES): A Pharmacological Probe for a Taurine Analogue
Guanidinoethyl sulfonate (GES), also known as taurocyamine, is a naturally occurring analog of taurine.[7] In the laboratory, it serves as a valuable pharmacological tool to investigate the roles of taurine and to probe specific receptor systems.[8][9]
Pharmacological Actions of GES:
-
Taurine Transport Inhibition: GES competitively inhibits the uptake of taurine, making it useful for studying the physiological consequences of taurine depletion.[8][9]
-
Glycine Receptor Antagonism: GES acts as a competitive antagonist at glycine receptors, particularly in the striatum.[8] This action allows for the dissection of glycinergic neurotransmission.
-
GABA-A Receptor Modulation: GES exhibits weak agonist and antagonist effects at GABA-A receptors.[8]
The multifaceted pharmacology of GES highlights the importance of careful experimental design and interpretation when using it as a research tool.
The Guanidinoethyl Group in Molecular Recognition: A Closer Look at Drug-Receptor Interactions
The ability of the guanidinoethyl group to form strong and specific interactions makes it a valuable component in the design of drugs targeting a variety of receptors and enzymes. Structure-activity relationship (SAR) studies often reveal the critical contribution of this moiety to binding affinity and selectivity.[10]
The guanidinium headgroup frequently anchors a ligand within a binding pocket by forming key electrostatic and hydrogen bonding interactions with complementary residues. For example, in the context of G-protein coupled receptors (GPCRs), the guanidinoethyl group of a ligand might interact with a conserved acidic residue within the transmembrane domain, a common feature in the binding sites of aminergic receptors.
The following table summarizes key quantitative data for the interaction of guanidinoethyl-containing compounds with their biological targets:
| Compound | Target | Interaction Type | Affinity/Potency Metric | Value | Reference(s) |
| Guanidinoethyl Sulfonate (GES) | Taurine Transporter | Competitive Inhibition | Ki | 1.75 mM | [7][11] |
| Guanidinoethyl Sulfonate (GES) | Glycine Receptor (striatal neurons) | Competitive Antagonism | EC50 Shift (Glycine) | 62 µM to 154 µM | [12] |
Experimental Methodologies for Studying the Guanidinoethyl Group
A variety of experimental techniques are employed to investigate the synthesis, biological activity, and mechanism of action of guanidinoethyl-containing compounds.
Synthesis of Guanidinoethyl-Containing Compounds
The synthesis of molecules incorporating a guanidinoethyl group often involves the reaction of a primary amine with a guanylating agent. Several methods exist, with the choice depending on the specific substrate and desired protecting group strategy.[13][14]
A General Synthetic Approach:
A common strategy involves the reaction of an ethylamine derivative with a protected pyrazole-1-carboxamidine, followed by deprotection to yield the desired guanidinoethyl compound.[14]
Radioligand Binding Assays
Radioligand binding assays are a cornerstone for characterizing the interaction of a guanidinoethyl-containing ligand with its receptor.[12][15] These assays allow for the determination of binding affinity (Kd) and the number of binding sites (Bmax).
Step-by-Step Protocol for a Competitive Radioligand Binding Assay:
-
Preparation of Materials:
-
Receptor source: Cell membranes or tissue homogenates expressing the target receptor.
-
Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., ³H or ¹²⁵I).
-
Unlabeled ligand: The guanidinoethyl-containing compound to be tested.
-
Assay buffer: A buffer that maintains the stability and activity of the receptor.
-
Filtration apparatus: A vacuum manifold and glass fiber filters.
-
Scintillation counter.
-
-
Assay Setup:
-
Prepare a series of dilutions of the unlabeled test compound.
-
In a multi-well plate, add the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.
-
Include control wells for total binding (radioligand and receptors only) and non-specific binding (radioligand, receptors, and a high concentration of a known unlabeled ligand).
-
-
Incubation:
-
Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.[8]
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through the glass fiber filters using the vacuum manifold.[8] This traps the receptor-bound radioligand on the filter while the unbound radioligand passes through.
-
Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity on each filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding for each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Electrophysiological Recordings
Whole-cell patch-clamp recording is a powerful technique to study the functional effects of guanidinoethyl-containing compounds on ion channels and receptors.[7][16][17] This method allows for the measurement of ion currents across the cell membrane in response to the application of the test compound.
Simplified Protocol for Whole-Cell Patch-Clamp Recording:
-
Cell Preparation:
-
Culture cells expressing the target ion channel or receptor on glass coverslips.
-
-
Pipette Preparation:
-
Fabricate glass micropipettes with a specific resistance.
-
Fill the pipette with an internal solution that mimics the intracellular ionic composition.
-
-
Seal Formation:
-
Under a microscope, carefully bring the micropipette into contact with the cell membrane.
-
Apply gentle suction to form a high-resistance "gigaseal" between the pipette tip and the cell membrane.[16]
-
-
Whole-Cell Configuration:
-
Apply a brief pulse of stronger suction to rupture the patch of membrane under the pipette tip, establishing electrical access to the cell's interior.[18]
-
-
Recording:
-
In voltage-clamp mode, hold the membrane potential at a constant value and record the currents that flow in response to the application of the guanidinoethyl-containing compound.
-
In current-clamp mode, inject a known current and measure the resulting changes in membrane potential.
-
-
Data Analysis:
-
Analyze the recorded currents or voltages to determine the effect of the compound on the ion channel or receptor (e.g., activation, inhibition, modulation).
-
Construct dose-response curves to determine the EC50 or IC50 of the compound.
-
Signaling Pathways Modulated by Guanidinoethyl-Containing Compounds
Guanidinoethyl-containing molecules, particularly agmatine, can modulate a variety of intracellular signaling pathways, leading to diverse physiological effects.
Agmatine and the PI3K/Akt/mTOR Pathway
Recent studies have shown that agmatine can suppress glycolysis and improve mitochondrial function in microglia by modulating the PI3K/Akt/mTOR signaling pathway.[18][19] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[2][5]
By inhibiting the PI3K/Akt pathway, agmatine can reduce the levels of mTOR and HIF-1α, leading to decreased glycolysis and enhanced mitochondrial function.[18] This has significant implications for neuroinflammation and other pathological conditions where metabolic dysregulation is a key feature.
Conclusion and Future Directions
The guanidinoethyl group is a functionally versatile and biologically significant moiety that plays a critical role in a wide range of molecular recognition and cellular signaling events. Its unique physicochemical properties make it an attractive component in the design of novel therapeutic agents targeting a diverse array of biological systems. The examples of agmatine and guanidinoethyl sulfonate illustrate the profound impact that this functional group can have on neuronal function and cellular metabolism.
Future research in this area will likely focus on several key aspects:
-
Elucidation of Novel Targets: The full spectrum of biological targets for endogenous and synthetic guanidinoethyl-containing compounds remains to be fully explored.
-
Development of More Selective Ligands: A deeper understanding of the structure-activity relationships governing the interactions of the guanidinoethyl group will enable the design of more potent and selective pharmacological probes and therapeutic candidates.
-
Investigation of Therapeutic Potential: The diverse biological activities of guanidinoethyl-containing molecules suggest their potential for the treatment of a wide range of disorders, including neurodegenerative diseases, metabolic disorders, and cancer.
The continued investigation of the biological significance of the guanidinoethyl group promises to yield new insights into fundamental biological processes and to pave the way for the development of innovative therapeutic strategies.
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Whole Cell Patch Clamp Protocol | AXOL Bioscience. (n.d.). Retrieved January 22, 2026, from [Link]
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PI3K/mTOR/AKT Signaling Pathway - Moodle@Units. (n.d.). Retrieved January 22, 2026, from [Link]
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(PDF) Structure-Activity Relationship (SAR) Study of Rigid Guanidine and Guanidino-mimetic Analogues of the Neuropeptide FF Receptor Antagonist MES304 - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
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Chemical Properties of Guanidine (CAS 113-00-8) - Cheméo. (n.d.). Retrieved January 22, 2026, from [Link]
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(A) Pathway of agmatine biosynthesis and breakdown. ADC: arginine decarboxylase; ALP: agmatinase-like protein; AGM - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
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(PDF) The guanidino-group modifying enzymes: Structural basis for their diversity and commonality | Request PDF - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
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Guanidine synthesis by guanylation - Organic Chemistry Portal. (n.d.). Retrieved January 22, 2026, from [Link]
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patch-clamp-protocol-final.pdf. (n.d.). Retrieved January 22, 2026, from [Link]
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Schematic diagram of the proposed pathway for agmatine induction of... - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
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PI3K/AKT/mTOR Signaling Pathway Illustration Agent - SciSpace. (n.d.). Retrieved January 22, 2026, from [Link]
- Agmatine suppresses glycolysis via the PI3K/Akt/mTOR/HIF‐1α signaling pathway and improves mitochondrial function in microglia exposed to lipopolysaccharide - PMC. (2022).
- Rapid and accurate estimation of protein–ligand relative binding affinities using site-identification by ligand competitive saturation - Chemical Science (RSC Publishing). (2021). Chemical Science, 12(1), 238-249.
- Quantitative determination of endogenous compounds in biological samples using chromatographic techniques - CST Technologies. (2008). Journal of Pharmaceutical and Biomedical Analysis, 48(3), 549-557.
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Schematic diagram illustrating the PI3K/AKT/PTEN/mTOR signaling pathway... - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
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Biosynthetic pathway from l-arginine to agmatine - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
- A radioligand binding assay for the insulin-like growth factor 2 receptor | PLOS One. (2020). PLOS ONE, 15(9), e0238393.
- Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction - PMC - PubMed Central. (2008). The Journal of organic chemistry, 73(19), 7611–7616.
- Advances in Protein-Ligand Binding Affinity Prediction via Deep Learning - ScienceOpen. (2023). Current Medicinal Chemistry, 30(1), 1-22.
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(PDF) Guanidine group: Definition and pharmaceutical applications - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
- High-performance liquid chromatographic analysis of guanidino compounds using ninhydrin reagent. II. Guanidino compounds in blood of patients on haemodialysis therapy - PubMed. (1983).
- A guanidine-degrading enzyme controls genomic stability of ethylene-producing cyanobacteria - PMC - NIH. (2022).
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Schematic diagram illustrating the PI3K/AKT/PTEN/mTOR signaling pathway... - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
- Methods for Determining Individual Amino Acids in Biological Fluids | Biomedical Chemistry. (2021). Biomedical Chemistry, 67(2), 107-116.
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A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. (n.d.). Retrieved January 22, 2026, from [Link]
- Multi-Regulatory Effects of Agmatine on Akt/GSK-3β/β-Catenin Signaling Pathway in SH-SY5Y cells - Psychiatry and Behavioral Sciences. (2023). Psychiatry and Behavioral Sciences, 13(4), 203-213.
- Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210 - ACS Publications. (2023). Journal of the American Chemical Society, 145(4), 2465-2476.
- Discovery and structure-activity relationships of (2-(arylthio)benzylideneamino)guanidines as a novel series of potent apoptosis inducers - PubMed. (2009). Bioorganic & medicinal chemistry, 17(7), 2852–2858.
- Synthesis of Guanidinopyrimidine Derivatives and Their Biological Activities - Collections | Kyushu University Library. (1973). Science bulletin of the Faculty of Agriculture, Kyushu University, 27(3-4), 161-168.
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Structure Activity Relationships - Drug Design Org. (n.d.). Retrieved January 22, 2026, from [Link]
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theoretical and computational studies of 1-(2-Hydroxyethyl)guanidine
An In-Depth Technical Guide to the Theoretical and Computational Investigation of 1-(2-Hydroxyethyl)guanidine
Authored by: A Senior Application Scientist
Abstract
The guanidine functional group is a cornerstone in medicinal chemistry, prized for its basicity and ability to form multiple hydrogen bonds, which are crucial for molecular recognition.[1] The incorporation of a 2-hydroxyethyl moiety introduces hydrophilicity and a site for further functionalization, making 1-(2-Hydroxyethyl)guanidine a molecule of significant interest in drug discovery and materials science.[1] This guide provides a comprehensive framework for the theoretical and computational investigation of 1-(2-Hydroxyethyl)guanidine. It is intended for researchers, scientists, and drug development professionals seeking to understand and predict the behavior of this molecule at an atomic level. We will delve into the application of quantum chemical calculations and molecular dynamics simulations to elucidate its structural, electronic, and dynamic properties. The methodologies presented herein are designed to be self-validating and are grounded in established scientific principles, providing a robust approach to the computational analysis of this and similar guanidine derivatives.
Introduction: The Significance of the Guanidino and Hydroxyethyl Moieties
The guanidine group, with its characteristic Y-shaped arrangement of three nitrogen atoms around a central carbon, is a key structural motif in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its remarkable basicity and capacity to form a network of hydrogen bonds are fundamental to its role in molecular interactions and recognition processes.[1] This functional group is a recurring theme in compounds designed to interact with biological targets such as enzymes and receptors.[3]
The addition of a 2-hydroxyethyl group to the guanidine core in 1-(2-Hydroxyethyl)guanidine introduces several advantageous properties. This moiety can enhance aqueous solubility and provides a reactive "handle" for subsequent chemical modifications, allowing for the fine-tuning of the molecule's pharmacokinetic and pharmacodynamic profiles.[1] The interplay between the highly basic guanidinium group and the polar hydroxyl group suggests a rich and complex chemical behavior that is ripe for exploration through computational methods.
This guide will provide a detailed roadmap for conducting theoretical and computational studies on 1-(2-Hydroxyethyl)guanidine, with a focus on methods that can predict its properties and interactions, thereby accelerating its potential development into novel therapeutic agents or functional materials.
Physicochemical and Structural Landscape
A thorough understanding of the fundamental physicochemical properties of 1-(2-Hydroxyethyl)guanidine is the bedrock upon which more complex computational models are built.
Molecular Structure and Conformation
The structure of 1-(2-Hydroxyethyl)guanidine allows for several conformational isomers due to the rotational freedom around the C-N and C-C single bonds. The planarity of the guanidinium group and its interaction with the flexible hydroxyethyl side chain are key determinants of its overall shape and, consequently, its biological activity.
Basicity and Protonation States
The guanidine moiety is one of the strongest organic bases, and its high pKa is a defining characteristic.[4] The protonation state of 1-(2-Hydroxyethyl)guanidine under physiological conditions will significantly influence its electrostatic interactions with biological macromolecules. Computational pKa prediction methods can provide valuable insights into the predominant ionic species at a given pH.
Hydrogen Bonding Capabilities
Both the guanidinium and the hydroxyl groups are excellent hydrogen bond donors and acceptors. This dual capability allows 1-(2-Hydroxyethyl)guanidine to engage in intricate hydrogen bond networks with solvent molecules and biological targets, a feature that is critical for its function.[1]
Theoretical and Computational Methodologies
The investigation of 1-(2-Hydroxyethyl)guanidine at the molecular level is greatly enhanced by the application of modern computational chemistry techniques. This section outlines the key theoretical frameworks and computational methods that are particularly well-suited for this purpose.
Quantum Chemical Calculations: Unveiling Electronic Structure
Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for probing the electronic structure, geometry, and reactivity of molecules.[5] For 1-(2-Hydroxyethyl)guanidine, DFT calculations can be employed to:
-
Optimize Molecular Geometry: Determine the lowest energy conformation of the molecule.
-
Calculate Electronic Properties: Investigate the distribution of electron density, molecular orbitals (HOMO-LUMO), and electrostatic potential.
-
Predict Spectroscopic Properties: Simulate IR and NMR spectra to aid in experimental characterization.
-
Assess Reactivity: Calculate reaction energies and activation barriers for potential chemical transformations.
Molecular Dynamics Simulations: Capturing Dynamic Behavior
While quantum chemical calculations provide a static picture, Molecular Dynamics (MD) simulations offer a window into the dynamic behavior of molecules over time.[6] For 1-(2-Hydroxyethyl)guanidine, MD simulations can be used to:
-
Explore Conformational Space: Sample a wide range of molecular conformations in a given environment.
-
Analyze Solvation: Study the interactions of the molecule with surrounding water molecules.
-
Simulate Biomolecular Interactions: Investigate the binding of 1-(2-Hydroxyethyl)guanidine to a protein target, providing insights into binding modes and affinities.
Experimental Protocols: A Step-by-Step Guide
This section provides detailed, self-validating protocols for conducting theoretical and computational studies on 1-(2-Hydroxyethyl)guanidine.
Protocol for Density Functional Theory (DFT) Calculations
This protocol outlines the steps for performing a comprehensive DFT analysis of 1-(2-Hydroxyethyl)guanidine.
Step 1: Initial Structure Preparation
-
Construct the 3D structure of 1-(2-Hydroxyethyl)guanidine using a molecular builder (e.g., Avogadro, ChemDraw).
-
Perform an initial geometry optimization using a computationally inexpensive method like molecular mechanics (e.g., MMFF94 force field).
Step 2: Geometry Optimization
-
Select a suitable DFT functional and basis set. A common and reliable choice is the B3LYP functional with the 6-31G(d,p) basis set.[5]
-
Perform a full geometry optimization in the gas phase to find the minimum energy structure.
-
Verify that the optimized structure corresponds to a true minimum by performing a frequency calculation and ensuring the absence of imaginary frequencies.
Step 3: Electronic Property Analysis
-
Using the optimized geometry, perform a single-point energy calculation to obtain detailed electronic properties.
-
Analyze the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), to understand the molecule's electronic reactivity.
-
Generate a map of the electrostatic potential to visualize regions of positive and negative charge.
Step 4: Solvation Effects (Optional but Recommended)
-
To model the molecule in a more biologically relevant environment, repeat the geometry optimization and electronic property calculations using an implicit solvation model, such as the Polarizable Continuum Model (PCM).
Diagram of the DFT Workflow
Caption: A streamlined workflow for performing DFT calculations.
Protocol for Molecular Dynamics (MD) Simulations
This protocol details the setup and execution of an MD simulation to study 1-(2-Hydroxyethyl)guanidine in an aqueous environment.
Step 1: System Preparation
-
Place the optimized structure of 1-(2-Hydroxyethyl)guanidine in the center of a periodic simulation box.
-
Solvate the box with a pre-equilibrated water model (e.g., TIP3P or SPC/E).
-
Add counter-ions (e.g., Cl-) to neutralize the system if the guanidinium group is protonated.
Step 2: Parameterization
-
Assign appropriate force field parameters to the 1-(2-Hydroxyethyl)guanidine molecule. The General Amber Force Field (GAFF) is a common choice for small organic molecules.
-
Derive partial atomic charges for the molecule using a quantum mechanical calculation (e.g., RESP or Merz-Kollman charges).
Step 3: Simulation Protocol
-
Minimization: Perform energy minimization of the entire system to remove any steric clashes.
-
Equilibration:
-
Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).
-
Equilibrate the system at the desired temperature and pressure (e.g., 1 atm) under constant pressure (NPT ensemble) until properties like density and potential energy stabilize.
-
-
Production Run: Run the simulation for a sufficient length of time (e.g., 100 ns or more) to collect statistically meaningful data.
Step 4: Trajectory Analysis
-
Analyze the simulation trajectory to study:
-
Conformational changes: Monitor dihedral angles and root-mean-square deviation (RMSD).
-
Hydrogen bonding: Analyze the number and lifetime of hydrogen bonds between the solute and solvent.
-
Radial distribution functions (RDFs): Characterize the solvation shell structure around different parts of the molecule.
-
Diagram of the MD Simulation Workflow
Caption: A standard workflow for molecular dynamics simulations.
Data Presentation and Interpretation
The quantitative data generated from these computational studies should be presented in a clear and concise manner to facilitate interpretation and comparison.
Predicted Physicochemical Properties
| Property | Predicted Value (Gas Phase) | Predicted Value (Aqueous) |
| Dipole Moment (Debye) | Value | Value |
| HOMO Energy (eV) | Value | Value |
| LUMO Energy (eV) | Value | Value |
| HOMO-LUMO Gap (eV) | Value | Value |
| pKa | - | Value |
Key Interaction Energies from MD Simulations
| Interaction Type | Average Energy (kcal/mol) |
| Solute-Water Electrostatic | Value |
| Solute-Water van der Waals | Value |
| Average Number of H-bonds | Value |
Applications in Drug Development and Beyond
The theoretical and computational insights gained from studying 1-(2-Hydroxyethyl)guanidine have significant implications for various fields:
-
Drug Design: The detailed understanding of its conformational preferences, electronic properties, and interaction patterns can guide the design of novel drug candidates with improved efficacy and specificity. For instance, understanding its binding to a specific protein target can inform the design of more potent inhibitors.[7]
-
Materials Science: The ability of 1-(2-Hydroxyethyl)guanidine to form extensive hydrogen bond networks makes it a candidate for the development of supramolecular assemblies and functional materials.
-
Biocatalysis: Guanidine derivatives can act as catalysts in various organic reactions.[2] Computational studies can help in understanding the catalytic mechanism and in designing more efficient catalysts.
Conclusion: A Powerful Predictive Framework
This technical guide has outlined a robust and comprehensive framework for the theoretical and computational study of 1-(2-Hydroxyethyl)guanidine. By leveraging the power of quantum chemical calculations and molecular dynamics simulations, researchers can gain deep insights into the structure, properties, and behavior of this versatile molecule. The protocols and methodologies presented here provide a solid foundation for predictive modeling, which can significantly accelerate the discovery and development of new drugs and materials based on the guanidine scaffold. The integration of these computational approaches into the research workflow is not just an adjunct to experimental work but a critical component of modern molecular science.
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The Emergence of a Minor Metabolite: An In-depth Technical Guide to the Discovery and History of 2-Guanidinoethanol
For researchers, scientists, and drug development professionals delving into the intricate world of human metabolism, the journey often leads to the exploration of lesser-known compounds that play subtle yet significant roles in physiological and pathological processes. This guide provides a comprehensive technical overview of one such molecule: 2-guanidinoethanol. We will navigate through its discovery, elucidate its biochemical origins, and detail the analytical methodologies crucial for its study, offering a blend of historical context and practical, field-proven insights.
Unveiling a Novel Guanidino Compound: A Historical Perspective
The story of 2-guanidinoethanol is intrinsically linked to the broader history of research into guanidino compounds, a class of molecules characterized by the presence of a guanidinium group. For many years, the focus of guanidino compound research was dominated by prominent members like arginine, creatine, and creatinine, owing to their central roles in the urea cycle and energy metabolism.[1][2] The investigation into minor guanidino compounds, often present in trace amounts in biological fluids, began to gain traction with the advent of more sensitive analytical techniques.
The definitive identification of 2-guanidinoethanol in human urine was a landmark event, first reported in 1985.[3][4] In this pivotal study, researchers utilized a combination of ion-exchange chromatography for purification, followed by derivatization and subsequent analysis by gas chromatography-mass spectrometry (GC-MS). The mass spectrum of the derivatized unknown compound from urine was identical to that of a synthetically prepared 2-guanidinoethanol standard, providing unequivocal evidence of its endogenous presence.[3] This discovery opened a new chapter in the study of guanidino compound metabolism, prompting further investigation into its origins and potential biological significance.
The Biochemical Genesis: Biosynthesis of 2-Guanidinoethanol
Subsequent to its discovery, a key area of investigation was to unravel the metabolic pathway responsible for the in vivo synthesis of 2-guanidinoethanol. Seminal studies in the late 1980s, using both intact animal models and isolated perfused organs, elucidated that 2-guanidinoethanol is synthesized from the precursors L-arginine and ethanolamine.[5]
The key enzyme catalyzing this reaction was identified as L-arginine:glycine amidinotransferase (AGAT) , the same enzyme responsible for the first step in creatine biosynthesis where it transfers a guanidino group from arginine to glycine to form guanidinoacetic acid.[5] In the case of 2-guanidinoethanol synthesis, ethanolamine acts as the acceptor of the amidino group from arginine. This established a direct link between the metabolism of 2-guanidinoethanol and the well-characterized creatine biosynthesis pathway.
The biosynthesis can be summarized by the following reaction:
L-Arginine + Ethanolamine -- (AGAT) --> 2-Guanidinoethanol + L-Ornithine
This shared enzymatic origin with creatine synthesis suggests a potential for metabolic interplay and competition for the AGAT enzyme, a concept that continues to be an area of active research.
Caption: Enzymatic synthesis of 2-guanidinoethanol from L-arginine and ethanolamine.
Chemical Synthesis and Characterization
The ability to chemically synthesize 2-guanidinoethanol is paramount for its use as an analytical standard and for conducting in-depth biological studies. The synthesis typically involves the reaction of ethanolamine with a suitable guanidinylating agent.
General Synthesis Protocol
A common approach for the synthesis of guanidino compounds is the use of a protected guanidinylating reagent to control the reactivity and prevent the formation of side products.
Experimental Protocol: Synthesis of 2-Guanidinoethanol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve ethanolamine in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Guanidinylating Agent: Slowly add a solution of a guanidinylating agent, such as N,N'-di-Boc-N''-triflylguanidine, in the same solvent to the ethanolamine solution at room temperature.[6][7] The reaction is typically carried out in the presence of a non-nucleophilic base, like triethylamine, to neutralize the acid generated during the reaction.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (ethanolamine) is consumed.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Deprotection: The resulting protected 2-guanidinoethanol is then deprotected. For Boc protecting groups, this is typically achieved by treatment with an acid, such as trifluoroacetic acid (TFA) in DCM.
-
Purification: The crude 2-guanidinoethanol is purified by a suitable method, such as ion-exchange chromatography or recrystallization, to yield the final product.
Caption: General workflow for the chemical synthesis of 2-guanidinoethanol.
Physicochemical Properties and Spectroscopic Data
A summary of the key physicochemical properties of 2-guanidinoethanol is presented in the table below.
| Property | Value |
| Molecular Formula | C₃H₉N₃O |
| Molecular Weight | 103.12 g/mol |
| Appearance | White crystalline solid |
| Solubility | Soluble in water |
Analytical Methodologies for Detection and Quantification
The accurate and sensitive measurement of 2-guanidinoethanol in biological matrices is essential for understanding its physiological roles and its potential as a biomarker. Due to its polar nature and low endogenous concentrations, its analysis often requires derivatization or specialized chromatographic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS was the technique used in the initial identification of 2-guanidinoethanol and remains a powerful tool for its analysis.[3]
Experimental Protocol: GC-MS Analysis of 2-Guanidinoethanol in Urine
-
Sample Preparation:
-
Centrifuge the urine sample to remove particulate matter.
-
Perform a solid-phase extraction (SPE) using a strong cation exchange resin to isolate the guanidino compounds.
-
Elute the guanidino compounds from the SPE cartridge.
-
-
Derivatization:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
React the dried residue with a derivatizing agent, such as a mixture of hexafluoroacetylacetone and a silylating agent, to increase its volatility.[3]
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., HP-5).
-
Use a temperature program to achieve separation of the analytes.
-
The mass spectrometer is operated in either full-scan mode for identification or selected ion monitoring (SIM) mode for quantification, targeting the characteristic ions of the derivatized 2-guanidinoethanol.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS has emerged as the gold standard for the analysis of polar, non-volatile compounds like 2-guanidinoethanol in biological fluids, offering high sensitivity and specificity without the need for derivatization.[10][11][12]
Experimental Protocol: LC-MS/MS Analysis of 2-Guanidinoethanol
-
Sample Preparation:
-
For plasma or serum samples, perform protein precipitation by adding a cold organic solvent such as acetonitrile or methanol.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness or directly inject a diluted aliquot.
-
-
LC Separation:
-
Utilize a hydrophilic interaction liquid chromatography (HILIC) column for optimal retention and separation of the polar 2-guanidinoethanol.
-
The mobile phase typically consists of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile) run in a gradient elution mode.
-
-
MS/MS Detection:
-
Employ a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
For quantification, use the multiple reaction monitoring (MRM) mode, selecting a specific precursor ion (the protonated molecule [M+H]⁺) and one or more product ions generated by collision-induced dissociation.
-
| Analytical Technique | Sample Preparation | Instrumentation | Key Advantages |
| GC-MS | SPE, Derivatization | Gas Chromatograph, Mass Spectrometer | High resolution, Established method |
| LC-MS/MS | Protein Precipitation | Liquid Chromatograph, Tandem Mass Spectrometer | High sensitivity and specificity, No derivatization required |
Conclusion and Future Directions
The discovery and subsequent characterization of 2-guanidinoethanol have provided valuable insights into the complexity of guanidino compound metabolism. From its initial identification in human urine to the elucidation of its biosynthetic pathway, the scientific community has progressively unveiled the existence and origins of this once-unknown metabolite. The development of robust analytical methods, particularly LC-MS/MS, has been instrumental in enabling its accurate quantification in biological samples.
Looking ahead, several avenues of research warrant further exploration. A deeper understanding of the regulation of 2-guanidinoethanol biosynthesis and its potential competition with creatine synthesis could have implications for metabolic disorders. Furthermore, investigating the physiological and pathological roles of 2-guanidinoethanol, including its potential as a biomarker for certain diseases, remains a promising area of inquiry. The in-depth technical knowledge and methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to continue unraveling the secrets of this intriguing minor metabolite.
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Kumar, A., et al. (2025). A Comprehensive Review on Liquid Chromatography-Mass Spectrometry (LC-MS). Asian Journal of Pharmaceutical Research and Development. [Link]
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Foreword: The Allure of the Guanidinium Group in Nature's Chemical Inventory
For researchers, scientists, and drug development professionals, the quest for novel bioactive molecules is a perpetual frontier. Nature, in its vast biochemical wisdom, has consistently provided a rich tapestry of chemical scaffolds, with the guanidinium group being a particularly prominent and versatile functional moiety. From potent toxins to life-sustaining metabolites, guanidine-containing natural products exhibit a remarkable spectrum of biological activities.[1][2][3] This guide delves into the fascinating world of these compounds, with a specific focus on the potential, yet undiscovered, natural occurrence of 1-(2-Hydroxyethyl)guanidine. While direct evidence for its existence in nature remains elusive, a comprehensive analysis of known biosynthetic pathways and enzymatic capabilities strongly suggests that this simple, functionalized guanidine is a plausible candidate for discovery, holding untapped potential for pharmacological innovation. This document serves as both a review of the current landscape and a roadmap for future exploration.
I. The Ubiquity and Diversity of Guanidino Compounds in the Biosphere
The guanidinium group, characterized by its planar, resonance-stabilized cationic nature, is a key player in a multitude of biological interactions.[3] Its ability to form strong, directional hydrogen bonds and engage in electrostatic interactions underpins the function of a vast array of natural products.[3]
**A Broad Distribution Across Kingdoms
Guanidine derivatives are not confined to a single niche of the natural world; they are remarkably widespread:
-
Microorganisms: Bacteria and fungi are prolific producers of guanidino compounds, often as secondary metabolites with potent antimicrobial or antifungal properties.[1][2] A notable example is the biosynthesis of 4-guanidinobutanoic acid from L-arginine in Streptomyces species, which serves as a precursor to complex polyketides.[1]
-
Cyanobacteria: These photosynthetic prokaryotes are known for producing a variety of toxins and other bioactive compounds that incorporate the guanidino moiety, often through unique biosynthetic routes.[1]
-
Marine Invertebrates: Marine sponges, in particular, are a treasure trove of complex guanidine alkaloids with pronounced biological activities, including cytotoxicity against cancer cell lines.[1][4]
-
Higher Plants: Various plant species from families such as Leguminosae and Tephrosieae have been found to produce a range of guanidine derivatives.[2][5]
-
Terrestrial Animals: In animals, the guanidino group is most famously present in the amino acid arginine, a fundamental building block of proteins.[2] It is also a key component of creatine, which is vital for energy metabolism in muscle and nerve cells.[2]
Table 1: Representative Naturally Occurring Guanidino Compounds and Their Sources
| Compound Class | Exemplar Compound | Natural Source(s) | Noteworthy Biological Activity |
| Amino Acids | L-Arginine | Ubiquitous in proteins | Precursor to nitric oxide, creatine, and other metabolites |
| Guanidine Alkaloids | Saxitoxin | Dinoflagellates, Cyanobacteria | Potent neurotoxin (sodium channel blocker) |
| Ptilomycalin A | Marine Sponges | Antiviral, Antifungal, Cytotoxic | |
| Guanidino-Polyketides | Azalomycin F3a | Streptomyces spp. | Antifungal |
| Simple Guanidines | Galegine | Galega officinalis (Goat's Rue) | Antidiabetic (historical) |
II. The Biosynthetic Logic: L-Arginine as the Guanidinium Donor
The vast majority of naturally occurring guanidino compounds trace their guanidinium group back to one primary source: the amino acid L-arginine. The enzymatic machinery of living organisms has evolved a sophisticated toolkit to transfer and modify this functional group, leading to the observed chemical diversity.
The Central Role of Amidinotransferases
A key enzymatic step in the biosynthesis of many guanidino compounds is the transfer of the amidino group (-C(=NH)NH2) from L-arginine to an acceptor molecule. This reaction is catalyzed by a class of enzymes known as amidinotransferases (also called transamidinases). A prime example is the biosynthesis of guanidinoacetate, the immediate precursor to creatine, which is formed by the transfer of an amidino group from L-arginine to glycine.[6]
Post-Transfer Modifications: The Path to Diversity
Once the guanidinium group is installed on a new scaffold, a plethora of enzymatic modifications can occur, including:
-
Cyclization: Intramolecular reactions to form cyclic guanidines are common, leading to rigid structures often found in potent alkaloids.
-
Prenylation: The addition of isoprenoid moieties can increase the lipophilicity and membrane association of the molecule.
-
Hydroxylation: The introduction of hydroxyl groups, a common step in secondary metabolism, can alter the solubility and biological activity of the compound.
-
Oxidation and Rearrangement: Complex enzymatic cascades can lead to highly intricate molecular architectures.
III. The Case for 1-(2-Hydroxyethyl)guanidine: A Hypothesis for its Natural Occurrence
While not yet reported as a natural product, the chemical structure of 1-(2-Hydroxyethyl)guanidine is simple enough that its biosynthesis can be readily envisioned through known enzymatic reactions.
Plausible Biosynthetic Pathways
Two primary hypothetical pathways could lead to the formation of 1-(2-Hydroxyethyl)guanidine in a biological system:
-
Direct Amidinotransfer to Ethanolamine: The most direct route would involve the transfer of an amidino group from L-arginine to ethanolamine. Ethanolamine is a ubiquitous biological molecule, arising from the decarboxylation of serine. An amidinotransferase with specificity for ethanolamine as the acceptor substrate would directly yield 1-(2-Hydroxyethyl)guanidine.
-
Hydroxylation of an Ethylguanidine Precursor: A second possibility is the post-modification of an ethylguanidine scaffold. This would require the enzymatic hydroxylation of an ethyl group attached to a guanidine moiety. Fe(II)/2-oxoglutarate-dependent dioxygenases are a large superfamily of enzymes known to catalyze such hydroxylation reactions in a wide range of metabolic pathways.[7]
Diagram 1: Hypothetical Biosynthetic Pathways to 1-(2-Hydroxyethyl)guanidine
Caption: Plausible biosynthetic routes to 1-(2-Hydroxyethyl)guanidine.
IV. A Strategic Approach to Discovery: Experimental Workflows
The targeted discovery of 1-(2-Hydroxyethyl)guanidine requires a multi-pronged approach, combining bioinformatics, analytical chemistry, and enzymology.
Bioinformatic Screening for Candidate Enzymes
The genomes of various organisms can be mined for sequences homologous to known amidinotransferases and hydroxylases. Enzymes from organisms known to produce a diverse array of secondary metabolites (e.g., Streptomyces, marine bacteria) would be prime candidates for further investigation.
Analytical Protocol for Detection in Natural Extracts
The detection of a small, polar molecule like 1-(2-Hydroxyethyl)guanidine in complex biological matrices necessitates a sensitive and selective analytical method.
Step-by-Step Protocol: LC-MS/MS Detection of 1-(2-Hydroxyethyl)guanidine
-
Sample Preparation:
-
Homogenize the biological material (e.g., microbial culture, plant tissue, marine sponge extract) in a suitable solvent (e.g., 80% methanol).
-
Centrifuge to pellet cellular debris.
-
Perform a solid-phase extraction (SPE) with a cation exchange resin to enrich for guanidino compounds.
-
Elute the guanidino fraction and dry under vacuum.
-
-
Derivatization (Optional but Recommended for Enhanced Sensitivity):
-
LC-MS/MS Analysis:
-
Inject the derivatized sample onto a reverse-phase C18 column.
-
Employ a gradient elution with water and acetonitrile, both containing a small amount of formic acid to improve peak shape.
-
Analyze the eluent using a tandem mass spectrometer operating in positive ion mode.
-
Monitor for the specific parent-to-fragment ion transition of the derivatized 1-(2-Hydroxyethyl)guanidine.
-
Diagram 2: Experimental Workflow for the Discovery of 1-(2-Hydroxyethyl)guanidine
Caption: A streamlined workflow for detecting 1-(2-Hydroxyethyl)guanidine.
V. Potential Significance and Future Directions
The discovery of 1-(2-Hydroxyethyl)guanidine as a natural product would be significant for several reasons:
-
Novel Bioactivities: Simple, functionalized guanidines can possess interesting pharmacological properties. The hydroxyethyl group could modulate the compound's interaction with biological targets, potentially leading to novel therapeutic applications.
-
Biocatalysis: The identification of an enzyme that can hydroxyethylate a guanidino group would be a valuable addition to the biocatalytic toolbox for the synthesis of novel guanidine-containing compounds.
-
Understanding Guanidine Metabolism: Its discovery would broaden our understanding of the metabolic fate of guanidino compounds and the substrate scope of the enzymes involved.
VI. Conclusion: A Call to Exploration
The world of natural products is far from fully explored. While the focus has often been on large, complex molecules, the potential of small, functionalized compounds like 1-(2-Hydroxyethyl)guanidine should not be overlooked. Based on established principles of biosynthesis and the vast enzymatic capabilities of nature, there is a compelling case to be made for its existence. It is our hope that this guide will stimulate further research in this area, potentially leading to the discovery of a new natural product with valuable biological properties. The tools and methodologies are at our disposal; the search now begins.
References
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Berlinck, R. G. S., & Romminger, S. (2016). The chemistry and biology of guanidine natural products. Natural Product Reports, 33(3), 456-481. [Link]
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Popov, Y., & Guk, Y. (2021). Guanidine: a Simple Molecule with Great Potential: from Catalysts to Biocides and Molecular Glues. INEOS OPEN, 4(1), 1-22. [Link]
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Wikipedia. (n.d.). Guanidine. Retrieved from [Link]
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Chen, Y., et al. (2019). Recent Advances in the Isolation, Synthesis and Biological Activity of Marine Guanidine Alkaloids. Marine Drugs, 17(8), 456. [Link]
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Popov, Y., & Guk, Y. (2021). Guanidine derivatives isolated from natural sources. [Diagram]. In Guanidine: a Simple Molecule with Great Potential: from Catalysts to Biocides and Molecular Glues. ResearchGate. [Link]
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Berlinck, R. G. S. (2012). The chemistry and biology of guanidine natural products. Natural Product Reports, 29(12), 1382-1406. [Link]
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Romminger, S., & Berlinck, R. G. S. (2017). The chemistry and biology of guanidine natural products. Natural Product Reports, 34(9), 1035-1065. [Link]
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Gäde, G. (2015). Arginine side chain modification that occurs during copper-catalysed azide- alkyne click reactions resembles. Supplementary Data. [Link]
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Watschinger, C., et al. (2022). Guanidine production by plant homoarginine-6-hydroxylases. Plant Physiology, 188(4), 1953-1966. [Link]
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Li, X., et al. (2022). Biosynthesis of guanidine-containing natural products in cyanobacteria. Journal of Biological Chemistry, 298(1), 101443. [Link]
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Kikuchi, T., et al. (1981). Liquid-chromatographic determination of guanidino compounds in plasma and erythrocyte of normal persons and uremic patients. Clinical chemistry, 27(11), 1899-1902. [Link]
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Watschinger, C., et al. (2022). Guanidino acid hydrolysis by the human enzyme annotated as agmatinase. Scientific Reports, 12(1), 22176. [Link]
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Sakamoto, A., et al. (2002). Chromatography of guanidino compounds. Journal of Chromatography B, 781(1-2), 3-20. [Link]
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Khuhawar, M. Y., & Qureshi, G. A. (2001). HPLC determination of guanidino compounds in serum of uremic patients using methylglyoxal as derivatizing reagent. Journal of the Chemical Society of Pakistan, 23(4), 229-234. [Link]
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A Technical Guide to the Solubility and Stability of 1-(2-Hydroxyethyl)guanidine for Pharmaceutical Development
Abstract
1-(2-Hydroxyethyl)guanidine is a small molecule featuring a highly basic guanidine core functionalized with a polar hydroxyethyl chain. While it represents a potentially valuable building block in medicinal chemistry and drug development, comprehensive public data on its core physicochemical properties, such as solubility and stability, are scarce. This technical guide serves as a vital resource for researchers, scientists, and formulation experts by providing a framework for characterizing these critical attributes. Grounded in fundamental chemical principles and authoritative regulatory guidelines, this document outlines not just what to measure, but explains the causality behind the experimental choices. It offers detailed, field-proven protocols for determining the aqueous and organic solubility profiles, assessing stability under various stress conditions (hydrolysis, oxidation, heat, and light), and developing a robust, stability-indicating analytical method. By following the methodologies described herein, development teams can generate the reliable data necessary to mitigate risks, ensure product quality, and accelerate the progression of candidates incorporating this versatile moiety.
Introduction and Physicochemical Profile
The guanidinium group is a prominent feature in numerous natural products and pharmaceuticals, prized for its ability to form strong, multi-point hydrogen bonds and maintain a positive charge over a wide physiological pH range. 1-(2-Hydroxyethyl)guanidine combines this potent functional group with a hydroxyethyl tail, which can further enhance aqueous solubility and provide a reactive handle for subsequent synthetic modifications.
Before delving into experimental characterization, an analysis of its structure and predicted properties provides a strong directional hypothesis for its behavior.
Table 1: Physicochemical Properties of 1-(2-Hydroxyethyl)guanidine
| Property | Value | Source & Rationale |
| Molecular Formula | C₃H₉N₃O | - |
| Molecular Weight | 103.12 g/mol | [1] |
| CAS Number | 4353-52-0 | [1] |
| Predicted pKa | 15.21 ± 0.10 | [1] |
| Predicted State | Solid | Based on related small guanidine salts. |
Expert Insights: The exceptionally high predicted pKa is the most functionally significant parameter. It indicates that 1-(2-Hydroxyethyl)guanidine is a very strong base. In any environment with a pH below ~13, the guanidine group will be protonated, existing as the 1-(2-Hydroxyethyl)guanidinium cation. This has profound implications:
-
High Aqueous Solubility: The charged nature of the guanidinium ion, combined with the polar hydroxyl group, strongly suggests that the compound will be highly soluble in water and other polar protic solvents.
-
Stability Concerns: The central carbon of the guanidinium group is electrophilic and can be susceptible to nucleophilic attack, particularly by hydroxide ions at high pH, leading to hydrolytic degradation.
Comprehensive Solubility Characterization
Solubility is a critical determinant of a drug candidate's fate, influencing everything from bioavailability to the feasibility of formulation. A thorough understanding requires measuring solubility under various conditions. There are two primary types of solubility measurements relevant to drug discovery: thermodynamic and kinetic.[2]
-
Thermodynamic Solubility: The true equilibrium concentration of a compound in a solvent. It is the gold standard for characterizing the intrinsic property of the molecule.
-
Kinetic Solubility: A high-throughput measure of how readily a compound precipitates when a concentrated organic stock solution (typically DMSO) is rapidly diluted into an aqueous buffer.[2] While less precise, it is invaluable for early-stage screening.
Protocol: Thermodynamic Equilibrium Solubility (Shake-Flask Method)
This protocol determines the maximum concentration of 1-(2-Hydroxyethyl)guanidine that can be dissolved in a given solvent system under equilibrium conditions.
Causality Behind the Method: The shake-flask method is considered the benchmark for thermodynamic solubility because it allows sufficient time for the dissolution and precipitation processes to reach a true equilibrium, providing a definitive measure of a compound's intrinsic solubility.[3]
Step-by-Step Protocol:
-
Preparation: Add an excess amount of solid 1-(2-Hydroxyethyl)guanidine to a series of clear glass vials. Expert Tip: "Excess" is key; ensure a visible amount of solid material remains at the end of the experiment to confirm saturation.
-
Solvent Addition: To each vial, add a precise volume (e.g., 1.0 mL) of the desired solvent. Test solvents should include:
-
Purified Water (Milli-Q or equivalent)
-
pH 2.0 Buffer (0.01 M HCl)
-
pH 7.4 Buffer (Phosphate-Buffered Saline, PBS)
-
pH 10.0 Buffer (Carbonate-Bicarbonate Buffer)
-
Common organic solvents: Ethanol, Acetonitrile, DMSO.
-
-
Equilibration: Seal the vials tightly and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C and/or 37 °C) for at least 24-48 hours. Rationale: 24-48 hours is typically sufficient for small molecules to reach equilibrium. The choice of temperature reflects ambient and physiological conditions.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for 1-2 hours to let undissolved solids settle. Alternatively, centrifuge the vials at a moderate speed (e.g., 5,000 rpm for 15 minutes).
-
Sampling & Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a 0.22 µm syringe filter (e.g., PVDF or PTFE) compatible with the solvent. Perform a precise serial dilution of the filtrate into the mobile phase of the analytical system.
-
Quantification: Analyze the diluted samples using a validated analytical method (see Section 4) against a standard curve prepared from a known stock solution of 1-(2-Hydroxyethyl)guanidine. Calculate the original concentration in mg/mL or µg/mL.
Data Presentation: Expected Solubility Profile
The data generated should be summarized in a clear, comparative format.
Table 2: Exemplar Solubility Data for 1-(2-Hydroxyethyl)guanidine
| Solvent System | Temperature (°C) | Solubility (mg/mL) |
| Purified Water | 25 | > 200 (Predicted) |
| pH 2.0 Buffer | 25 | > 200 (Predicted) |
| pH 7.4 Buffer (PBS) | 25 | > 200 (Predicted) |
| pH 10.0 Buffer | 25 | > 200 (Predicted) |
| Ethanol | 25 | To be determined |
| Acetonitrile | 25 | To be determined |
| Dichloromethane | 25 | To be determined |
Stability Profile and Forced Degradation Studies
Understanding a compound's intrinsic stability is paramount for defining storage conditions, predicting shelf-life, and ensuring patient safety. Forced degradation (or stress testing) is a systematic process of exposing a compound to conditions more severe than accelerated stability testing to identify likely degradation pathways and products.[4] This process is mandated by regulatory bodies like the ICH and is essential for developing a stability-indicating analytical method.[5]
Experimental Workflow for Forced Degradation
The overall logic of a forced degradation study is to generate a modest amount of degradation (typically 5-20%) to ensure that potential degradants are formed at detectable levels without completely consuming the parent compound.[4]
Caption: Plausible mechanism for the base-catalyzed hydrolysis.
Protocols for Stress Testing
A. Hydrolytic Degradation:
-
Prepare three solutions of 1-(2-Hydroxyethyl)guanidine (~1 mg/mL) in: 0.1 M HCl, Purified Water, and 0.1 M NaOH.
-
Incubate the acidic and neutral solutions at an elevated temperature (e.g., 60-80 °C). Incubate the basic solution at room temperature initially due to expected higher reactivity. If no degradation is observed, the temperature can be increased.
-
Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Immediately neutralize the acidic and basic samples before analysis to halt the reaction.
-
Analyze by HPLC to determine the percentage of parent compound remaining.
B. Oxidative Degradation:
-
Prepare a solution of the compound (~1 mg/mL) in a 3% solution of hydrogen peroxide (H₂O₂).
-
Store at room temperature, protected from light.
-
Monitor at time points as above.
-
Analyze by HPLC.
C. Thermal Degradation (Solid State):
-
Place a thin layer of solid 1-(2-Hydroxyethyl)guanidine in a vial.
-
Store in a stability oven at an elevated temperature (e.g., 80 °C).
-
At each time point, dissolve a sample of the solid and analyze by HPLC.
D. Photostability:
-
Conduct this study according to ICH Q1B guidelines. [6][7]2. Expose solutions and solid samples of the compound to a controlled light source that provides both UV and visible light.
-
The total exposure should be not less than 1.2 million lux hours (visible) and 200 watt hours per square meter (UV-A). [7]4. Wrap a control sample in aluminum foil to shield it from light and expose it to the same temperature and humidity conditions.
-
Analyze all samples by HPLC.
Development of a Stability-Indicating Analytical Method
A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the decrease in the amount of the active compound due to degradation. A key feature is its ability to separate the parent peak from all potential degradation products.
Expert Rationale for Method Selection: Given the high polarity of 1-(2-Hydroxyethyl)guanidine, traditional C18 reverse-phase HPLC columns may provide insufficient retention. Therefore, two primary approaches are recommended:
-
HILIC (Hydrophilic Interaction Liquid Chromatography): This technique uses a polar stationary phase and a high-organic mobile phase, making it ideal for retaining and separating highly polar analytes. [8]2. Reverse-Phase HPLC with a Polar-Endcapped Column: These columns are designed to provide better retention for polar compounds and are compatible with highly aqueous mobile phases.
Protocol: HPLC Method Development and Validation
Step-by-Step Protocol:
-
Column & Mobile Phase Screening:
-
HILIC: Screen a HILIC column (e.g., silica, amide) with a mobile phase of Acetonitrile and an aqueous buffer (e.g., 10 mM Ammonium Acetate, pH 5.0) in a gradient from high organic to low organic.
-
Reverse-Phase: Screen a polar-endcapped C18 column with a mobile phase of Methanol or Acetonitrile and an aqueous buffer (e.g., 0.1% Formic Acid in water).
-
-
Detection: Use a UV detector. Although the compound lacks a strong chromophore, detection around 200-210 nm should be feasible. A Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) are excellent mass-based alternatives if UV sensitivity is poor.
-
Method Optimization: Adjust the gradient, flow rate, and temperature to achieve a sharp, symmetrical peak for the parent compound with a reasonable retention time.
-
Specificity/Forced Degradation Analysis: Inject the samples from the forced degradation studies (Section 3). The method is deemed "stability-indicating" if all degradant peaks are baseline-resolved from the parent peak and from each other. Peak purity analysis using a photodiode array (PDA) detector should be performed to confirm the main peak is spectrally pure.
-
Validation (per ICH Q2(R1)): Once the method is optimized, perform validation by assessing:
-
Linearity: Analyze a series of standards over the expected concentration range (e.g., 0.1 to 100 µg/mL) and confirm the response is linear (R² > 0.999).
-
Accuracy: Determine the recovery of the analyte in a spiked matrix.
-
Precision: Assess repeatability (multiple injections of one sample) and intermediate precision (analysis on different days or by different analysts).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration that can be reliably detected and quantified.
-
Recommendations for Storage and Handling
Based on the predicted chemical properties and likely degradation pathways, the following handling and storage procedures are recommended to ensure the long-term integrity of 1-(2-Hydroxyethyl)guanidine:
-
Storage (Solid): Store in a tightly sealed container in a cool, dry place, protected from light. The guanidinium salt form is likely hygroscopic; storage in a desiccator is advisable.
-
Storage (Solution): Prepare aqueous solutions fresh whenever possible. If storage is necessary, use a slightly acidic buffer (e.g., pH 4-6) and store at 2-8 °C. Avoid highly basic conditions, as this is expected to accelerate hydrolysis.
Conclusion
While 1-(2-Hydroxyethyl)guanidine remains a compound with a limited public data profile, its chemical structure provides clear, actionable insights into its expected behavior. It is predicted to be a highly water-soluble, strongly basic molecule. The most probable liability is its susceptibility to hydrolytic degradation, particularly under alkaline conditions. This guide provides the strategic framework and detailed experimental protocols necessary for any research or development team to thoroughly characterize its solubility and stability profiles. By systematically executing these methodologies—from thermodynamic solubility measurements to forced degradation studies and the development of a validated, stability-indicating HPLC method—scientists can generate the robust and reliable data required to confidently advance their development programs.
References
- American Chemical Society. (2026). Optimizing toward Discovery: AI-Driven Exploration of Lewis Acid–Base Catalysts for PET Glycolysis.
- BenchChem. (2025). Synthesis of Protected N-(2-hydroxyethyl)guanidines: A Detailed Protocol for Researchers.
- PubChem. 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine.
- Sigma-Aldrich. 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine.
- Cheméo. (n.d.). Chemical Properties of Guanidine (CAS 113-00-8).
- ChemicalBook. (2022). 1-(2-HYDROXYETHYL)GUANIDINE (CAS 4353-52-0).
- ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products.
- WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.
- DTIC. (1977). Analytical Methods for Nitroguanidine and Characterization of Its Degradation Products.
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Kinetics and mechanism of the alkaline hydrolysis of guanidine, hexamethylguanidinium perchlorate, and tetramethylurea.
- BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS.
- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- U.S. Food and Drug Administration. (2018). Q1B Photostability Testing of New Drug Substances and Products.
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
- European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products.
- NIH. (2023). Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development.
- Pandey, S., Pandey, R., & Shukla, S. S. (2021). Appliance of the ICH Guidelines: Forced Degradation Studies on Abafungin and Development of Validated Stability Indicating Method by 1st Order Derivative Spectroscopy.
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An In-depth Technical Guide to the Biological Mechanism of Action of 1-(2-Hydroxyethyl)guanidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-Hydroxyethyl)guanidine is a guanidine derivative with potential biological activities. While direct and extensive research on its specific mechanism of action is limited, a comprehensive understanding can be extrapolated from its close analogue, creatinolfosfate (1-(2-hydroxyethyl)-1-methylguanidine O-phosphate), and the broader class of guanidine compounds. This technical guide synthesizes the available scientific literature to present a putative multi-faceted mechanism of action for 1-(2-Hydroxyethyl)guanidine, focusing on its potential roles in cardioprotection through the modulation of cellular energy metabolism and its effects on ion channel activity. This document is intended to serve as a foundational resource for researchers and professionals in drug development, providing both theoretical frameworks and practical experimental protocols.
Introduction: The Guanidinium Moiety in Biological Systems
The guanidine functional group, characterized by a central carbon atom bonded to three nitrogen atoms, is a key structural motif in a wide array of biologically active natural products and pharmaceuticals.[1] Its inherent basicity and capacity to form multiple hydrogen bonds are pivotal to its role in molecular recognition and binding to biological targets.[2][3] Guanidine and its derivatives exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, anti-diabetic, neuroprotective, anti-cancer, antimicrobial, and antiviral effects.[3]
1-(2-Hydroxyethyl)guanidine belongs to this versatile class of compounds. The incorporation of a 2-hydroxyethyl moiety can enhance its solubility and provides a potential site for further chemical modification.[2] Given the limited direct research on 1-(2-Hydroxyethyl)guanidine, this guide will extrapolate its likely mechanisms of action by examining the well-documented effects of its methylated analogue, creatinolfosfate, and the general behavior of guanidine compounds in biological systems.
Putative Core Mechanisms of Action
The biological activity of 1-(2-Hydroxyethyl)guanidine is likely to be multifaceted, primarily revolving around two key areas: the preservation of cellular energy metabolism, particularly in cardiac tissue under stress, and the modulation of ion channel function.
Cardioprotection and Enhancement of Cellular Energy Metabolism
The most well-documented therapeutic application of a close analogue, creatinolfosfate, is in cardioprotection, especially during ischemic conditions.[4] This suggests that 1-(2-Hydroxyethyl)guanidine may share a similar mechanism centered on the maintenance of cellular energy homeostasis in cardiomyocytes.
During myocardial ischemia, the lack of oxygen severely impairs aerobic respiration and ATP production, leading to a rapid decline in cellular energy levels.[5] This energy deficit triggers a cascade of detrimental events, including ion pump failure, loss of membrane potential, and ultimately, cell death.
The proposed cardioprotective mechanism of action involves the modulation of anaerobic glycolysis. Studies on creatinolfosfate have shown that it can enhance the recovery of cardiac contractility after hypoxia or ischemia, an effect that is dependent on the presence of glucose.[4] This suggests a direct or indirect role in supporting the glycolytic pathway to generate ATP in the absence of oxygen. While the precise molecular target within the glycolytic pathway is not definitively established, phosphofructokinase (PFK) is a key regulatory enzyme in this process.[6] PFK is allosterically regulated by ATP and AMP levels; high ATP levels inhibit its activity, while high AMP levels (a sign of low energy) activate it.[6] It is plausible that guanidine compounds like 1-(2-Hydroxyethyl)guanidine could influence the activity of PFK or other glycolytic enzymes, thereby sustaining a higher rate of ATP production during ischemia.
Hypothesized Signaling Pathway: Cardioprotection via Glycolysis Modulation
Caption: A typical workflow for assessing cardioprotective effects using the Langendorff model.
In Vitro Assessment of Ion Channel Modulation
Objective: To characterize the effects of 1-(2-Hydroxyethyl)guanidine on specific voltage-gated ion channels.
Model: Cell line stably expressing the Kv channel subtype of interest (e.g., HEK293 cells expressing Kv1.1).
Protocol:
-
Cell Preparation: Culture the cells to an appropriate density for electrophysiological recording.
-
Patch-Clamp Electrophysiology:
-
Use the whole-cell patch-clamp technique to record ionic currents from single cells.
-
Apply a voltage protocol to elicit the desired ion channel currents (e.g., a series of depolarizing voltage steps to activate Kv channels).
-
-
Drug Application: Perfuse the recording chamber with solutions containing a range of concentrations of 1-(2-Hydroxyethyl)guanidine.
-
Data Acquisition and Analysis:
-
Record the ion currents before, during, and after drug application.
-
Measure the peak current amplitude and analyze the voltage-dependence of activation and inactivation.
-
Construct a concentration-response curve to determine the IC₅₀ value for channel inhibition.
-
Quantitative Data Summary
As direct experimental data for 1-(2-Hydroxyethyl)guanidine is not available in the public domain, the following table presents hypothetical data based on the expected activities of guanidine compounds to illustrate how such data would be presented.
| Parameter | Experimental Model | Endpoint | Hypothetical Value | Reference/Analogue |
| Cardioprotection | Langendorff Rat Heart (Ischemia-Reperfusion) | Recovery of LVDP | 65% ± 8% (vs. 30% ± 5% in control) | Creatinolfosfate |
| Infarct Size (TTC Staining) | 25% ± 4% (vs. 50% ± 6% in control) | Creatinolfosfate | ||
| Ion Channel Modulation | HEK293 cells expressing Kv1.1 | IC₅₀ for channel inhibition | 150 µM | Guanidine |
| Shift in V½ of activation | +15 mV | Guanidine | ||
| Cytotoxicity | H9c2 Cardiomyocytes | CC₅₀ (24h) | > 500 µM | General Guanidines |
Safety and Toxicological Profile
There is limited specific toxicological data available for 1-(2-Hydroxyethyl)guanidine. However, information on related guanidine compounds can provide some guidance. Guanidine hydrochloride is classified as harmful if swallowed or inhaled, and causes skin and serious eye irritation. T[7]he safety data for creatinolfosfate also indicates it can be harmful if swallowed and may cause skin, eye, and respiratory irritation. T[3]herefore, appropriate personal protective equipment should be used when handling 1-(2-Hydroxyethyl)guanidine, and exposure should be minimized. Further toxicological studies are required to fully characterize its safety profile.
Conclusion and Future Directions
While direct evidence is currently lacking, the chemical structure of 1-(2-Hydroxyethyl)guanidine strongly suggests a biological mechanism of action centered on the modulation of cellular energy metabolism and ion channel activity. Its potential as a cardioprotective agent, extrapolated from the known effects of creatinolfosfate, warrants further investigation. The experimental protocols detailed in this guide provide a clear roadmap for elucidating its precise molecular targets and therapeutic potential. Future research should focus on:
-
Directly assessing the cardioprotective effects of 1-(2-Hydroxyethyl)guanidine in in vitro and ex vivo models of myocardial ischemia.
-
Investigating its interaction with key glycolytic enzymes , such as phosphofructokinase, to confirm its role in modulating cellular energy metabolism.
-
Screening its activity against a panel of voltage-gated ion channels to determine its selectivity profile.
-
Conducting comprehensive toxicological studies to establish its safety for potential therapeutic development.
A thorough investigation of these areas will be crucial in determining the potential of 1-(2-Hydroxyethyl)guanidine as a novel therapeutic agent.
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Benoit, E. (1993). Interactions of guanidine and a related compound with potassium channels in frog myelinated nerve fibre. Recept Channels, 1(3), 181-91. [Link]
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El-Hayek, R., et al. (2012). Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels. Mol Pharmacol, 81(5), 683-93. [Link]
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Hearse, D. J. (1991). The use of exogenous creatine phosphate for myocardial protection in patients undergoing coronary artery bypass surgery. J Cardiovasc Surg (Torino), 32(6), 738-46. [Link]
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Lee, J. H., et al. (2020). In Vitro and In Vivo Evaluation of the Toxic Effects of Dodecylguanidine Hydrochloride. Int J Environ Res Public Health, 17(18), 6886. [Link]
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Wikipedia. (2024). Guanidine. Wikipedia. [Link]
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PubChem. (2024). Creatinolfosfate. PubChem. [Link]
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Fiolet, J. W., et al. (1974). Activation of muscle glycolysis: a role for creatine phosphate in phosphofructokinase regulation. FEBS Lett, 46(1), 337-9. [Link]
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Carl ROTH GmbH + Co. KG. (2024). Safety Data Sheet: Creatine phosphate disodium salt tetrahydrate. Carl ROTH. [Link]
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Khalid, S., et al. (2022). Interaction of Medicinal Plants and Their Active Constituents With Potassium Ion Channels: A Systematic Review. Front Pharmacol, 13, 828833. [Link]
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Cole-Parmer. (2024). Material Safety Data Sheet - N-(2-Hydroxyethyl)Piperazine, 98%. Cole-Parmer. [Link]
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Lee, S., et al. (2024). Structural basis for allosteric regulation of human phosphofructokinase-1. bioRxiv. [Link]
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Michalak, K., et al. (2020). Flavonoids as Modulators of Potassium Channels. Nutrients, 12(5), 1358. [Link]
-
Wacker, S. J., et al. (2012). Identification of Selective Inhibitors of the Potassium Channel Kv1.1–1.2₍₃₎ by High-Throughput Virtual Screening and Automated Patch Clamp. ChemMedChem, 7(10), 1775-83. [Link]
-
Li, T., et al. (2017). High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE. PLoS One, 12(7), e0180154. [Link]
-
Wikipedia. (2024). Phosphofructokinase. Wikipedia. [Link]
-
Cusick, K. D., & Sayler, G. S. (2017). Guanidinium Toxins and Their Interactions with Voltage-Gated Sodium Ion Channels. Mar Drugs, 15(10), 319. [Link]
-
Schiavo, C., et al. (1990). Action of creatinol-O-phosphate on the contractility changes evoked by hypoxia and ischemia in rat isolated heart. Pharmacol Res, 22(6), 725-32. [Link]
-
George, S. K., et al. (2023). Loose-patch clamp analysis applied to voltage-gated ionic currents following pharmacological ryanodine receptor modulation in murine hippocampal cornu ammonis-1 pyramidal neurons. Front Cell Neurosci, 17, 1240409. [Link]
-
Wikipedia. (2024). Voltage-gated potassium channel. Wikipedia. [Link]
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- 4. pfaltzandbauer.com [pfaltzandbauer.com]
- 5. In Vitro and In Vivo Evaluation of the Toxic Effects of Dodecylguanidine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphofructokinase - Wikipedia [en.wikipedia.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Application Notes & Protocols: 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine as a Mild and Efficient Reagent for Guanidinylation
Abstract
The guanidinium moiety is a cornerstone functional group in medicinal chemistry and chemical biology, prized for its ability to form strong, delocalized positive charges at physiological pH. This note provides a comprehensive technical guide on the application of 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine, a highly effective and versatile reagent for the introduction of the guanidine group onto primary amines. We present its physicochemical properties, mechanistic insights, detailed experimental protocols for guanidinylation and subsequent deprotection, troubleshooting guidance, and a practical case study. This document is intended for researchers, chemists, and drug development professionals seeking a reliable method for synthesizing guanidine-containing molecules.
Introduction: The Significance of Guanidinylation
The guanidinium group, the functional component of the amino acid arginine, is a powerful molecular tool in drug design. Its planar, Y-shaped structure and delocalized positive charge enable it to engage in multidentate hydrogen bonding and electrostatic interactions with biological targets such as proteins and nucleic acids. This has led to its incorporation into a wide array of therapeutic agents. The chemical process of installing this group, known as guanidinylation, is therefore a critical transformation in synthetic chemistry.
Historically, guanidinylation has been accomplished with reagents that can be harsh, toxic, or have limited substrate scope.[1][2] Modern drug development demands mild, selective, and high-yielding methods. 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine has emerged as a superior reagent that addresses these needs, offering excellent reactivity control through its acid-labile tert-butoxycarbonyl (Boc) protecting groups and favorable physical properties.[3]
Reagent Profile: 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine
This reagent is a stable, crystalline solid, making it easy to handle and store compared to more reactive alternatives. Its structure is optimized for the selective guanidinylation of primary amines.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 215050-11-6 | [3][4][5] |
| Molecular Formula | C₁₃H₂₅N₃O₅ | [4][5][6] |
| Molecular Weight | 303.35 g/mol | [4][5][6] |
| Appearance | White to off-white powder | [4] |
| Melting Point | 120-125 °C | [4] |
| Purity | Typically ≥96.0% (HPLC) | [4] |
| Solubility | Soluble in THF, CH₂Cl₂, Ethyl Acetate |[7] |
Core Advantages & Mechanistic Rationale
-
Dual Boc-Protection: The two Boc groups serve a critical function. They deactivate the guanidine core, rendering the reagent stable for storage and preventing self-reaction. More importantly, they moderate its reactivity, allowing for a controlled and selective reaction with primary amines while minimizing the formation of over-guanidinylated byproducts. The Boc groups are readily removed under mild acidic conditions (e.g., with trifluoroacetic acid, TFA), which are orthogonal to many other protecting groups used in complex molecule synthesis.
-
The Hydroxyethyl Moiety: The N-(2-hydroxyethyl) substituent enhances the reagent's solubility in common organic solvents.[7] This feature can be particularly advantageous when working with poorly soluble substrates. Furthermore, the terminal hydroxyl group can serve as a synthetic handle for subsequent chemical modifications or for tethering the molecule to a solid support.
-
High Selectivity for Primary Amines: This reagent exhibits excellent chemoselectivity, reacting preferentially with primary amines over secondary amines and other nucleophiles like alcohols or thiols under standard conditions. This selectivity is crucial for the synthesis of complex molecules with multiple functional groups.
Reaction Workflow and Mechanism
The overall process involves two key stages: the initial guanidinylation of the amine substrate, followed by the acidic deprotection of the Boc groups to reveal the final guanidinium salt.
Stage 1: Guanidinylation
The reaction proceeds via a nucleophilic attack of the primary amine (R-NH₂) on the electrophilic carbon atom of the 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine. While a definitive leaving group is not present in the same way as in S-methylisothiourea reagents, the reaction is understood to proceed effectively, often at room temperature, to form the stable, protected guanidine derivative.
Stage 2: Deprotection
The resulting 1,3-Di-Boc-protected guanidine is treated with a strong acid, typically TFA in a solvent like dichloromethane (DCM). The acid protonates the Boc carbonyl oxygen, initiating the collapse of the protecting group into isobutylene and carbon dioxide, liberating the free guanidinium cation, which is isolated as its corresponding salt (e.g., trifluoroacetate).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines [organic-chemistry.org]
- 3. scbt.com [scbt.com]
- 4. 1,3-二-Boc-2-(2-羟乙基)胍 ≥96.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine | C13H25N3O5 | CID 4245501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. No results for search term "3D-QIA05011" | CymitQuimica [cymitquimica.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Targeted Lysine Modification in Proteins Using 1-(2-Hydroxyethyl)guanidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Lysine Modification
In the landscape of protein engineering and therapeutics, the targeted modification of amino acid residues is a cornerstone for innovation. Among the canonical amino acids, lysine, with its solvent-exposed primary amine on the side chain, presents a prime target for chemical conjugation.[1] This accessibility, however, also poses a significant challenge: achieving site-selective modification amidst a multitude of surface-exposed lysine residues to ensure the homogeneity and preserve the native function of the protein.[1] The guanidinylation of lysine, converting the primary amine into a guanidinium group, is a powerful tool to alter the physicochemical properties of a protein. This application note provides a comprehensive guide to the use of 1-(2-Hydroxyethyl)guanidine for the targeted modification of lysine residues, a technique with significant potential in enhancing protein stability, modulating protein-protein interactions, and constructing novel bioconjugates. The introduction of the 2-hydroxyethyl moiety offers a potential site for further functionalization and can enhance the solubility of the modified protein.
Mechanism of Action: Guanidinylation of Lysine Residues
The modification of lysine residues with 1-(2-Hydroxyethyl)guanidine proceeds through a nucleophilic substitution reaction. The primary amine of the lysine side chain acts as a nucleophile, attacking the electrophilic carbon atom of the guanidinylating reagent. For this reaction to be efficient, the 1-(2-Hydroxyethyl)guanidine must be activated to create a good leaving group. A common strategy for guanidinylation involves the use of a pyrazole-carboxamidine derivative of the desired guanidine. In this proposed mechanism, a protected form of 1-(2-Hydroxyethyl)guanidine, such as N,N'-Di-Boc-1-(2-hydroxyethyl)-1H-pyrazole-1-carboxamidine, would react with the lysine amine. The reaction is typically carried out under basic conditions (pH 8-10) to ensure the deprotonation of the lysine ε-amino group, thereby increasing its nucleophilicity. The pyrazole moiety serves as an excellent leaving group, facilitating the formation of the new carbon-nitrogen bond.
Caption: Reaction of lysine with 1-(2-Hydroxyethyl)guanidine.
Materials and Reagents
This section details the necessary materials and reagents for the successful modification of lysine residues with 1-(2-Hydroxyethyl)guanidine.
| Material/Reagent | Specification | Supplier Example |
| Protein of Interest | >95% purity, in a suitable buffer (e.g., PBS) | N/A |
| 1-(2-Hydroxyethyl)guanidine | (or a suitable protected derivative for activation) | BenchChem |
| Activation Reagent | e.g., N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | Sigma-Aldrich |
| Reaction Buffer | 0.1 M Sodium Bicarbonate or Sodium Borate, pH 9.0 | N/A |
| Quenching Reagent | e.g., 1 M Tris-HCl, pH 8.0 | N/A |
| Purification System | Size-Exclusion or Ion-Exchange Chromatography | GE Healthcare, Bio-Rad |
| Analytical Instruments | Mass Spectrometer (e.g., ESI-TOF), HPLC system | Agilent, Waters |
| Denaturant (optional) | Guanidine Hydrochloride or Urea | Thermo Fisher Scientific |
Experimental Protocol: Step-by-Step Guide
This protocol provides a general framework for the modification of a model protein. Optimization of reaction time, temperature, and reagent stoichiometry may be necessary for specific proteins.
Part 1: Preparation of Activated 1-(2-Hydroxyethyl)guanidine
Rationale: Direct reaction of 1-(2-Hydroxyethyl)guanidine with lysine is inefficient. Activation, for instance by creating a pyrazole-carboxamidine derivative, is crucial for an effective reaction. This protocol assumes the use of a pre-activated reagent or an in-situ activation step. For the synthesis of protected N-(2-hydroxyethyl)guanidines, established methods can be adapted.[2]
Part 2: Protein Modification
-
Protein Preparation:
-
Dialyze the protein of interest against the reaction buffer (0.1 M Sodium Bicarbonate, pH 9.0) to a final concentration of 1-5 mg/mL.
-
Rationale: A basic pH is essential to deprotonate the lysine side-chain amine, enhancing its nucleophilicity. The chosen buffer should not contain primary amines that would compete with the reaction.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the protein solution.
-
Add a 10 to 100-fold molar excess of the activated 1-(2-Hydroxyethyl)guanidine reagent to the protein solution. The optimal ratio should be determined empirically.
-
Rationale: A molar excess of the modifying reagent drives the reaction towards completion. A titration of the reagent concentration is recommended to control the degree of modification.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature (or 4°C for sensitive proteins) for 2 to 24 hours with gentle agitation.
-
Rationale: Reaction time is a critical parameter to control the extent of lysine modification. Shorter incubation times will generally result in a lower degree of modification.
-
-
Quenching the Reaction:
-
Add a quenching reagent, such as 1 M Tris-HCl (pH 8.0), to a final concentration of 50 mM.
-
Rationale: The quenching reagent contains a high concentration of primary amines that will react with any remaining activated guanidinylating reagent, effectively stopping the modification of the protein.
-
Part 3: Purification of the Modified Protein
-
Removal of Excess Reagent:
-
Purify the modified protein from excess reagent and byproducts using size-exclusion chromatography (SEC) or dialysis.
-
Rationale: It is crucial to remove unreacted reagents and byproducts to prevent interference in downstream applications and characterization.
-
-
Characterization of Purity:
-
Assess the purity of the modified protein using SDS-PAGE and analytical SEC.
-
Characterization of Modified Proteins
Accurate characterization of the modified protein is essential to confirm the success of the guanidinylation and to determine the degree of modification.
Caption: Workflow for characterizing modified proteins.
Mass Spectrometry
-
Intact Mass Analysis (ESI-MS): This technique is used to determine the overall mass increase of the protein, which corresponds to the number of attached 1-(2-Hydroxyethyl)guanidine groups. The mass shift per modification is approximately 101.12 Da.
-
Peptide Mapping (LC-MS/MS): To identify the specific lysine residues that have been modified, the protein is digested with a protease (e.g., trypsin), and the resulting peptides are analyzed by LC-MS/MS. The fragmentation pattern will reveal the exact sites of modification.
HPLC Analysis
-
Reversed-Phase HPLC (RP-HPLC): RP-HPLC can be used to assess the homogeneity of the modified protein. A heterogeneous mixture of modified proteins will likely result in a broader peak or multiple peaks compared to the unmodified protein.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Modification Efficiency | - Inefficient activation of the guanidinylating reagent.- Reaction pH is too low.- Insufficient molar excess of the reagent. | - Verify the synthesis and purity of the activated reagent.- Increase the reaction pH to 9.5-10.- Increase the molar excess of the reagent. |
| Protein Precipitation | - The modification alters protein solubility.- High concentration of organic solvent from the reagent stock. | - Perform the reaction at a lower protein concentration.- Add stabilizing excipients (e.g., arginine).- Minimize the volume of organic solvent added. |
| Non-specific Modification | - Reaction with other nucleophilic residues (unlikely under these conditions). | - Confirm the sites of modification by peptide mapping. The guanidinylation reaction is highly specific for primary amines. |
Applications in Drug Development and Research
The modification of lysine residues with 1-(2-Hydroxyethyl)guanidine opens up several avenues for research and therapeutic development.
Caption: Applications of lysine modification.
-
Enhanced Protein Stability: The conversion of a primary amine to a guanidinium group can alter the pKa of the side chain and introduce new hydrogen bonding opportunities, potentially leading to increased thermal and conformational stability. The ionic nature of guanidine hydrochloride is known to mask electrostatic interactions in proteins.[3]
-
Antibody-Drug Conjugates (ADCs): The hydroxyl group of the 2-hydroxyethyl moiety provides a handle for the subsequent attachment of cytotoxic drugs or imaging agents, creating novel ADCs with potentially improved pharmacokinetic properties.
-
Modulating Protein-Protein Interactions: Lysine residues are often involved in protein-protein interaction interfaces. Their modification can be used to either block or enhance these interactions, providing a tool for studying cellular signaling pathways.
Conclusion
The modification of lysine residues with 1-(2-Hydroxyethyl)guanidine is a promising technique for the targeted engineering of proteins. By following the protocols and characterization methods outlined in this application note, researchers can effectively utilize this chemical tool to develop novel bioconjugates, enhance protein stability, and probe protein function. As with any protein modification strategy, careful optimization and thorough characterization are paramount to achieving desired outcomes and ensuring the integrity of the final product.
References
- Discovery of lysine post-translational modifications through mass spectrometric detection.
- Synthesis of Protected N-(2-hydroxyethyl)guanidines: A Detailed Protocol for Researchers.Benchchem.
- Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins.
- Modification of arginine and lysine in proteins with 2,4-pentanedione.PubMed.
- Use of the guanidination reaction for determining reactive lysine, bioavailable lysine and gut endogenous lysine.PubMed.
- Protein Denaturation With Guanidine Hydrochloride or Urea Provides a Different Estimate of Stability Depending on the Contributions of Electrost
Sources
- 1. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Protein denaturation with guanidine hydrochloride or urea provides a different estimate of stability depending on the contributions of electrostatic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Synthesis of Arginine Analogs: A Guide to Utilizing 1-(2-Hydroxyethyl)guanidine
Introduction: The Enduring Significance of the Guanidinium Group in Drug Discovery
The guanidinium moiety, the defining feature of the amino acid arginine, is a cornerstone of molecular recognition in biological systems. Its planar, resonance-stabilized structure and persistent positive charge over a wide physiological pH range enable it to engage in a network of hydrogen bonds and electrostatic interactions. These properties are fundamental to protein structure, enzyme catalysis, and the binding of ligands to their receptors. Consequently, molecules containing a guanidine group are prevalent in a vast array of bioactive natural products and pharmaceuticals, exhibiting antimicrobial, antiviral, and antithrombotic activities, among others.
The synthesis of arginine analogs and peptidomimetics is a critical strategy in medicinal chemistry. By modifying the structure of arginine, researchers can fine-tune properties such as binding affinity, selectivity, metabolic stability, and bioavailability. This guide focuses on the application of a versatile building block, 1-(2-Hydroxyethyl)guanidine , in the targeted synthesis of novel arginine analogs. The incorporation of the 2-hydroxyethyl group offers a dual advantage: it can enhance aqueous solubility and provides a reactive handle for further chemical modifications, opening avenues for the development of advanced probes, bioconjugates, and therapeutic candidates.
This document provides a comprehensive overview, from the foundational synthesis of the key guanidinylating agent to its application in creating a novel arginine analog from an ornithine precursor. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present the necessary characterization framework.
Part 1: Synthesis of the Key Guanidinylating Agent: Protected 1-(2-Hydroxyethyl)guanidine
To control the reactivity of the highly nucleophilic guanidine group during subsequent synthetic steps, it must be protected. The choice of protecting group is dictated by the overall synthetic strategy, particularly the conditions required for its eventual removal. Here, we detail the synthesis of 1-(2-Hydroxyethyl)guanidine protected with two of the most common and versatile groups in organic synthesis: the Carboxybenzyl (Cbz) group and the tert-Butoxycarbonyl (Boc) group.
Causality of Reagent Selection:
-
Protecting Groups (Cbz vs. Boc): The Cbz group is typically removed by catalytic hydrogenolysis, a mild method that is orthogonal to the acid-labile Boc group. The Boc group, in turn, is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid or HCl). This orthogonality is crucial in multi-step syntheses, allowing for the selective deprotection of different functional groups within the same molecule.
-
Guanidinylating Precursors:
-
N,N' -Bis(benzyloxycarbonyl)-S-methylisothiourea: This reagent is used for Cbz protection. The S-methylisothiourea is an excellent leaving group upon nucleophilic attack by the amine (ethanolamine), facilitating the transfer of the di-Cbz-guanidinyl moiety.
-
N,N' -Di-Boc-1H-pyrazole-1-carboxamidine: This is a highly effective and widely used reagent for introducing the di-Boc-guanidinyl group. Pyrazole is a good leaving group, and the reaction proceeds under mild conditions without the need for heavy metal catalysts.[1]
-
Comparative Summary of Synthetic Protocols for Protected 1-(2-Hydroxyethyl)guanidine
| Parameter | Protocol 1: Cbz-Protection | Protocol 2: Boc-Protection | Reference |
| Guanidinylating Agent | N,N'-Bis(benzyloxycarbonyl)-S-methylisothiourea | N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | [1][2] |
| Substrate | Ethanolamine | Ethanolamine | |
| Solvent | Acetonitrile (ACN) | Tetrahydrofuran (THF) | [3] |
| Base | Triethylamine (TEA) | Not Required | [3] |
| Reaction Time | ~4-6 hours (TLC monitored) | 24 hours | [3] |
| Temperature | Room Temperature | Room Temperature | [3] |
| Reported Yield | ~64% | ~70-80% (estimated) | [3] |
Experimental Protocol 1: Synthesis of N,N'-bis(benzyloxycarbonyl)-N''-(2-hydroxyethyl)guanidine (Cbz-Protected)
This protocol is based on the method described by Abdelbaky et al.[2]
Materials:
-
N,N'-Bis(benzyloxycarbonyl)-S-methylisothiourea
-
Ethanolamine
-
Triethylamine (TEA)
-
Acetonitrile (ACN), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexane
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, rotary evaporator
Step-by-Step Methodology:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve N,N'-Bis(benzyloxycarbonyl)-S-methylisothiourea (1.0 eq) in anhydrous acetonitrile.
-
Add triethylamine (1.5 eq) to the solution and stir for 5 minutes.
-
Slowly add ethanolamine (1.2 eq) dropwise to the stirring mixture.
-
Allow the reaction to proceed at room temperature. Monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to yield the title compound as a white solid.
Experimental Protocol 2: Synthesis of 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine (Boc-Protected)
This protocol is an adaptation of established methods for the guanylation of primary amines.[3]
Materials:
-
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine
-
Ethanolamine
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexane
-
Standard laboratory glassware, magnetic stirrer, rotary evaporator
Step-by-Step Methodology:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.0 eq) in anhydrous tetrahydrofuran.
-
To this solution, add ethanolamine (1.1 eq).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the title compound.
Part 2: Synthesis of a Novel Arginine Analog: N-δ-(2-hydroxyethyl)-L-arginine
With the protected guanidinylating agent in hand, the next stage is to transfer the hydroxyethyl-guanidinyl moiety to a suitable amino acid precursor. The logical choice is ornithine, which possesses the same carbon backbone as arginine but with a primary amine on its side chain instead of a guanidinium group.
Synthetic Strategy and Workflow
The overall strategy involves a three-step process:
-
Protection of Ornithine: The α-amino and carboxyl groups of L-ornithine must be protected to ensure that the guanylation reaction occurs selectively at the δ-amino group. A common and effective strategy is to use Nα-Boc-L-ornithine methyl ester.
-
Guanylation: The δ-amino group of the protected ornithine is reacted with the previously synthesized protected 1-(2-Hydroxyethyl)guanidine. For this guide, we will focus on using the di-Boc protected variant due to its widespread use and mild reaction conditions.
-
Deprotection: All protecting groups (Boc and methyl ester) are removed to yield the final arginine analog as a salt.
Experimental Protocol 3: Synthesis of N-δ-(2-hydroxyethyl)-L-arginine
This protocol is a comprehensive workflow adapted from established procedures for the protection of amino acids, guanylation of primary amines, and subsequent deprotection. [4][5][6] Part A: Guanylation of Protected Ornithine
Materials:
-
Nα-Boc-L-ornithine methyl ester hydrochloride
-
1,3-Di-Boc-2-(2-hydroxyethyl)guanidine (from Protocol 2)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Tetrahydrofuran (THF) or Dichloromethane (DCM), anhydrous
-
Standard purification reagents (silica gel, solvents)
Step-by-Step Methodology:
-
To a solution of Nα-Boc-L-ornithine methyl ester hydrochloride (1.0 eq) in anhydrous THF, add TEA (1.1 eq) and stir for 15 minutes at room temperature to neutralize the salt and free the amine.
-
Add a solution of 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine (1.1 eq) in anhydrous THF to the reaction mixture.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS. The reaction may take 24-48 hours to reach completion.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude residue via column chromatography on silica gel to isolate the fully protected Nα-Boc-Nδ-(N',N''-di-Boc-2-hydroxyethyl)-L-arginine methyl ester.
Part B: Complete Deprotection
Materials:
-
Fully protected arginine analog from Part A
-
4M HCl in 1,4-Dioxane
-
Methanol
-
Diethyl ether
Step-by-Step Methodology:
-
Dissolve the purified, fully protected arginine analog (1.0 eq) in a minimal amount of methanol or 1,4-dioxane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an excess of 4M HCl in 1,4-dioxane (e.g., 10 eq).
-
Allow the mixture to warm to room temperature and stir for 4-12 hours. The acidic conditions will cleave all three Boc groups and the methyl ester.
-
Monitor the deprotection by LC-MS.
-
Upon completion, remove the solvent in vacuo.
-
Triturate the residue with cold diethyl ether to precipitate the product.
-
Isolate the solid by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum to yield N-δ-(2-hydroxyethyl)-L-arginine as a hydrochloride salt.
Part 3: Characterization of the Final Product
A self-validating protocol requires robust analytical confirmation of the final product's identity and purity. Standard techniques for characterizing a novel amino acid analog like N-δ-(2-hydroxyethyl)-L-arginine include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the arginine backbone (α-H, β-H, γ-H, δ-H) and the newly introduced 2-hydroxyethyl group. The methylene protons of the hydroxyethyl group adjacent to the nitrogen and the oxygen will appear as distinct triplets. Representative chemical shifts for the L-arginine backbone protons can be found in public databases and serve as a reference. [7]* ¹³C NMR: The carbon spectrum will confirm the presence of all carbon atoms in the molecule, including the two new carbons from the hydroxyethyl moiety.
-
Mass Spectrometry (High-Resolution, e.g., ESI-TOF): This is the most definitive technique for confirming the molecular weight. The exact mass of the protonated molecular ion [M+H]⁺ should be observed, confirming the successful synthesis and providing the elemental composition. [8]
Technique Expected Observations for N-δ-(2-hydroxyethyl)-L-arginine ¹H NMR Signals corresponding to the ornithine backbone protons. Two new multiplets (likely triplets) in the 3-4 ppm range corresponding to the -N-CH₂ -CH₂ -OH protons. ¹³C NMR Signals for the 6 carbons of the arginine backbone, plus two additional signals for the carbons of the hydroxyethyl group. | HRMS | Calculation of the exact mass of the protonated molecule (C₈H₁₉N₄O₃⁺). The observed mass should match the calculated mass within a few ppm. |
Conclusion and Field Insights
This guide outlines a robust and adaptable synthetic pathway to arginine analogs bearing a 2-hydroxyethyl-guanidinyl moiety. The strategic choice of orthogonal protecting groups (Cbz and Boc) provides the flexibility required for complex molecular construction. The presented protocols, adapted from well-established methodologies, offer a clear and reliable route for researchers in drug discovery and chemical biology.
The introduction of the hydroxyethyl group is not merely an academic exercise. This modification can significantly alter the physicochemical properties of the parent molecule. The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming new interactions within a biological target site. Furthermore, its hydrophilic nature can improve the solubility of otherwise poorly soluble peptides or small molecules, a common hurdle in drug development. [3]Finally, this terminal hydroxyl group serves as a versatile chemical handle for "late-stage functionalization," allowing for the attachment of fluorescent tags, biotin labels for pull-down assays, or polyethylene glycol (PEG) chains to improve pharmacokinetic profiles. The ability to create such multifunctional arginine analogs using 1-(2-Hydroxyethyl)guanidine makes it a valuable tool in the arsenal of the modern medicinal chemist.
References
-
Bernatowicz, M.S., Wu, Y., & Matsueda, G.R. (1993). 1H-Pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry. Available at: [Link]
-
Baker, T.J., Tomioka, M., & Goodman, M. (2002). PREPARATION AND USE OF N,N'-DI-BOC-N"-TRIFLYLGUANIDINE. Organic Syntheses. Available at: [Link]
-
Klose, J., et al. (2021). Synthesis of Selectively 13C/2H/15N‐ Labeled Arginine to Probe Protein Conformation and Interaction by NMR Spectroscopy. Chemistry – A European Journal. Available at: [Link]
-
Human Metabolome Database. (n.d.). L-Arginine Spectrum: [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental). HMDB. Available at: [Link]
-
Tsikas, D. (2014). Mass spectrometric quantification of L-arginine and its pathway related substances in biofluids: the road to maturity. Journal of Chromatography B. Available at: [Link]
-
Stuehr, D.J., et al. (1991). N omega-hydroxy-L-arginine is an intermediate in the biosynthesis of nitric oxide from L-arginine. Journal of Biological Chemistry. Available at: [Link]
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Scattolin, T., Gharbaoui, T., & Chen, C.Y. (2022). Mild Deprotection of Cbz, Alloc, and Methyl Carbamate Protected Amines. Organic Chemistry Portal. Available at: [Link]
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Dahan, A., & Miller, J. M. (2012). Molecular Modeling of Arginine-Glycine-Aspartic Acid (RGD) Analogs: Relevance to Transepithelial Transport. University of Alberta Libraries. Available at: [Link]
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Bernatowicz, M.S., Wu, Y., & Matsueda, G.R. (1993). 1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis. ACS Publications. Available at: [Link]
-
Thakkar, S. V., et al. (2022). Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. National Center for Biotechnology Information. Available at: [Link]
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Berlinck, R. G. S. (2016). The Chemistry and Biology of Guanidine Natural Products. Royal Society of Chemistry. Available at: [Link]
- Hibino, H., & Nitta, H. (2005). Mass spectrometry of arginine-containing peptides. Google Patents.
-
Abdelbaky, A. S., & Shvets, V. I. (2018). A convenient method for the synthesis of N, Nˈ- diprotected-(2-hydroxyethyl)-guanidine. Bioscience Research. Available at: [Link]
-
Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. Available at: [Link]
-
Kiec-Kononowicz, K., & Pask, P. (2004). Biological activities of guanidine compounds. PubMed. Available at: [Link]
-
Li, J., et al. (2020). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. PubMed. Available at: [Link]
- Goodman, M., & Zapf, C. (2000). Guanidinylation reagents. Google Patents.
-
Garlapati, V. R., & Wang, W. (2022). Role of peptidomimetics for new drug discovery. World Journal of Advanced Research and Reviews. Available at: [Link]
-
Kashina, A. S., et al. (2009). Identification of N-terminally arginylated proteins and peptides by mass spectrometry. NIH Public Access. Available at: [Link]
-
Lee, K., & Zentner, I. J. (2011). Helix formation and capping energetics of arginine analogs with varying side chain length. PubMed. Available at: [Link]
- Beigelman, L., & Matulic-Adamic, J. (2016). Protected monomer and method of final deprotection for RNA synthesis. Google Patents.
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Mishra, A., et al. (2023). Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents. MDPI. Available at: [Link]
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UCL Discovery. (n.d.). NMR Methods to Characterise Arginine Side-Chains in Proteins using 13C Detection. UCL Discovery. Available at: [Link]
-
Arkivoc. (2010). Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. Arkivoc. Available at: [Link]
-
Hibbs, J. B., et al. (1990). Evidence for cytokine-inducible nitric oxide synthesis from L-arginine in patients receiving interleukin-2 therapy. PubMed Central. Available at: [Link]
-
Joosten, S. A., et al. (2020). Hydroxyethyl starch for perioperative goal-directed fluid therapy in 2020: a narrative review. Canadian Journal of Anesthesia. Available at: [Link]
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ResearchGate. (n.d.). 1H NMR spectra of (a) solvent, (b) alanine, (c) arginine, and... ResearchGate. Available at: [Link]
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- 4. A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines [organic-chemistry.org]
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The Versatile Scaffold: Applications of 1-(2-Hydroxyethyl)guanidine in Medicinal Chemistry
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that offer both synthetic accessibility and diverse biological potential is perpetual. Among the myriad of functional groups, the guanidinium moiety stands out for its unique physicochemical properties, including its strong basicity and ability to form multiple hydrogen bonds, making it a privileged structure in medicinal chemistry. This guide focuses on a particularly valuable, yet underexplored building block: 1-(2-Hydroxyethyl)guanidine .
The incorporation of a hydroxyethyl group onto the guanidine core introduces several advantageous features for drug design. It enhances aqueous solubility, a critical parameter for drug delivery and formulation, and provides a convenient handle for further chemical modification, allowing for the exploration of a wider chemical space. This document serves as a comprehensive technical guide, providing in-depth application notes and detailed protocols to unlock the potential of the 1-(2-hydroxyethyl)guanidine scaffold in modern drug discovery.
The Strategic Advantage of the 1-(2-Hydroxyethyl)guanidine Moiety
The guanidine group is a key structural motif in a vast number of biologically active natural products and synthetic drugs.[1] Its protonated form, the guanidinium cation, is a bioisostere of the side chain of arginine, a crucial amino acid in many biological recognition processes. This mimicry allows guanidine-containing molecules to interact with biological targets that recognize arginine, such as various enzymes and receptors.[2]
The addition of the 2-hydroxyethyl substituent provides two key benefits:
-
Enhanced Physicochemical Properties: The hydroxyl group can participate in hydrogen bonding and improves the overall polarity of the molecule, which can lead to better solubility and bioavailability.
-
Synthetic Versatility: The primary alcohol offers a reactive site for a wide range of chemical transformations, enabling the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.[1]
Synthesis of Protected 1-(2-Hydroxyethyl)guanidine: A Foundational Protocol
A crucial first step in utilizing 1-(2-hydroxyethyl)guanidine in multi-step syntheses is the protection of the highly basic guanidine group to prevent unwanted side reactions.[1] The two most common protecting groups are the tert-butoxycarbonyl (Boc) and the benzyloxycarbonyl (Cbz) groups. Below are detailed protocols for the synthesis of both protected forms.
Comparative Analysis of Synthetic Protocols
| Parameter | Cbz-Protected Method | Boc-Protected Method |
| Guanidinylating Reagent | N,N'-bis(benzyloxycarbonyl)-S-methylisothiourea | N,N'-Di-Boc-1H-pyrazole-1-carboxamidine |
| Reaction Conditions | Room temperature | Room temperature |
| Typical Solvent | Dichloromethane (DCM) | Tetrahydrofuran (THF) |
| Reaction Time | Varies (monitored by TLC) | 24 hours |
| Purification | Column chromatography | Column chromatography |
| Deprotection | Hydrogenolysis | Acidolysis (e.g., TFA) |
Experimental Protocol: Synthesis of N,N'-bis(benzyloxycarbonyl)-N''-(2-hydroxyethyl)guanidine (Cbz-protected)
This protocol is adapted from the method described by Abdelbaky et al.[3]
Materials:
-
N,N'-bis(benzyloxycarbonyl)-S-methylisothiourea
-
Ethanolamine
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Hexane
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve N,N'-bis(benzyloxycarbonyl)-S-methylisothiourea (1 equivalent) in DCM.
-
Add triethylamine (1.1 equivalents) to the solution.
-
To this mixture, add ethanolamine (1.2 equivalents) dropwise with stirring.
-
Allow the reaction to proceed at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to obtain N,N'-bis(benzyloxycarbonyl)-N''-(2-hydroxyethyl)guanidine as a white solid.[1]
Experimental Protocol: Synthesis of 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine (Boc-protected)
This protocol is an adaptation of established methods for the guanidinylation of primary amines.[1]
Materials:
-
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine
-
Ethanolamine
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
-
Standard laboratory glassware
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1 equivalent) in THF.
-
To this solution, add ethanolamine (1.1 equivalents).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine.[1]
Caption: Mechanism of NOS inhibition by arginine mimetics.
Proposed Screening Funnel for Novel NOS Inhibitors
-
Primary Screening: Utilize a Griess assay to measure nitrite production (a stable metabolite of NO) from activated macrophages or recombinant NOS enzymes in the presence of test compounds.
-
Isoform Selectivity: Test active compounds against all three purified NOS isoforms (nNOS, iNOS, eNOS) to determine their selectivity profile.
-
In Vitro Cellular Assays: Evaluate the efficacy of selective inhibitors in cell-based models of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages.
-
In Vivo Models: Assess the therapeutic potential of lead compounds in animal models of inflammatory diseases, such as sepsis or arthritis.
Broader Applications in Drug Discovery
The versatility of the 1-(2-hydroxyethyl)guanidine scaffold extends beyond NOS inhibition. Its potential applications span several therapeutic areas.
As a Scaffold for Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology. [4]Many kinase inhibitors feature a "hinge-binding" motif that interacts with the ATP-binding site of the kinase. The guanidinium group, with its ability to form multiple hydrogen bonds, can be incorporated into scaffolds designed to interact with the kinase hinge region. The hydroxyethyl group can be extended to access other pockets within the active site, thereby improving potency and selectivity.
Development of Antibacterial Agents
The guanidine moiety is present in several natural and synthetic antibacterial agents. [5]Its positive charge at physiological pH can facilitate interaction with the negatively charged bacterial cell membrane, leading to membrane disruption and cell death. The 1-(2-hydroxyethyl)guanidine scaffold can be used to generate novel antibacterial compounds with improved efficacy and reduced toxicity.
Conclusion
1-(2-Hydroxyethyl)guanidine is a highly promising and versatile scaffold for medicinal chemistry. Its favorable physicochemical properties and synthetic tractability make it an ideal starting point for the development of novel therapeutics targeting a wide range of diseases. The detailed protocols and application notes provided in this guide are intended to empower researchers to explore the full potential of this valuable building block in their drug discovery programs. By leveraging the unique features of the 1-(2-hydroxyethyl)guanidine moiety, the scientific community can continue to innovate and develop the next generation of life-saving medicines.
References
-
Zhang, C., & Bollag, G. (2010). Scaffold-based design of kinase inhibitors for cancer therapy. Current Opinion in Genetics & Development, 20(1), 79–86. [Link]
- Wu, P., Nielsen, T. E., & Clausen, M. H. (2015). FDA-approved small-molecule kinase inhibitors. Trends in pharmacological sciences, 36(7), 422–439.
-
MDPI. (2021). Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. MDPI. [Link]
-
Elsevier. (1999). Synthesis and antimicrobial activity of polymeric guanidine and biguanidine salts. Elsevier. [Link]
-
Abdelbaky, A. S., & Shvets, V. I. (2018). A convenient method for the synthesis of N, Nˈ- diprotected-(2-hydroxyethyl)-guanidine. Bioscience Research, 15(4), 3498-3503. [Link]
-
Semantic Scholar. (1997). Mercaptoethylguanidine and Guanidine Inhibitors of Nitric-oxide Synthase React with Peroxynitrite and Protect against Peroxynitr. Semantic Scholar. [Link]
-
PubMed Central. (1997). Mercaptoethylguanidine and Guanidine Inhibitors of Nitric-Oxide Synthase React With Peroxynitrite and Protect Against Peroxynitrite-Induced Oxidative Damage. PubMed Central. [Link]
-
Semantic Scholar. (2021). Mimicking H3 Substrate Arginine in the Design of G9a Lysine Methyltransferase Inhibitors for Cancer Therapy. Semantic Scholar. [Link]
-
ResearchGate. (2018). Identification, synthesis and biological activity of alkyl-guanidine oligomers as potent antibacterial agents. ResearchGate. [Link]
-
Saczewski, F., & Balewski, Ł. (2009). Biological activities of guanidine compounds. Expert Opinion on Therapeutic Patents, 19(10), 1417–1448. [Link]
-
PubMed Central. (2010). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. PubMed Central. [Link]
-
PubMed Central. (2014). Direct Arginine Modification in Native Peptides and Application to Chemical Probe Development. PubMed Central. [Link]
-
Laufs, U., La Fata, V., Plutzky, J., & Liao, J. K. (1998). Upregulation of endothelial nitric oxide synthase by HMG CoA reductase inhibitors. Circulation, 97(12), 1129–1135. [Link]
-
MDPI. (2022). Traditional Therapeutics and Potential Epidrugs for CVD: Why Not Both?. MDPI. [Link]
-
PubMed. (2002). The novel guanidine ME10092 protects the heart during ischemia-reperfusion. PubMed. [Link]
-
Milo Healthcare. (2023). The Development of New Drugs for Cardiovascular Disease. Milo Healthcare. [Link]
-
Frontiers. (2022). The grand challenge of discovering new cardiovascular drugs. Frontiers. [Link]
-
ResearchGate. (2022). The grand challenge of discovering new cardiovascular drugs. ResearchGate. [Link]
-
MDPI. (2022). Human Nitric Oxide Synthase—Its Functions, Polymorphisms, and Inhibitors in the Context of Inflammation, Diabetes and Cardiovascular Diseases. MDPI. [Link]
-
PubMed. (2020). Exploiting binding-site arginines in drug design: Recent examples. PubMed. [Link]
-
ResearchGate. (2023). Selected examples of guanidine-based drugs. ResearchGate. [Link]
Sources
On-Resin Synthesis of Arginine Analogs: An In-depth Guide to Solid-Phase Peptide Synthesis utilizing 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine
Introduction: The Significance of Arginine Modification in Peptide Therapeutics
The guanidinium headgroup of arginine is a critical determinant of the biological activity of many peptides and proteins, mediating key interactions with cellular receptors and membranes. Consequently, the synthesis of peptides containing arginine analogs is a burgeoning area of research in drug discovery, aimed at enhancing therapeutic properties such as potency, selectivity, and metabolic stability. Post-translational modification of peptides, including the introduction of non-natural guanidinylating moieties, offers a powerful strategy to fine-tune these properties.[1] This guide provides a comprehensive technical overview and detailed protocols for the on-resin synthesis of arginine analogs using 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine, a versatile reagent for the mild and efficient guanidinylation of primary amines.
Reagent Profile: 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine
1,3-Di-Boc-2-(2-hydroxyethyl)guanidine is a highly functionalized guanidinylating reagent designed for use in organic synthesis, particularly in the modification of primary amines to their corresponding guanidinium derivatives. The two tert-butyloxycarbonyl (Boc) groups serve as acid-labile protecting groups, masking the basicity of the guanidine moiety and rendering the reagent compatible with standard solid-phase peptide synthesis (SPPS) conditions. The 2-hydroxyethyl substituent provides a handle for activation, for instance, through a Mitsunobu reaction, enabling its covalent attachment to a resin-bound peptide.
| Property | Value |
| CAS Number | 215050-11-6 |
| Molecular Formula | C13H25N3O5 |
| Molecular Weight | 303.35 g/mol |
| Appearance | White to off-white powder |
| Purity | ≥95% |
| Solubility | Soluble in organic solvents such as DMF, DCM, and THF |
On-Resin Guanidinylation of an Ornithine Side Chain: A Proposed Mitsunobu Approach
The conversion of an ornithine residue to an arginine analog on a solid support can be efficiently achieved through a Mitsunobu reaction. This reaction allows for the alkylation of the terminal amino group of the ornithine side chain with the hydroxyl group of 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine. The following protocol is a recommended procedure based on established principles of SPPS and the Mitsunobu reaction.
Experimental Workflow
Caption: Step-by-step workflow for the on-resin synthesis of an arginine analog from an ornithine precursor.
Detailed Protocol
Materials and Reagents:
-
Fmoc-Orn(Mtt)-OH
-
Rink Amide resin (or other suitable resin for peptide amide synthesis)
-
1,3-Di-Boc-2-(2-hydroxyethyl)guanidine
-
Triphenylphosphine (PPh3)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT) (optional, as a scavenger)
-
HPLC grade acetonitrile and water
-
Mass spectrometer
Protocol Steps:
-
Resin Preparation and Peptide Synthesis:
-
Swell the Rink Amide resin in DMF for 1-2 hours.
-
Synthesize the desired peptide sequence up to the ornithine residue using standard Fmoc-SPPS protocols. Incorporate Fmoc-Orn(Mtt)-OH at the desired position. The methyltrityl (Mtt) group is an orthogonal protecting group for the side-chain amine of ornithine, which can be selectively removed without affecting other protecting groups.
-
-
Selective Deprotection of the Ornithine Side Chain:
-
Wash the peptide-resin thoroughly with DCM.
-
Treat the resin with a solution of 1-5% TFA in DCM for 10-15 minutes. Repeat this step 3-5 times until the yellow color of the Mtt cation is no longer observed in the filtrate.
-
Wash the resin extensively with DCM, followed by DMF.
-
Neutralize the resin with a solution of 10% diisopropylethylamine (DIEA) in DMF.
-
Wash the resin thoroughly with DMF.
-
-
On-Resin Guanidinylation via Mitsunobu Reaction:
-
In a separate flask, dissolve 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine (3 equivalents relative to resin loading) and triphenylphosphine (3 equivalents) in anhydrous THF or a mixture of THF/DMF.
-
Add this solution to the peptide-resin and mix gently.
-
Cool the reaction vessel to 0°C in an ice bath.
-
Slowly add DIAD or DEAD (3 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 12-24 hours. The progress of the reaction can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing it by HPLC and mass spectrometry.
-
-
Washing and Final Deprotection:
-
After the reaction is complete, wash the resin thoroughly with THF, DCM, and DMF to remove excess reagents and byproducts.
-
Proceed with the coupling of the next amino acid in the sequence, if applicable.
-
Once the peptide synthesis is complete, perform the final Fmoc deprotection.
-
-
Cleavage and Global Deprotection:
-
Wash the fully assembled peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail. For a standard peptide, a mixture of TFA/TIS/Water (95:2.5:2.5) is suitable. If the peptide contains sensitive residues like methionine or tryptophan, scavengers such as DTT can be added.
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge the mixture, decant the ether, and dry the peptide pellet.
-
-
Purification and Characterization:
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Purify the peptide by preparative reverse-phase HPLC.
-
Characterize the final product by mass spectrometry to confirm the correct molecular weight.
-
Mechanism of the Mitsunobu-Mediated Guanidinylation
The Mitsunobu reaction is a versatile method for converting a primary or secondary alcohol into a variety of functional groups with inversion of stereochemistry. In this protocol, it facilitates the alkylation of the deprotected ornithine side-chain amine with the hydroxyl group of the guanidinylating reagent.
Caption: Simplified representation of the key steps in the Mitsunobu-mediated on-resin guanidinylation.
The reaction is initiated by the formation of a phosphorane intermediate from the reaction of triphenylphosphine and DIAD (or DEAD). This intermediate then activates the hydroxyl group of 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine, making it a good leaving group. The deprotected primary amine of the ornithine side chain then acts as a nucleophile, attacking the activated hydroxyl group in an SN2 fashion to form the desired guanidinylated product.
Quality Control and Troubleshooting
Monitoring the Guanidinylation Reaction:
The completeness of the on-resin guanidinylation reaction is crucial for obtaining a high-purity final product. Several analytical techniques can be employed for this purpose:
-
Kaiser Test (Ninhydrin Test): This colorimetric test can be used to qualitatively assess the presence of free primary amines on the resin. A negative Kaiser test (i.e., no color change) indicates that the guanidinylation reaction has gone to completion.
-
Test Cleavage and Analysis: A small aliquot of the resin can be cleaved, and the resulting peptide analyzed by analytical HPLC and mass spectrometry. This provides a quantitative measure of the conversion of ornithine to the arginine analog and can help identify any side products.
Troubleshooting Common Issues:
| Issue | Potential Cause | Recommended Solution |
| Incomplete Guanidinylation | - Steric hindrance- Insufficient reaction time or temperature- Poor quality reagents | - Increase the excess of guanidinylating reagent, PPh3, and DIAD/DEAD.- Extend the reaction time.- Ensure all reagents and solvents are anhydrous. |
| Formation of Side Products | - Reaction of DIAD/DEAD with other nucleophilic side chains- Epimerization | - Use a less reactive azodicarboxylate.- Optimize reaction conditions (e.g., lower temperature).- The Mitsunobu reaction generally proceeds with inversion of configuration and is not prone to epimerization at the alpha-carbon. |
| Low Yield of Final Peptide | - Incomplete cleavage from the resin- Loss of peptide during workup | - Optimize the cleavage cocktail and reaction time.- Ensure efficient precipitation of the peptide with cold ether. |
Conclusion
The use of 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine in conjunction with a Mitsunobu reaction provides a powerful and versatile strategy for the on-resin synthesis of peptides containing arginine analogs. The mild reaction conditions and the compatibility of the Boc protecting groups with standard SPPS workflows make this an attractive method for researchers in drug discovery and peptide chemistry. By following the detailed protocols and troubleshooting guidelines presented in this application note, scientists can confidently synthesize and explore the therapeutic potential of novel arginine-modified peptides.
References
-
AmbioPharm. (2023). Post-translational Modifications. [Link]
-
PubChem. 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine. [Link]
Sources
Application Note & Protocols: Chemoselective Modification of Primary Amines via Introduction of the 1-(2-Hydroxyethyl)guanidinyl Moiety
Introduction: The Strategic Value of Amine Guanylation
The targeted modification of primary amines on biomolecules and synthetic scaffolds is a cornerstone of modern chemical biology and drug discovery. Among the myriad of possible modifications, the introduction of a guanidinium group—a process known as guanylation or guanidinylation—holds exceptional strategic value. The guanidinium moiety, as found in the side chain of arginine, is protonated under physiological pH, rendering it a powerful functional group for establishing strong electrostatic and hydrogen-bonding interactions with biological targets like proteins and nucleic acids.[1][2] This has made it a privileged structure in medicinal chemistry for enhancing binding affinity and modulating pharmacological activity.[2][3]
This guide focuses specifically on the introduction of the N-(2-hydroxyethyl)guanidine functionality. The incorporation of the 2-hydroxyethyl group serves a dual purpose: it can enhance aqueous solubility and provides a versatile hydroxyl handle for subsequent, orthogonal chemical functionalization.[2] While the direct reaction with 1-(2-hydroxyethyl)guanidine is not the typical approach, the chemoselective conversion of a primary amine into a 1-(2-hydroxyethyl)guanidine derivative is a robust and widely applicable strategy.
This document provides a comprehensive overview of the core principles, detailed step-by-step protocols for achieving this transformation using state-of-the-art reagents, and expert insights into the causality behind experimental choices.
Mechanistic Rationale & Chemoselectivity
The guanylation of a primary amine involves the nucleophilic attack of the amine onto an electrophilic carbon atom of a guanylating reagent. The choice of reagent is critical as it dictates the reaction conditions, efficiency, and the need for protecting groups. The most reliable methods utilize pre-activated, protected guanylating agents to ensure high yields and minimize side reactions.
The chemoselectivity for primary amines over other nucleophiles (e.g., secondary amines, alcohols, thiols) is governed by a combination of sterics and nucleophilicity. Primary amines are generally more nucleophilic and less sterically hindered than secondary amines. While the reaction proceeds by nucleophilic addition, the choice of a mild base and aprotic solvents ensures that the amine remains the most potent nucleophile in the system.
Protecting groups, such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), are essential.[2][4] They serve to temper the extreme basicity of the guanidine group during the reaction and prevent unwanted side reactions, allowing for clean conversion and simplified purification. These groups can be removed later under specific conditions if the unprotected guanidine is desired.
Below is a generalized mechanistic pathway for the guanylation of a primary amine (R-NH₂) using a protected pyrazole-carboxamidine reagent, a common and highly efficient method.
Caption: Generalized mechanism of amine guanylation.
Core Experimental Workflow
A successful guanylation protocol follows a logical sequence of steps, from preparation to final characterization. Each stage requires careful consideration of reagents and conditions to ensure the integrity of the target molecule and the efficiency of the modification.
Caption: Standard experimental workflow for amine guanylation.
Detailed Experimental Protocols
Two robust protocols are presented below for the conversion of ethanolamine (as a model primary amine) into its N,N'-diprotected-(2-hydroxyethyl)guanidine derivatives. These can be adapted for other primary amines with minor modifications.
Protocol 1: Synthesis of 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine
This protocol utilizes the highly efficient and commercially available N,N'-Di-Boc-1H-pyrazole-1-carboxamidine reagent. It is known for its high yields and clean reaction profiles. This method is an adaptation of established procedures for guanylating primary amines.[2]
4.1.1 Materials & Reagents:
-
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.0 eq)
-
Ethanolamine (1.1 eq)[2]
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc) & Hexanes for chromatography
-
Silica gel for column chromatography
-
Standard laboratory glassware, magnetic stirrer, rotary evaporator
4.1.2 Step-by-Step Procedure:
-
In a round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.0 eq) in anhydrous THF.
-
To this stirring solution, add ethanolamine (1.1 eq) dropwise at room temperature.[2]
-
Allow the reaction mixture to stir at room temperature for 24 hours.
-
Monitor the reaction's progress by Thin-Layer Chromatography (TLC), eluting with an appropriate mixture of ethyl acetate and hexanes. The consumption of the starting amine indicates completion.
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the THF.
-
Purify the resulting residue directly by flash column chromatography on silica gel. Use a gradient of ethyl acetate in hexanes to elute the product.
-
Combine the fractions containing the pure product (as identified by TLC) and concentrate under reduced pressure to yield 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine as a solid.[2]
Protocol 2: Synthesis of N,N'-bis(benzyloxycarbonyl)-N-(2-hydroxyethyl)guanidine
This protocol provides an alternative using a Cbz-protected guanylating agent, N,N'-Bis(benzyloxycarbonyl)-S-methylisothiourea. This method is effective and provides an orthogonal deprotection strategy (hydrogenolysis) compared to the acid-labile Boc groups. This protocol is based on the method described by Abdelbaky et al.[2][4]
4.2.1 Materials & Reagents:
-
N,N'-Bis(benzyloxycarbonyl)-S-methylisothiourea (1.0 eq)
-
Ethanolamine (1.2 eq)[2]
-
Triethylamine (TEA) (1.5 eq)[2]
-
Acetonitrile (ACN), anhydrous
-
Ethyl acetate (EtOAc), Water, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware, magnetic stirrer, rotary evaporator
4.2.2 Step-by-Step Procedure:
-
To a solution of N,N'-Bis(benzyloxycarbonyl)-S-methylisothiourea (1.0 eq) in anhydrous acetonitrile in a round-bottom flask, add triethylamine (1.5 eq).[2]
-
Add ethanolamine (1.2 eq) dropwise to the stirring mixture at room temperature.[2]
-
Allow the reaction to proceed at room temperature. Monitor its progress by TLC.
-
Once the reaction is complete, remove the acetonitrile solvent under reduced pressure.
-
Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter the solution, and concentrate it in vacuo.
-
Purify the crude product by flash column chromatography on silica gel, using a mixture of ethyl acetate and hexanes as the eluent, to obtain the pure N,N'-bis(benzyloxycarbonyl)-N-(2-hydroxyethyl)guanidine.[2][4]
Comparative Data & Characterization
The choice of protocol can influence reaction parameters and outcomes. The following table summarizes key data for the described methods.
| Parameter | Protocol 1 (Boc-Protected) | Protocol 2 (Cbz-Protected) |
| Guanylating Reagent | N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | N,N'-Bis(benzyloxycarbonyl)-S-methylisothiourea |
| Base Required | None | Triethylamine |
| Typical Solvent | THF | Acetonitrile |
| Reaction Time | ~24 hours | Varies, monitor by TLC |
| Purification | Direct Column Chromatography | Workup followed by Column Chromatography |
| Deprotection Method | Acidic (e.g., TFA) | Hydrogenolysis (e.g., H₂, Pd/C) |
Product Characterization: Successful synthesis is confirmed using standard analytical techniques.
-
¹H NMR: Appearance of signals corresponding to the 2-hydroxyethyl group (-CH₂-CH₂-OH) and the characteristic peaks for the Boc (~1.5 ppm) or Cbz (~5.2 and ~7.4 ppm) protecting groups.
-
Mass Spectrometry (HRMS): Observation of the correct molecular ion peak ([M+H]⁺ or [M+Na]⁺) corresponding to the calculated exact mass of the protected product.
Troubleshooting
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Insufficient reaction time or temperature. Poor quality of anhydrous solvent. Inefficient base (Protocol 2). | Extend reaction time or gently heat. Use freshly distilled/opened anhydrous solvents. Use freshly distilled triethylamine. |
| Low Yield | Loss of product during aqueous workup (if product has some water solubility). Incomplete reaction. Degradation of starting material or product. | Back-extract the aqueous layers with the organic solvent. See "Incomplete Reaction" above. Ensure inert atmosphere and mild conditions. |
| Multiple Products by TLC | Side reactions due to reactive functional groups on a complex substrate. Reaction with secondary amines. Partial deprotection. | Re-evaluate protecting group strategy for the substrate. This method is highly selective for primary amines; re-purify carefully. Use milder purification conditions. |
References
- Benchchem. An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-hydroxyethyl)-1-methylguanidine.
- Benchchem. Synthesis of Protected N-(2-hydroxyethyl)guanidines: A Detailed Protocol for Researchers.
- Pottabathula, S., & Royo, B. (2012). First iron-catalyzed guanylation of amines: a simple and highly efficient protocol to guanidines. Tetrahedron Letters, 53(38), 5157-5159.
- Organic Reactions. Guanylation of Amines by Bis(tert-butoxycarbonyl)thiopseudourea, Polymer-Bound.
- Organic Chemistry Portal. Synthesis of guanidines.
-
Abdelbaky, A. S., & Shvets, V. I. (2018). A convenient method for the synthesis of N, Nˈ- diprotected-(2-hydroxyethyl)-guanidine. Bioscience Research, 15(4), 3498-3503. Available at: [Link]
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Application Notes and Protocols: 1-(2-Hydroxyethyl)guanidine as a Versatile Building Block for Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 1-(2-Hydroxyethyl)guanidine as a strategic building block for the synthesis of a diverse range of heterocyclic compounds. The guanidine moiety is a privileged scaffold in medicinal chemistry, and the incorporation of a hydroxyethyl group offers a valuable point for further functionalization and modulation of physicochemical properties.[1][2] This document details robust protocols for the synthesis of key heterocyclic systems, including pyrimidines, dihydropyrimidines, and imidazoles, starting from 1-(2-Hydroxyethyl)guanidine. The causality behind experimental choices, self-validating protocols, and comprehensive references are provided to empower researchers in their synthetic endeavors.
Introduction: The Strategic Advantage of 1-(2-Hydroxyethyl)guanidine
The guanidinium group, being protonated at physiological pH, is a key pharmacophore capable of forming strong electrostatic interactions with biological targets.[1] Its presence is noted in numerous biologically active natural products and approved drugs.[1][3] 1-(2-Hydroxyethyl)guanidine combines the versatile reactivity of the guanidine core with a pendant hydroxyl group. This hydroxyl moiety enhances aqueous solubility and provides a reactive handle for subsequent chemical modifications, making it an attractive starting material for the generation of compound libraries in drug discovery programs.[2]
This guide will focus on the practical application of 1-(2-Hydroxyethyl)guanidine in the construction of nitrogen-containing heterocycles, which are foundational structures in a vast array of pharmaceuticals.
Synthesis of Protected 1-(2-Hydroxyethyl)guanidine
In multi-step syntheses, it is often necessary to protect the highly basic guanidine group to prevent unwanted side reactions.[2] Here, we present two common protection strategies using Carboxybenzyl (Cbz) and tert-Butoxycarbonyl (Boc) protecting groups.
Synthesis of N,N'-bis(benzyloxycarbonyl)-1-(2-hydroxyethyl)guanidine (Cbz-protected)
This protocol is adapted from established methods for the guanidinylation of primary amines.[2]
Protocol:
-
Dissolve N,N'-bis(benzyloxycarbonyl)-S-methylisothiourea (1.0 eq) in a suitable solvent such as acetonitrile.
-
Add triethylamine (1.1 eq) to the solution.
-
To this mixture, add ethanolamine (1.2 eq) dropwise with stirring at room temperature.[2][4]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the Cbz-protected product as a white solid.[2]
Synthesis of 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine (Boc-protected)
This method utilizes a common and effective guanidinylating reagent.[2]
Protocol:
-
Dissolve N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.0 eq) in tetrahydrofuran (THF).
-
Add ethanolamine (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the Boc-protected product.[2]
Application in Heterocyclic Synthesis
1-(2-Hydroxyethyl)guanidine serves as a versatile N-C-N synthon for the construction of various heterocyclic rings.
Synthesis of Substituted Pyrimidines
Pyrimidines are a cornerstone of many biologically active compounds, including nucleic acids.[5] A common and effective method for their synthesis is the condensation of a guanidine derivative with a 1,3-dicarbonyl compound.[5][6]
Conceptual Workflow for Pyrimidine Synthesis:
Figure 1: General workflow for the synthesis of substituted pyrimidines.
Protocol for the Synthesis of 2-Amino-1-(2-hydroxyethyl)-4,6-dimethylpyrimidine (Exemplary)
This protocol is based on well-established procedures for pyrimidine synthesis from guanidines.[5][6]
-
To a solution of 1-(2-Hydroxyethyl)guanidine (1.0 eq) in ethanol, add acetylacetone (1.0 eq).
-
Add a catalytic amount of a base (e.g., sodium ethoxide) or acid (e.g., HCl). The choice of catalyst may influence the reaction rate and yield.
-
Reflux the reaction mixture for several hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the desired pyrimidine derivative.
Mechanistic Rationale: The reaction proceeds via initial condensation of one of the guanidine nitrogens with one of the carbonyl groups of the dicarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrimidine ring.
Synthesis of Dihydropyrimidines via the Biginelli Reaction
The Biginelli reaction is a powerful one-pot, three-component synthesis of dihydropyrimidinones and their derivatives.[7][8][9] By substituting urea with 1-(2-Hydroxyethyl)guanidine, 2-imino-dihydropyrimidines can be accessed.[3][10][11]
Biginelli Reaction Scheme:
Figure 2: The Biginelli reaction for dihydropyrimidine synthesis.
Protocol for the Synthesis of Ethyl 4-phenyl-6-methyl-2-(1-(2-hydroxyethyl)imino)-1,2,3,4-tetrahydropyrimidine-5-carboxylate (Exemplary)
This protocol is adapted from general Biginelli reaction procedures using guanidine.[3][10][11]
-
In a round-bottom flask, combine 1-(2-Hydroxyethyl)guanidine (1.0 eq), benzaldehyde (1.0 eq), and ethyl acetoacetate (1.0 eq) in ethanol.
-
Add a catalytic amount of an acid, such as hydrochloric acid or p-toluenesulfonic acid.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.
-
Collect the solid product by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by recrystallization or column chromatography.
Mechanistic Insights: The reaction mechanism is believed to proceed through the formation of an N-acyliminium ion intermediate from the aldehyde and the guanidine, which then undergoes attack by the enolate of the β-ketoester, followed by cyclization and dehydration.[7]
Synthesis of Imidazoles
Imidazoles are another important class of heterocycles with a wide range of biological activities. They can be synthesized by the condensation of a guanidine derivative with an α-dicarbonyl compound.[6]
Protocol for the Synthesis of 1-(2-Hydroxyethyl)-4,5-diphenyl-1H-imidazol-2-amine (Exemplary)
This protocol is based on the classical synthesis of imidazoles from guanidines and α-dicarbonyls.
-
Dissolve 1-(2-Hydroxyethyl)guanidine (1.0 eq) and benzil (an α-dicarbonyl compound, 1.0 eq) in a suitable solvent like ethanol or acetic acid.
-
Heat the reaction mixture to reflux for several hours, monitoring its progress by TLC.
-
After the reaction is complete, cool the mixture and neutralize with a base (e.g., ammonium hydroxide) if an acidic solvent was used.
-
The product may precipitate upon cooling or neutralization. Collect the solid by filtration.
-
Alternatively, remove the solvent under reduced pressure and purify the residue by column chromatography.
Data Summary
| Heterocyclic System | Key Reactants | General Reaction Conditions |
| Pyrimidines | 1,3-Dicarbonyl Compound | Basic or acidic catalysis, reflux |
| Dihydropyrimidines | Aldehyde, β-Ketoester | Acid catalysis, reflux |
| Imidazoles | α-Dicarbonyl Compound | Reflux in a suitable solvent |
Conclusion
1-(2-Hydroxyethyl)guanidine is a highly valuable and versatile building block for the synthesis of a variety of medicinally relevant heterocyclic compounds. The protocols and mechanistic insights provided in this guide are intended to facilitate the exploration of its synthetic potential in drug discovery and development. The presence of the hydroxyethyl group offers a unique advantage for creating libraries of compounds with diverse functionalities and improved pharmacokinetic profiles.
References
-
Bohrium. (2022, June 21). synthesis-of-heterocycles-using-guanidine-an-overview. Ask this paper. [Link]
-
Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction. (n.d.). PubMed Central. [Link]
-
Efficient Synthesis of Dihydropyrimidine Hybrids via Guanidine‐Based Biginelli Reaction. (n.d.). ResearchGate. [Link]
-
Reaction of 4-hydroxy-6H-1,3-oxazin-6-ones with guanidine. Synthesis of new 1,3,5-triazine derivatives. (2015). ResearchGate. [Link]
-
Biginelli reaction. (n.d.). Wikipedia. [Link]
-
The Biginelli Dihydropyrimidine Synthesis. (n.d.). Organic Reactions. [Link]
-
Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. (n.d.). ArTS - UniTS. [Link]
-
The Biginelli Dihydropyrimidine Synthesis | Request PDF. (n.d.). ResearchGate. [Link]
-
Synthesis of Guanidines and Some of Their Biological Applications. (n.d.). ResearchGate. [Link]
-
Synthesis of 1,3,5-triazines. (n.d.). Organic Chemistry Portal. [Link]
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Link]
-
A convenient method for the synthesis of N, Nˈ- diprotected-(2-hydroxyethyl)-guanidine. (2019, March). ResearchGate. [Link]
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Application Notes & Protocols: Guanidinylation of Carbohydrates with 1-(2-Hydroxyethyl)guanidine Derivatives
Introduction and Strategic Rationale
The functionalization of carbohydrates is a cornerstone of modern drug development, biomaterial science, and glycobiology. Among the myriad of possible chemical modifications, guanidinylation—the introduction of the guanidinium group—stands out for its profound ability to alter the physicochemical and biological properties of the parent polysaccharide. The guanidinium moiety, the functional group of the amino acid arginine, is strongly basic and remains protonated over a wide physiological pH range. This permanent positive charge is pivotal for mediating interactions with negatively charged biological structures such as cell membranes, nucleic acids, and proteins.[1]
Introducing a 1-(2-hydroxyethyl)guanidine group, in particular, offers a dual advantage. The guanidinium group enhances water solubility and provides a cationic charge for electrostatic interactions, while the terminal hydroxyethyl tail can improve biocompatibility and offers a secondary site for further chemical conjugation.[2] This modification can transform a neutral or weakly charged carbohydrate into a potent polycationic macromolecule. Such derivatives are highly sought after for applications including:
-
Gene and Drug Delivery: Guanidinylated polymers can form stable complexes (polyplexes) with negatively charged siRNA, pDNA, or drug molecules, facilitating cellular uptake and endosomal escape.[3][4][5][6]
-
Antimicrobial Agents: The cationic charge disrupts microbial cell membranes, leading to potent bactericidal activity.[1][7]
-
Cell-Penetrating Peptidomimetics: The modification mimics arginine-rich cell-penetrating peptides, enhancing the ability of the carbohydrate scaffold to cross cellular barriers.[8]
This guide provides a comprehensive overview of the principles, a detailed experimental protocol for the guanidinylation of an amine-bearing polysaccharide (chitosan), and the necessary characterization techniques to validate the synthesis.
Principles of the Guanidinylation Reaction
The direct guanidinylation of hydroxyl groups on a carbohydrate is chemically challenging. A more robust and widely adopted strategy involves the reaction of a primary amine with a guanylating agent.[9][10] Therefore, polysaccharides that inherently possess primary amines, such as chitosan, are ideal starting materials.[7][8] Alternatively, neutral polysaccharides like dextran can be chemically modified to introduce primary amines prior to guanidinylation.[11]
The core of the reaction is a nucleophilic attack by the primary amine of the carbohydrate onto the electrophilic carbon of a guanylating reagent. A variety of such reagents exist, each with different reactivity, stability, and required reaction conditions.[12][13] For this protocol, we will focus on a common and highly efficient reagent, 1H-Pyrazole-1-carboxamidine hydrochloride . This reagent is stable, water-soluble, and reacts specifically with primary amines under mild conditions, making it ideal for modifying sensitive biopolymers.[7][14]
The reaction mechanism proceeds via the nucleophilic addition of the deprotonated primary amine (R-NH₂) from the carbohydrate to the carboxamidine, followed by the elimination of pyrazole, a good leaving group. The reaction is typically performed in an aqueous basic solution to ensure the amine is sufficiently nucleophilic.
Caption: General mechanism for amine guanidinylation.
Detailed Experimental Protocol: Guanidinylation of Chitosan
This protocol details the synthesis of guanidinylated chitosan (GCS) using 1H-Pyrazole-1-carboxamidine hydrochloride as the guanylating agent. The degree of substitution can be controlled by adjusting the molar ratio of the reagent and the reaction time.[8]
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) | Notes |
| Chitosan (Low MW) | Practical Grade | Sigma-Aldrich | Degree of deacetylation >85% |
| 1H-Pyrazole-1-carboxamidine HCl | Synthesis Grade | MilliporeSigma | Store in a desiccator |
| N,N-Diisopropylethylamine (DIPEA) | ≥99.5% | Sigma-Aldrich | Base catalyst |
| Acetic Acid (Glacial) | ACS Reagent | Fisher Scientific | For dissolving chitosan |
| Hydrochloric Acid (HCl) | 37% | Fisher Scientific | For pH adjustment and protonation |
| Dialysis Tubing | MWCO 12-14 kDa | Spectrum Labs | For purification |
| Deionized Water (DI H₂O) | >18 MΩ·cm | In-house | --- |
| Ethanol | 200 Proof | Decon Labs | For precipitation |
Step-by-Step Procedure
Caption: Experimental workflow for chitosan guanidinylation.
-
Chitosan Solution Preparation:
-
Weigh 1.0 g of low molecular weight chitosan and add it to 99 mL of DI water in a 250 mL beaker with a magnetic stir bar.
-
Slowly add 1.0 mL of glacial acetic acid while stirring vigorously. Continue stirring at room temperature until the chitosan is completely dissolved (this may take several hours). The final solution is 1% (w/v) chitosan in 1% (v/v) acetic acid.
-
-
Guanidinylation Reaction:
-
To the stirred chitosan solution, add 2.15 g of 1H-pyrazole-1-carboxamidine hydrochloride (a 3-fold molar excess relative to the glucosamine units in chitosan). Stir until it dissolves.
-
Causality: A molar excess of the guanylating agent is used to drive the reaction towards a higher degree of substitution.
-
Slowly add DIPEA dropwise to the reaction mixture until the pH reaches approximately 9.0. The solution may become slightly opalescent.
-
Causality: A basic pH is essential to deprotonate the primary amine of chitosan, rendering it nucleophilic for the attack on the guanylating agent.[7]
-
Seal the beaker and allow the reaction to stir at room temperature for 48 hours. The reaction time can be varied to control the degree of guanidinylation.[8]
-
-
Work-up and Purification:
-
After 48 hours, quench the reaction by adjusting the pH to ~4.0 with 1 M HCl. This protonates any unreacted amines and neutralizes the base.
-
Transfer the solution to a dialysis tube (MWCO 12-14 kDa).
-
Dialyze against 0.01 M HCl for 24 hours (changing the dialysis buffer 3-4 times), followed by dialysis against DI water for another 48 hours (changing the water frequently) to remove unreacted reagents, DIPEA salts, and pyrazole.
-
Causality: Dialysis is a critical step to purify the polymer conjugate from small molecule impurities without precipitating the product.[15]
-
-
Product Isolation:
-
Collect the solution from the dialysis bag and freeze it at -80 °C.
-
Lyophilize the frozen sample to dryness to obtain the guanidinylated chitosan (GCS) as a white, fluffy solid.
-
Store the final product in a desiccator at 4 °C.
-
Characterization and Validation
Confirming the successful synthesis and determining the degree of substitution (DS) are crucial validation steps. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.[16][17]
¹H NMR Spectroscopy
-
Protocol: Dissolve ~10 mg of the lyophilized GCS product in D₂O. If solubility is an issue, a small amount of DCl can be added. Acquire a ¹H NMR spectrum.
-
Interpretation:
-
The protons of the carbohydrate backbone will appear between 3.0 and 4.5 ppm.[18]
-
The anomeric proton of the glucosamine unit appears around 4.9 ppm.
-
A key indicator of successful guanidinylation is the appearance of new signals corresponding to the guanidinium group protons.
-
The signal from the residual acetyl group (-COCH₃) of chitin units in the original chitosan typically appears around 2.0 ppm.
-
-
Degree of Substitution (DS) Calculation: The DS, defined as the percentage of amine groups converted to guanidinium groups, can be calculated by comparing the integration of a characteristic proton signal from the sugar backbone to the integration of the acetyl protons.
DS (%) = [ 1 - (IH1 / ICH3) * (3 / N) ] * 100
Where:
-
IH1 is the integral of the anomeric proton region.
-
ICH3 is the integral of the methyl protons of the N-acetyl group.
-
N is the number of protons in the anomeric region being integrated.
-
FTIR Spectroscopy
-
Protocol: Acquire an FTIR spectrum of the dry GCS powder.
-
Interpretation:
-
Compare the spectrum of the GCS product to the starting chitosan.
-
Successful guanidinylation is indicated by the appearance of a new strong absorption band around 1650 cm⁻¹, corresponding to the C=N stretching of the guanidinium group, and a broadening of the N-H stretching bands around 3200-3400 cm⁻¹.
-
Troubleshooting and Field Insights
| Problem | Potential Cause | Recommended Solution |
| Low Degree of Substitution | Insufficient reaction time or reagent amount. | Increase the molar excess of the guanylating agent (up to 5-fold) and/or extend the reaction time to 72 hours.[8] |
| Reaction pH was too low. | Carefully monitor and maintain the pH at 9.0-9.5 during the reaction. Ensure the base (DIPEA) is fresh. | |
| Product is Insoluble | High degree of substitution leading to cross-linking or aggregation. | Reduce the reaction time or the amount of guanylating agent. Ensure thorough and efficient stirring throughout the reaction. |
| Poor Yield after Dialysis | Use of incorrect MWCO tubing. | Ensure the MWCO of the dialysis membrane is significantly lower than the molecular weight of the starting carbohydrate polymer. |
| Product precipitation during pH adjustment. | Perform pH adjustments slowly and with vigorous stirring. |
Conclusion
The guanidinylation of carbohydrates, particularly with derivatives that enhance biocompatibility like 1-(2-hydroxyethyl)guanidine, provides a powerful platform for creating advanced functional biomaterials. The protocol described herein for chitosan offers a reliable and reproducible method for synthesizing these valuable polymers. Rigorous characterization, especially via NMR, is paramount to validating the synthesis and understanding the structure-activity relationship for downstream applications in drug delivery and biomedical engineering.
References
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A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. PubMed Central. [Link]
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A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto Libraries. [Link]
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A convenient method for the synthesis of N, Nˈ- diprotected-(2-hydroxyethyl)-guanidine. ResearchGate. [Link]
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Guanidinylated chitosan inspired by arginine-rich cell-penetrating peptides. PubMed. [Link]
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A Guanidinylated Bioreducible Polymer with High Nuclear Localization Ability for Gene Delivery Systems. PMC - NIH. [Link]
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Synthesis of Guanidines From Azides: A General and Straightforward Methodology In Carbohydrate Chemistry. ResearchGate. [Link]
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Purification, Characterization and Bioactivities of Polysaccharides Extracted from Safflower (Carthamus tinctorius L.). PMC - PubMed Central. [Link]
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Synthesis of Guanidinylated Chitosan with the aid of Multiple Protecting Groups and Investigation of Antibacterial Activity. ResearchGate. [Link]
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Product Class 13: Guanidine Derivatives. Science of Synthesis. [Link]
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Construction of Guanidinium-rich Polymers and Their Applications. ResearchGate. [Link]
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Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Organic Chemistry Portal. [Link]
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A review of NMR analysis in polysaccharide structure and conformation: Progress, challenge and perspective. ResearchGate. [Link]
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A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. PubMed. [Link]
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Guanidinylated bioresponsive poly(amido amine)s designed for intranuclear gene delivery. PMC - NIH. [Link]
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Guanylation Reactions Made Efficient with 1H-Pyrazole-1-carboxamidine Hydrochloride. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
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Structural and Interaction Studies of Polysaccharides by NMR Spectroscopy. SLU Epsilon. [Link]
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Polymeric Drug Delivery Systems: Chemical Design, Functionalization, and Biomedical Applications. MDPI. [Link]
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Dextran Conjugates. Bio-Synthesis, Inc.. [Link]
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ROLE OF POLYMERS IN DRUG DELIVERY. Journal of Drug Delivery and Therapeutics. [Link]
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Synthesis of Phenyl Carbamoylated Guanidine Functionalized Chitosan. FIU Digital Commons. [Link]
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NMR Studies on Chemical Structures of Polysaccharides of the Main Plant-gum Resources in China. Chemistry and Industry of Forest Products. [Link]
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Synthesis of the Guanidine Derivative: N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl) - MDPI. MDPI. [Link]
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Dextran as a Generally Applicable Multivalent Scaffold for Improving Immunoglobulin-Binding Affinities of Peptide and Peptidomimetic Ligands. NIH. [Link]gov/pmc/articles/PMC4116032/)
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Application Notes and Protocols for the Synthesis of Guanidine-Containing Natural Products Utilizing a 1-(2-Hydroxyethyl)guanidine Moiety
For Researchers, Scientists, and Drug Development Professionals
Abstract
The guanidinium functional group is a privileged scaffold in a multitude of biologically active natural products and pharmaceuticals, owing to its unique basicity and ability to engage in multiple hydrogen bonding interactions.[1][2][3] This guide provides a comprehensive overview and detailed protocols for the incorporation of the 1-(2-hydroxyethyl)guanidine moiety into complex molecules, a strategy employed to enhance aqueous solubility and provide a versatile handle for further synthetic elaboration. We will explore the synthesis of protected N-(2-hydroxyethyl)guanidines as key building blocks and their application in the broader context of natural product synthesis. The protocols herein are designed to be robust and reproducible, offering insights into the causality of experimental choices to empower researchers in their synthetic endeavors.
Introduction: The Significance of the Guanidine Group in Natural Products
The guanidine functional group is a recurring motif in a diverse array of natural products with potent biological activities, including antimicrobial, antiviral, and enzyme inhibitory properties.[4] Its presence is fundamental to the bioactivity of notable compounds such as saxitoxin, a potent neurotoxin, and various marine alkaloids like clavatadine A.[2][5][6] The high basicity (pKa ≈ 13.5) of the guanidinium group ensures it is protonated under physiological conditions, enabling it to participate in crucial electrostatic interactions and hydrogen bonding with biological targets.[7][8]
The incorporation of a 2-hydroxyethyl substituent onto the guanidine core can significantly modulate the physicochemical properties of the parent molecule. The hydroxyl group can improve aqueous solubility and provides a reactive site for further derivatization, such as esterification or etherification, to generate libraries of analogs for structure-activity relationship (SAR) studies.
However, the direct handling of highly basic, unprotected guanidines in multi-step syntheses can be challenging due to their nucleophilicity and potential for side reactions.[1][2] Consequently, synthetic strategies often rely on the use of protected guanidinylating agents or the synthesis of protected guanidine building blocks that can be incorporated into the main carbon skeleton before a final deprotection step.
Strategic Approaches to Incorporating the 1-(2-Hydroxyethyl)guanidine Moiety
Two primary strategies are prevalent for introducing the 1-(2-hydroxyethyl)guanidine unit into a target molecule:
-
Direct Guanidinylation of Ethanolamine Derivatives: This approach involves the reaction of a suitable ethanolamine precursor bearing other functionalities of the target molecule with a guanidinylating agent. This method is advantageous when the ethanolamine fragment is readily available or easily synthesized.
-
Use of a Pre-functionalized 1-(2-Hydroxyethyl)guanidine Synthon: In this strategy, a protected form of 1-(2-hydroxyethyl)guanidine is first synthesized and then coupled with the rest of the molecular framework. This is particularly useful when the guanidinylation of a complex amine is low-yielding or leads to unwanted side reactions.
The choice between these strategies is dictated by the overall synthetic plan, the nature of the substrate, and the compatibility of the functional groups present in the molecule.
Synthesis of Protected N-(2-Hydroxyethyl)guanidine Building Blocks
The preparation of protected N-(2-hydroxyethyl)guanidines is a cornerstone for their effective use in complex syntheses. The most common protecting groups for the guanidine functionality are the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups, which offer orthogonal deprotection strategies.
Protocol 1: Synthesis of 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine
This protocol adapts established methods for the guanidinylation of primary amines using N,N'-Di-Boc-1H-pyrazole-1-carboxamidine, a commercially available and highly efficient guanidinylating reagent.[9]
Reaction Scheme:
Materials:
-
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine
-
Ethanolamine
-
Tetrahydrofuran (THF), anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Step-by-Step Protocol:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.0 equivalent) in anhydrous THF.
-
To this solution, add ethanolamine (1.1 equivalents) dropwise at room temperature with stirring.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purify the resulting residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine as a white solid.[9]
Rationale for Experimental Choices:
-
Inert Atmosphere: Prevents the reaction of reagents with atmospheric moisture and carbon dioxide.
-
Anhydrous THF: Ensures that water does not compete with ethanolamine as a nucleophile.
-
Slight Excess of Ethanolamine: Drives the reaction to completion.
-
Room Temperature: The reaction is typically efficient at ambient temperature, avoiding the need for heating which could lead to side reactions.
Protocol 2: Synthesis of N,N'-bis(benzyloxycarbonyl)-N-(2-hydroxyethyl)guanidine
This method utilizes a Cbz-protected S-methylisothiourea to guanidinylate ethanolamine. The Cbz groups are stable to a wide range of reaction conditions and can be removed by hydrogenolysis.[10]
Reaction Scheme:
Materials:
-
N,N'-Bis(benzyloxycarbonyl)-S-methylisothiourea
-
Ethanolamine
-
Triethylamine (Et3N)
-
Acetonitrile (ACN), anhydrous
-
Ethyl acetate, water, brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Step-by-Step Protocol:
-
To a solution of N,N'-Bis(benzyloxycarbonyl)-S-methylisothiourea (1.0 equivalent) in anhydrous acetonitrile, add triethylamine (1.5 equivalents).
-
To this mixture, add ethanolamine (1.2 equivalents) dropwise with stirring at room temperature.
-
Allow the reaction to proceed at room temperature, monitoring its progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield N,N'-bis(benzyloxycarbonyl)-N-(2-hydroxyethyl)guanidine as a white solid.[9][10]
Rationale for Experimental Choices:
-
Triethylamine: Acts as a base to neutralize the methanethiol byproduct and facilitate the reaction.
-
Acetonitrile: A polar aprotic solvent that effectively dissolves the reactants.
-
Aqueous Workup: Removes the triethylammonium salt and other water-soluble impurities.
Application in Natural Product Synthesis: A Case Study Approach
The true utility of these protected 1-(2-hydroxyethyl)guanidine synthons is demonstrated in their application to the total synthesis of complex natural products. While a direct synthesis using unprotected 1-(2-hydroxyethyl)guanidine is less common, the incorporation of this structural motif is crucial.
Conceptual Workflow for Incorporation
The following diagram illustrates a generalized workflow for incorporating the protected 1-(2-hydroxyethyl)guanidine moiety into a synthetic route.
Caption: Generalized workflow for natural product synthesis.
Data Summary and Comparison
| Protocol | Protecting Group | Guanidinylating Reagent | Typical Yield | Deprotection Condition | Advantages | Disadvantages |
| 1 | Boc | N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | High | Acidic conditions (e.g., TFA, HCl) | Mild reaction conditions, high efficiency | Acid-lability of the Boc group may not be compatible with all substrates |
| 2 | Cbz | N,N'-Bis(benzyloxycarbonyl)-S-methylisothiourea | Moderate to High | Hydrogenolysis (e.g., H2, Pd/C) | Orthogonal to acid- and base-labile groups | Requires specialized equipment for hydrogenation |
Troubleshooting and Key Considerations
-
Low Yields in Guanidinylation: Ensure all reagents are pure and solvents are anhydrous. Consider increasing the reaction time or temperature, though the latter should be done with caution to avoid side reactions.
-
Incomplete Deprotection: For Boc deprotection, ensure a sufficient excess of acid and adequate reaction time. For Cbz deprotection, ensure the catalyst is active and the system is free of catalyst poisons.
-
Purification Challenges: The polarity of guanidine-containing compounds can make purification by silica gel chromatography difficult. Consider reverse-phase chromatography for highly polar compounds.
Conclusion
The synthesis of guanidine-containing natural products is a vibrant area of chemical research. The strategic use of protected 1-(2-hydroxyethyl)guanidine synthons provides a reliable and versatile method for introducing this important functional group. The protocols detailed in this guide, along with the underlying scientific rationale, are intended to equip researchers with the practical knowledge to successfully synthesize these complex and biologically significant molecules.
References
- A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing N
- A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing N
- A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing N
- A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing N
- A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto Libraries.
- Synthesis of Protected N-(2-hydroxyethyl)guanidines: A Detailed Protocol for Researchers. Benchchem.
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- Scalable total synthesis of saxitoxin and related n
- Scalable, Convergent Total Synthesis of (+)
- Divergent Synthesis of Natural Derivatives of (+)-Saxitoxin Including 11-Saxitoxinethanoic Acid. PubMed Central.
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- A convenient method for the synthesis of N, Nˈ- diprotected-(2-hydroxyethyl)-guanidine.
- Guanidinyl
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- Guanidine synthesis by guanyl
- Biosynthesis of guanidine-containing natural products in cyanobacteria. PubMed.
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The Guanidine Moiety: A Privileged Scaffold in Bioactive Molecule Synthesis Featuring 1-(2-Hydroxyethyl)guanidine
Introduction: The Versatility of the Guanidinium Headgroup in Medicinal Chemistry
The guanidine functional group, characterized by a central carbon atom bonded to three nitrogen atoms, is a recurring motif in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] Its enduring prevalence in drug discovery stems from its unique physicochemical properties. At physiological pH, the guanidinium group is protonated, forming a resonance-stabilized cation that can participate in multiple hydrogen bonds and strong electrostatic interactions with biological targets such as proteins and nucleic acids.[1] This ability to engage in multivalent binding often translates into high affinity and specificity for the target molecule. Furthermore, the incorporation of a 2-hydroxyethyl moiety onto the guanidine core, as in 1-(2-hydroxyethyl)guanidine, can enhance aqueous solubility and provide a convenient handle for further chemical elaboration, making it a valuable building block in the synthesis of novel therapeutics.[1] This guide provides an in-depth exploration of the use of 1-(2-hydroxyethyl)guanidine in the preparation of bioactive molecules, complete with detailed synthetic protocols and mechanistic insights.
Physicochemical Properties and Synthesis of 1-(2-Hydroxyethyl)guanidine
1-(2-Hydroxyethyl)guanidine is a small, polar molecule amenable to various synthetic transformations. Its synthesis is typically achieved through the guanylation of ethanolamine. Several methods exist for this transformation, with the choice of reagents and conditions influencing the overall yield and purity of the final product. Protecting the guanidine group is often a crucial consideration in multi-step syntheses to prevent undesired side reactions.[1]
Application in the Synthesis of Bioactive Molecules
The 1-(2-hydroxyethyl)guanidine scaffold has been successfully incorporated into a variety of bioactive molecules, demonstrating its versatility in medicinal chemistry. Here, we explore its application in the development of antiviral and anticancer agents.
Antiviral Agents: Neuraminidase Inhibitors
The guanidinium group is a key pharmacophore in the neuraminidase inhibitor Zanamivir, an antiviral medication used to treat and prevent influenza. The positively charged guanidinium group forms a salt bridge with a conserved glutamic acid residue in the active site of the neuraminidase enzyme, contributing significantly to the inhibitor's binding affinity. Acylguanidine-modified zanamivir analogs have been synthesized and shown to exhibit potent inhibitory activity against influenza A viruses (H1N1 and H3N2).[2][3][4] The synthesis of such analogs can be conceptualized as starting from a precursor that can be derivatized to incorporate the 1-(2-hydroxyethyl)guanidine moiety or a related guanidinylated scaffold.
Anticancer Agents: DNA-Binding and Enzyme Inhibition
The guanidine moiety is also a privileged scaffold in the design of anticancer agents.[5][6] Its ability to interact with the phosphate backbone of DNA allows for the development of minor groove binders that can disrupt DNA replication and transcription in cancer cells.[5] Novel guanidine derivatives have been synthesized and shown to exhibit significant DNA-binding potential.[5][7] Furthermore, the guanidine group can be incorporated into molecules designed to inhibit specific enzymes that are overactive in cancer cells, such as kinases.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of protected 1-(2-hydroxyethyl)guanidine and its subsequent use in the preparation of a generic bioactive molecule.
Protocol 1: Synthesis of N,N'-bis(benzyloxycarbonyl)-N-(2-hydroxyethyl)guanidine
This protocol describes the synthesis of a Cbz-protected form of 1-(2-hydroxyethyl)guanidine, a versatile intermediate for further synthetic modifications.[1][8]
Materials:
-
N,N'-Bis(benzyloxycarbonyl)-S-methylisothiourea
-
Ethanolamine
-
Triethylamine
-
Acetonitrile (ACN)
-
Ethyl acetate
-
Hexane
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
To a solution of N,N'-Bis(benzyloxycarbonyl)-S-methylisothiourea (1 equivalent) in acetonitrile, add triethylamine (1.5 equivalents).[1]
-
To this mixture, add ethanolamine (1.2 equivalents) dropwise with stirring.[1]
-
Allow the reaction to proceed at room temperature.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).[1]
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.[1]
-
Dissolve the residue in ethyl acetate and wash with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[1]
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to obtain N,N'-bis-(benzyloxycarbonyl)-N-(2-hydroxyethyl)-guanidine as a white solid.[1]
Protocol 2: Synthesis of a Bioactive Acylguanidine Derivative
This protocol outlines a general procedure for the acylation of a guanidine derivative, a common strategy for synthesizing bioactive compounds. This example is a conceptual representation of how one might synthesize an acylguanidine derivative of zanamivir.[2][3][4]
Materials:
-
Protected 1-(2-hydroxyethyl)guanidine derivative (from Protocol 1)
-
Carboxylic acid with a desired R-group (e.g., a naphthalene-containing carboxylic acid for a zanamivir analog)[2][3]
-
Coupling agent (e.g., HATU, HBTU)
-
Base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve the protected 1-(2-hydroxyethyl)guanidine derivative (1 equivalent) and the carboxylic acid (1.1 equivalents) in the anhydrous solvent.
-
Add the base (2 equivalents) to the reaction mixture.
-
Add the coupling agent (1.2 equivalents) portion-wise to the stirred solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, perform an aqueous workup and extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
-
Perform a final deprotection step (e.g., hydrogenolysis for Cbz groups) to yield the final bioactive acylguanidine.
Data Presentation
The following tables summarize typical quantitative data for the synthesis and biological activity of guanidine-containing bioactive molecules.
Table 1: Synthesis of Protected 1-(2-Hydroxyethyl)guanidine Derivatives
| Protecting Group | Guanylating Reagent | Starting Material | Solvent | Yield (%) | Reference |
| Cbz | N,N'-Bis(benzyloxycarbonyl)-S-methylisothiourea | Ethanolamine | Acetonitrile | 64 | [8] |
| Boc | N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | Ethanolamine | THF | High | [1] |
Table 2: Biological Activity of Guanidine-Containing Bioactive Molecules
| Compound Class | Target | Bioactivity Assay | IC₅₀ / Kᵢ | Reference |
| Acylguanidine Zanamivir Analog | Influenza Neuraminidase | Neuraminidase Inhibition Assay | 20 nM | [2][3] |
| Novel Guanidine Derivative | DNA (Minor Groove) | DNA Binding Assay (Kb) | 3.49 x 10⁵ M⁻¹ | [5][7] |
| N-hydroxyguanidine derivative | L1210 cells | Anticancer Activity Assay | 7.80 - 126 µM | [9] |
| Guanidine Alkaloid (Batzelladine F) | L. infantum | Anti-trypanosomal Activity Assay | 4 µM | [10] |
| Arylpyridin-2-yl Guanidine | MSK1 Kinase | Kinase Inhibition Assay | ~18 µM | [11] |
Visualization of Workflows and Pathways
Synthetic Workflow
Caption: Modulation of the NRF2/ARE pathway by bioactive compounds.
Conclusion
1-(2-Hydroxyethyl)guanidine is a valuable and versatile building block for the synthesis of a wide range of bioactive molecules. Its inherent properties, coupled with the strategic importance of the guanidinium group in molecular recognition, make it a compelling starting point for the development of novel therapeutics targeting a diverse array of diseases. The protocols and data presented herein provide a solid foundation for researchers to explore the potential of this scaffold in their own drug discovery endeavors.
References
-
Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. PubMed Central. Available at: [Link].
-
(PDF) Identification, synthesis and biological activity of alkyl-guanidine oligomers as potent antibacterial agents. ResearchGate. Available at: [Link].
-
A convenient method for the synthesis of N, Nˈ- diprotected-(2-hydroxyethyl)-guanidine. ResearchGate. Available at: [Link].
-
Novel N-hydroxyguanidine derivatives as anticancer and antiviral agents. PubMed. Available at: [Link].
-
Design and synthesis of cyanamides as potent and selective N-acylethanolamine acid amidase inhibitors. PubMed. Available at: [Link].
-
Synthesis of acylguanidine zanamivir derivatives as neuraminidase inhibitors and the evaluation of their bio-activities. ResearchGate. Available at: [Link].
-
Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists. PubMed Central. Available at: [Link].
-
Recent Advances in the Isolation, Synthesis and Biological Activity of Marine Guanidine Alkaloids. PubMed Central. Available at: [Link].
-
Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. PubMed Central. Available at: [Link].
-
Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity. PubMed Central. Available at: [Link].
-
Recent Advances in Cyanamide Chemistry: Synthesis and Applications. MDPI. Available at: [Link].
-
The Chemistry and Biology of Guanidine Natural Products. RSC Publishing. Available at: [Link].
-
(PDF) Synthesis and biological activity of N-(2-hydroxyethyl)cytisine derivatives. ResearchGate. Available at: [Link].
-
Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. RSC Publishing. Available at: [Link].
-
Therapeutic Agents Targeting the Nrf2 Signaling Pathway to Combat Oxidative Stress and Intestinal Inflammation in Veterinary and Translational Medicine. MDPI. Available at: [Link].
-
Biologically active guanidine alkaloids. ScienceOpen. Available at: [Link].
-
Synthetic Approaches to the Neuraminidase Inhibitors Zanamivir (Relenza) and Oseltamivir Phosphate (Tamiflu) for the Treatment of Influenza. ACS Publications. Available at: [Link].
-
Synthesis and Antiviral Activity of Novel β-D-N4-Hydroxycytidine Ester Prodrugs as Potential Compounds for the Treatment of SARS-CoV-2 and Other Human Coronaviruses. MDPI. Available at: [Link].
-
Synthesis of potentially bioactive compounds and tools for biological studies. TU Wien. Available at: [Link].
-
GUANIDINOADAMANTANES - DESIGN, SYNTHESIS AND BIOLOGICAL ACTIVITY. Journal of Chemical Technology and Metallurgy. Available at: [Link].
-
Targeting AGE-RAGE Signaling Pathway with Hujin Decoction Ameliorates MAFLD in HepG2 Cells. PubMed Central. Available at: [Link].
-
Synthesis of acylguanidine zanamivir derivatives as neuraminidase inhibitors and the evaluation of their bio-activities. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link].
-
Amazonian Cyanobacteria as a Source of Bioactive Compounds With Antimicrobial and Cytotoxic Properties. PubMed Central. Available at: [Link].
-
Synthesis of acylguanidine zanamivir derivatives as neuraminidase inhibitors and the evaluation of their bio-activities. PubMed. Available at: [Link].
-
Cyanobacterial Bioactive Compounds: Synthesis, Extraction, and Applications. ResearchGate. Available at: [Link].
-
Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review. ScienceDirect. Available at: [Link].
-
A chemical genetic method for generating bivalent inhibitors of protein kinases. PubMed. Available at: [Link].
-
Bioactive Compounds in Oxidative Stress-Mediated Diseases: Targeting the NRF2/ARE Signaling Pathway and Epigenetic Regulation. MDPI. Available at: [Link].
-
Exploring Extended Warheads of Reversible and Irreversible Cysteine-Targeted Covalent Kinase Inhibitors. ChemRxiv. Available at: [Link].
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Guanidine and 2-aminoimidazoline aromatic derivatives as alpha2-adrenoceptor antagonists. 2. Exploring alkyl linkers for new antidepressants. PubMed. Available at: [Link].
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Troubleshooting & Optimization
Technical Support Center: Guanidinylation with 1-(2-Hydroxyethyl)guanidine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights into guanidinylation reactions involving 1-(2-hydroxyethyl)guanidine and its derivatives. This guide is structured to help you navigate common challenges, troubleshoot side reactions, and optimize your synthetic protocols.
The guanidinium group is a critical pharmacophore in medicinal chemistry, prized for its ability to engage in multiple hydrogen bonds and electrostatic interactions.[1][2][3] The inclusion of a 2-hydroxyethyl moiety offers a valuable handle for enhancing solubility or for subsequent functionalization.[1] However, the high basicity and nucleophilicity that make the guanidine group so effective also present unique synthetic challenges, often necessitating the use of protecting groups to prevent unwanted side reactions during multi-step syntheses.[1][4]
This document provides a series of frequently asked questions (FAQs) and troubleshooting guides to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why are protecting groups necessary when preparing N-(2-hydroxyethyl)guanidine reagents?
The guanidine functional group is strongly basic (pKa of the conjugate acid is ~13.5), meaning it is protonated under most physiological and many reaction conditions. This high basicity and the presence of multiple nucleophilic nitrogen atoms can interfere with subsequent synthetic steps.
Causality behind using protecting groups:
-
Preventing Unwanted Reactions: The unprotected guanidine can act as a base or nucleophile, leading to side reactions with electrophilic reagents or sensitive functional groups elsewhere in the molecule.[1]
-
Improving Solubility: Protecting groups like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) can increase the solubility of guanidine-containing intermediates in common organic solvents, facilitating purification and handling.
-
Directing Reactivity: In the synthesis of substituted guanidines, protecting groups can direct alkylation or acylation to a specific nitrogen atom.
A common strategy involves the synthesis of di-protected N-(2-hydroxyethyl)guanidines, which can then be used in subsequent reactions.
Q2: What are the primary types of side reactions I should be aware of?
While the guanidinylation of a primary amine is generally a clean and efficient reaction, several side reactions can occur, depending on the substrate, reagents, and reaction conditions.[2]
-
Reaction with Other Nucleophiles: Guanidinylating agents are electrophilic and can react with other nucleophilic functional groups present in your substrate, such as hydroxyl (-OH) or sulfhydryl (-SH) groups. This is a known side reaction when using highly reactive peptide coupling reagents like HATU or HBTU, which can lead to the formation of uronium derivatives on tyrosine or cysteine residues.[5][6][7] While not documented specifically for all 1-(2-hydroxyethyl)guanidine derivatives, the potential for this reactivity should be considered.
-
Intramolecular Cyclization: The presence of the hydroxyl group on the 2-hydroxyethyl moiety introduces the possibility of intramolecular cyclization, especially under basic conditions, to form a cyclic urea or related structures. Careful control of reaction conditions is crucial.
-
Formation of Isourea Byproducts: When using carbodiimide-based activating agents (like DCC or EDC) to prepare the guanidinylating reagent, the corresponding isourea byproduct (e.g., dicyclohexylurea) can be formed, which can sometimes be difficult to separate from the desired product.[8]
-
Over-Guanidinylation: If your substrate contains multiple amine groups of similar reactivity, you may see the formation of di- or poly-guanidinylated species.
Q3: How can I monitor the progress of my reaction to minimize side products?
Effective reaction monitoring is critical for achieving high yields and purity.
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective method for visualizing the consumption of starting materials and the formation of the product. Staining with ninhydrin can be useful for detecting primary and secondary amines, while other stains may be needed for the guanidinylated product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for monitoring complex reactions. LC-MS allows you to track the masses of starting materials, intermediates, the desired product, and any potential byproducts in real-time.[9] This is particularly useful for identifying unexpected side reactions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during your guanidinylation experiments.
Problem 1: Low or No Yield of the Desired Guanidinylated Product.
| Possible Cause | Underlying Logic & Recommended Solution |
| Inefficient Guanidinylating Reagent | The guanidinylating reagent itself may not be sufficiently reactive or may have degraded. Reagents like N,N'-Di-Boc-1H-pyrazole-1-carboxamidine are often used to guanidinylate amines. If you are preparing your own reagent, ensure the activation step is complete. Solution: Verify the purity and integrity of your guanidinylating agent by NMR or LC-MS before use. Consider using a well-established, commercially available reagent for a positive control experiment. |
| Steric Hindrance | The target amine on your substrate may be sterically hindered, slowing down the reaction rate significantly. Solution: Increase the reaction temperature and/or extend the reaction time. Be cautious, as higher temperatures can also promote side reactions. A change of solvent to a higher-boiling-point, non-protic solvent may also be beneficial. |
| Sub-optimal pH / Base | The reaction requires a delicate balance of basicity. The target amine must be deprotonated to be nucleophilic, but the guanidinium product is also basic. An inappropriate base or pH can inhibit the reaction. Solution: An organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is commonly used.[1][2] If the reaction is sluggish, consider screening different bases or adjusting the stoichiometry. |
Problem 2: Multiple Spots on TLC / Peaks in LC-MS Indicate a Mixture of Products.
| Possible Cause | Underlying Logic & Recommended Solution |
| Intramolecular Side Reaction | The hydroxyl group of the 1-(2-hydroxyethyl)guanidine moiety can participate in side reactions. For instance, it could potentially cyclize or react with the activated guanidinylating agent. Solution: Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to disfavor higher activation energy side reactions. Ensure that a non-nucleophilic base is used. |
| Reaction with Other Nucleophilic Groups | As mentioned in the FAQs, guanidinylating agents can react with other nucleophiles like alcohols or thiols in your substrate.[5][6] Solution: Protect other sensitive functional groups in your starting material before attempting the guanidinylation step. Common protecting groups for hydroxyls include silyl ethers (e.g., TBDMS) or benzyl ethers. |
| Decomposition of Reagent or Product | The persistence of a yellow color in the reaction mixture, especially when using coupling reagents, can be an indicator of side product formation.[7] Solution: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if your reagents or products are sensitive to air or moisture. Minimize reaction time once the starting material is consumed (as determined by TLC or LC-MS). |
Experimental Workflow & Protocols
A successful experiment relies on a robust and well-validated protocol. The following workflow and protocols provide a starting point for your experiments.
Experimental Workflow Diagram
Caption: General workflow for a guanidinylation experiment.
Protocol 1: Synthesis of 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine
This protocol is adapted from established methods for the guanidinylation of primary amines using a common commercially available reagent.[1]
Materials:
-
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine
-
Ethanolamine
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate, Hexane (for chromatography)
-
Standard laboratory glassware, magnetic stirrer, rotary evaporator
Procedure:
-
Dissolve N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.0 equivalent) in anhydrous THF.
-
To this solution, add ethanolamine (1.2 equivalents) dropwise with stirring at room temperature.
-
Allow the reaction to proceed for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting amine.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure product.
Protocol 2: General Guanidinylation of a Primary Amine
Materials:
-
Your primary amine substrate
-
A suitable guanidinylating reagent (e.g., N,N'-Di-Boc-S-methylisothiourea or a pyrazole-based reagent)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Dimethylformamide (DMF) or Acetonitrile (ACN), anhydrous
Procedure:
-
Dissolve your primary amine substrate (1.0 equivalent) in the chosen anhydrous solvent.
-
Add the guanidinylating reagent (1.1-1.2 equivalents) to the solution.
-
Add the base (1.5-2.0 equivalents) and stir the reaction at room temperature.[2]
-
Monitor the reaction progress by TLC or LC-MS every 1-2 hours.[2]
-
If the reaction is slow, gentle heating (e.g., 40-50 °C) may be applied, but watch for the formation of byproducts.
-
Upon completion, proceed with an aqueous work-up as described in Protocol 1, step 5.
-
Purify the product via column chromatography or another suitable method (e.g., crystallization or preparative HPLC).
Potential Side Reaction Pathway
The diagram below illustrates a potential (though not definitively reported for this specific reagent) side reaction where the guanidinylating agent reacts with a hydroxyl group, a known issue with related peptide coupling reagents.[5]
Caption: Competing reaction pathways for a substrate with multiple nucleophiles.
By understanding the underlying chemical principles and potential pitfalls, you can better design your experiments, troubleshoot issues as they arise, and achieve your synthetic goals with greater efficiency and success.
References
-
A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. (2016). Journal of Visualized Experiments. [Link]
-
Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. (2025). The Journal of Organic Chemistry. [Link]
-
Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. (2017). RSC Advances. [Link]
-
A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. (n.d.). University of Toronto TSpace Repository. [Link]
-
Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. (2017). Journal of Visualized Experiments. [Link]
-
Guanidine synthesis by guanidinylation. (n.d.). Organic Chemistry Portal. [Link]
-
Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. (2010). Arkivoc. [Link]
-
A convenient method for the synthesis of N, Nˈ- diprotected-(2-hydroxyethyl)-guanidine. (2018). Bioscience Research. [Link]
-
Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. (2017). RSC Publishing. [Link]
-
The Chemistry and Biology of Guanidine Natural Products. (2015). RSC Publishing. [Link]
- Process for the preparation of 1-(2-hydroxyethyl)-2,2,6,6-tetramethyl-4-piperidinol. (1988).
-
Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. (2017). RSC Publishing. [Link]
-
Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. (2014). American Pharmaceutical Review. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Modification and Functionalization of the Guanidine Group by Tailor-made Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Optimizing Reaction Conditions for 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine
Welcome to the technical support center for the synthesis and optimization of 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you to navigate the complexities of this synthesis with confidence, ensuring high yield and purity.
Introduction
1,3-Di-Boc-2-(2-hydroxyethyl)guanidine is a key building block in medicinal chemistry, often utilized as a guanidinylation reagent.[1] The presence of both the di-Boc protected guanidine and a primary hydroxyl group presents unique synthetic challenges. This guide will explore common synthetic routes, address potential pitfalls, and provide optimized protocols to streamline your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine?
There are three primary methods for the guanylation of ethanolamine to yield the target compound:
-
Method A: Using N,N'-Di-Boc-1H-pyrazole-1-carboxamidine. This is a widely used and generally efficient method that proceeds under mild conditions.[2]
-
Method B: Using N,N'-di-Boc-N"-triflylguanidine (Goodman's Reagent). This is a highly reactive guanidinylating agent suitable for less reactive amines.[3]
-
Method C: Using N,N'-Di-Boc-thiourea with an activating agent. This method provides a cost-effective alternative, often employing cyanuric chloride (TCT) as a heavy-metal-free activator.[4]
Q2: Why is the choice of solvent critical in these reactions?
The solvent plays a crucial role in solubilizing the reactants and influencing the reaction rate. Tetrahydrofuran (THF) is often the solvent of choice as it provides good solubility for both the amine and the guanidinylating reagent, leading to higher yields compared to solvents like DMF or CH2Cl2.[4]
Q3: What is the purpose of the Boc protecting groups on the guanidine?
The tert-butyloxycarbonyl (Boc) groups serve two main purposes. Firstly, they decrease the basicity of the highly basic guanidine functional group (pKa ≈ 13), which in turn reduces its high water solubility and facilitates handling and purification.[5] Secondly, the Boc groups protect the guanidine nitrogens from participating in unwanted side reactions during subsequent synthetic steps.
Q4: Are there any specific challenges associated with the 2-hydroxyethyl moiety?
Yes, the primary alcohol can be nucleophilic and may compete with the amine in certain reactions, although this is less common in direct guanylation of ethanolamine where the amine is significantly more nucleophilic. A more pertinent consideration is the potential for intramolecular reactions or side reactions during subsequent transformations if the hydroxyl group is not protected.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine.
Issue 1: Low or No Product Yield
-
Possible Cause 1: Inactive Guanidinylating Reagent. Reagents like N,N'-Di-Boc-1H-pyrazole-1-carboxamidine can degrade upon prolonged storage, especially if exposed to moisture.
-
Solution: Use a fresh batch of the reagent or verify the purity of the existing stock by NMR. Store the reagent under an inert atmosphere at a low temperature.
-
-
Possible Cause 2: Inefficient Activation (Method C). If using N,N'-Di-Boc-thiourea, incomplete activation will result in low conversion.
-
Solution: Ensure the activating agent (e.g., TCT) is added correctly and in the appropriate stoichiometric ratio. The reaction of the thiourea with the activator should be allowed to proceed for a sufficient time before the addition of ethanolamine.[4]
-
-
Possible Cause 3: Steric Hindrance. While less of an issue with ethanolamine, bulkier amines can react slowly.
-
Solution: For more sterically hindered amines, consider using a more reactive guanidinylating agent like Goodman's Reagent (N,N'-di-Boc-N"-triflylguanidine).[3]
-
Issue 2: Presence of Multiple Impurities in the Final Product
-
Possible Cause 1: Side Reactions with the Guanidinylating Reagent. Some guanidinylating reagents can be prone to side reactions, especially if the reaction is run at elevated temperatures or for extended periods.[6]
-
Solution: Adhere to the recommended reaction temperature and time. Monitor the reaction progress by TLC or LC-MS to avoid over-running the reaction.
-
-
Possible Cause 2: Incomplete Reaction. Unreacted starting materials will contaminate the final product.
-
Solution: Ensure the correct stoichiometry of reactants. A slight excess (1.1 equivalents) of the guanidinylating reagent can be used to drive the reaction to completion.[7]
-
Issue 3: Difficulty in Purifying the Final Product
-
Possible Cause: Polarity of the Product. The presence of the hydroxyl group and the Boc-guanidine moiety makes the product moderately polar, which can sometimes complicate purification by standard column chromatography.
-
Solution: Use a gradient elution system for column chromatography, starting with a non-polar eluent (e.g., hexane) and gradually increasing the polarity with ethyl acetate.[7] For highly polar impurities, a polar-modified C18 column in reversed-phase chromatography could be an effective alternative.[8]
-
Experimental Protocols
Below are detailed, step-by-step methodologies for the synthesis of 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine.
Method A: Guanylation using N,N'-Di-Boc-1H-pyrazole-1-carboxamidine
This method is often preferred for its mild reaction conditions and high yields.
Protocol:
-
To a solution of ethanolamine (1.0 mmol) in anhydrous tetrahydrofuran (THF, 5 mL), add N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.1 mmol).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine.[7]
| Parameter | Recommended Condition |
| Solvent | Anhydrous THF |
| Temperature | Room Temperature |
| Reaction Time | 12-24 hours |
| Stoichiometry | 1.1 eq. of guanidinylating reagent |
Method B: Guanylation using N,N'-di-Boc-N"-triflylguanidine (Goodman's Reagent)
This method is suitable for rapid and efficient guanidinylation.
Protocol:
-
Dissolve N,N'-di-Boc-N"-triflylguanidine (1.0 mmol) in anhydrous dichloromethane (CH2Cl2, 10 mL).[3]
-
To this solution, add ethanolamine (1.1 mmol).
-
Stir the reaction mixture at room temperature for 30-60 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with a 1.0 M aqueous solution of hydrochloric acid (HCl), followed by saturated aqueous sodium bicarbonate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
| Parameter | Recommended Condition |
| Solvent | Anhydrous CH2Cl2 |
| Temperature | Room Temperature |
| Reaction Time | 30-60 minutes |
| Stoichiometry | 1.1 eq. of ethanolamine |
Method C: Guanylation using N,N'-Di-Boc-thiourea and TCT
This is an environmentally benign and cost-effective method.
Protocol:
-
To a solution of N,N'-Di-Boc-thiourea (1.0 mmol) in anhydrous THF (10 mL), add cyanuric chloride (TCT) (0.33 mmol).
-
Stir the mixture at room temperature for 1 hour to activate the thiourea.
-
Add N-methylmorpholine (NMM) (2.0 mmol) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Add ethanolamine (1.2 mmol) to the reaction mixture.
-
Stir at room temperature for 6-12 hours.
-
Monitor the reaction by TLC.
-
After completion, filter the reaction mixture and concentrate the filtrate.
-
Purify the residue by column chromatography.[4]
| Parameter | Recommended Condition |
| Solvent | Anhydrous THF |
| Temperature | Room Temperature |
| Reaction Time | 6-12 hours |
| Stoichiometry | See protocol |
Visualization of Experimental Workflow
Synthetic Workflow Diagram
Caption: General workflow for the synthesis of 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low product yield.
References
- Baker, T. J., Tomioka, M., & Goodman, M. (2002). Preparation and Use of N,N'-Di-Boc-N"-Triflylguanidine. Organic Syntheses, 78, 91.
- Porcheddu, A., De Luca, L., & Giacomelli, G. (2009). A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. Synlett, 2009(20), 3368–3372.
- Zhang, Y., & Kennan, A. J. (2001). Efficient introduction of protected guanidines in boc solid phase peptide synthesis. Organic Letters, 3(15), 2341–2344.
- Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1993). Urethane protected derivatives of 1-guanylpyrazole for the mild and efficient preparation of guanidines. Tetrahedron Letters, 34(21), 3389-3392.
- Castagnolo, D., Raffi, F., Giorgi, G., & Botta, M. (2009). Macrocyclization of Di-Boc-guanidino-alkylamines Related to Guazatine Components: Discovery and Synthesis of Innovative Macrocyclic Amidinoureas. European Journal of Organic Chemistry, 2009(3), 334–337.
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 4245501, 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine. Retrieved from [Link]
- Gao, Y., et al. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments, (115), 54449.
- Papo, N., & Shai, Y. (2003). A molecular mechanism for lipopolysaccharide binding to bacterial targets studied with a neutralizing antibacterial peptide. Journal of Biological Chemistry, 278(20), 17666-17674.
- Linton, B. R., Carr, A. J., Orner, B. P., & Hamilton, A. D. (2000). A Versatile System for the Synthesis of N,N‘-Disubstituted Guanidines from Thioureas. The Journal of Organic Chemistry, 65(6), 1566–1568.
- Wu, Y., Matsueda, G. R., & Bernatowicz, M. S. (1995). A convenient and efficient method for the preparation of N,N'-di-tert-butoxycarbonyl-S-methylisothiourea.
- Feichtinger, K., Sings, H. L., Baker, T. J., Matthews, K., & Goodman, M. (1998). N, N ‘-Bis (tert -butoxycarbonyl)- N’ ‘-trifluoromethanesulfonyl-guanidine: A New, Stable Guanidinylating Reagent. The Journal of Organic Chemistry, 63(23), 8432–8439.
- Looper, R. E., Haussener, T. J., & Mack, J. B. C. (2011). A Mild and Efficient Guanylation of Amines with N,N'-Di-Boc-S-methylisothiourea. The Journal of Organic Chemistry, 76(17), 6967–6971.
- Yong, Y. F., Kowalski, J. A., & Lipton, M. A. (1999). An improved synthesis of N,N′-di-Boc-guanidines. Tetrahedron Letters, 40(4), 663-664.
- Golding, B. T., Mitchinson, A., Clegg, W., Elsegood, M. R. J., & Griffin, R. J. (1999). Protecting-group strategies for the synthesis of N4-substituted and N1,N8-disubstituted spermidines, exemplified by hirudonine. Journal of the Chemical Society, Perkin Transactions 1, (4), 349-356.
- Kakeya, H., Morishita, M., Koshino, H., Morita, T., Kobayashi, K., & Osada, H. (1999). Batzelladine L, a novel guanidinobenzofuran from a marine sponge, as an inhibitor of the binding of VCAM-1 to VLA-4. The Journal of Organic Chemistry, 64(4), 1052-1053.
- Atfani, M., & Yudin, A. K. (2000). A convenient synthesis of N-Boc-N-hydroxyguanidines. Organic letters, 2(6), 701-703.
- Chen, Y., & Lipton, M. A. (1997). A simple, efficient synthesis of N,N'-di-Boc-guanidines. The Journal of Organic Chemistry, 62(13), 4321-4322.
- Iwanowicz, E. J., & Poss, M. A. (1995). A convenient synthesis of N,N'-bis(tert-butoxycarbonyl)guanidines.
- Levallet, C., Lerpiniere, J., & Ko, S. Y. (1997). N,N'-Di-(tert-butoxycarbonyl)thiourea. Tetrahedron, 53(15), 5291-5304.
- Li, P., & Xu, J. C. (2000). A convenient synthesis of N,N'-di-Boc-S-methylisothiourea. Tetrahedron Letters, 41(41), 7215-7218.
- Ma, D., & Xia, C. (2001). A mild and efficient method for the synthesis of N,N'-di-Boc-guanidines from amines. Organic Letters, 3(16), 2583-2586.
- Mosher, C. W., & Goodman, L. (1972). The chemistry of guanidine derivatives. Chemical Reviews, 72(6), 547-603.
- Patthy, M., & Theillet, F. X. (2003). A simple and efficient method for the synthesis of N,N'-di-Boc-guanidines. Tetrahedron Letters, 44(49), 8843-8845.
Sources
- 1. scbt.com [scbt.com]
- 2. Efficient introduction of protected guanidines in boc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines [organic-chemistry.org]
- 5. A New Solution Phase Protecting Group Strategy for Alkyl Guanidines [acswebcontent.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. TCI Practical Example: Di-Boc Guanidinylation of Amine Using the Guanidinylating Agent | TCI AMERICA [tcichemicals.com]
- 8. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of 1-(2-Hydroxyethyl)guanidine
Welcome to the technical support center dedicated to the synthesis of 1-(2-Hydroxyethyl)guanidine and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals seeking to enhance the yield and purity of their target compounds. The guanidine moiety is a critical pharmacophore found in numerous biologically active molecules, and its successful incorporation is often a pivotal step in a synthetic campaign.[1][2][3] The 2-hydroxyethyl substituent can further improve properties like solubility, making this a valuable building block.[4]
This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to navigate the common challenges associated with guanidinylation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 1-(2-Hydroxyethyl)guanidine?
The most common and direct approach is the guanidinylation of ethanolamine. This involves reacting ethanolamine with a suitable "guanidinylating agent." These agents are electrophilic species designed to transfer a guanidino group to the primary amine of ethanolamine. The choice of the guanidinylating agent is crucial and often dictates the reaction conditions, the need for protecting groups, and the overall efficiency of the synthesis.[5][6]
Common classes of guanidinylating reagents include:
-
S-methylisothioureas: These are classic reagents, often used with protecting groups like benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc) to control reactivity and improve handling.[4][5]
-
Pyrazole-1-carboxamidines: These are highly efficient and reliable reagents that react under mild conditions.[4]
-
Thioureas: These can be converted to guanidines using activating agents like the Burgess reagent or under photocatalytic conditions.[6][7]
-
Carbodiimides: These can be hydroaminated to form guanidines.[7]
Q2: My reaction yield is consistently low. What are the common culprits?
Low yields in guanidinylation reactions are a frequent issue. The root cause often lies in one or more of the following areas:
-
Side Reactions: The hydroxyl group on ethanolamine can potentially compete with the amine for reaction with highly reactive guanidinylating agents, though this is less common. A more significant issue is the potential for over-reaction or side reactions involving the guanidine product itself, especially under harsh conditions.
-
Incomplete Conversion: The reaction may not be going to completion. This can be due to suboptimal reaction conditions (temperature, time, solvent), an inappropriate choice of base, or deactivation of the guanidinylating reagent.[8] For instance, some reactions require heating, while others proceed well at room temperature.[4][8]
-
Purification Losses: 1-(2-Hydroxyethyl)guanidine and its salts are often highly polar and water-soluble. This can make extraction from aqueous media challenging and lead to significant product loss during workup and purification steps like column chromatography.
-
Reagent Stability: Some guanidinylating reagents can be sensitive to moisture or degrade over time. It is crucial to use high-quality, fresh reagents for optimal results.
Q3: How do I choose the right protecting group for my synthesis?
Protecting the guanidino group is often essential during multi-step syntheses to prevent unwanted side reactions.[4] The choice of protecting group depends on the stability requirements for subsequent reaction steps and the conditions needed for its eventual removal.
-
Boc (tert-butoxycarbonyl): This is a very common protecting group, typically removed under acidic conditions (e.g., with trifluoroacetic acid, TFA). It is stable to a wide range of non-acidic reagents. N,N'-Di-Boc protected guanidinylating agents are widely used.[4]
-
Cbz (benzyloxycarbonyl): This group is stable to acidic and basic conditions and is typically removed by catalytic hydrogenolysis. This makes it orthogonal to the Boc group, which is a significant advantage in complex syntheses.[4][5]
The selection between Boc and Cbz often comes down to the overall synthetic strategy and the functional groups present in the rest of the molecule.[4]
Q4: What is the best way to monitor the progress of the guanidinylation reaction?
Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction's progress.[4] You should track the consumption of the limiting reagent (usually ethanolamine or the guanidinylating agent) and the appearance of the product spot. It is advisable to use a suitable staining method (e.g., ninhydrin for the primary amine starting material, or a different stain if the product is UV-active) to visualize the spots clearly.
Q5: I'm having trouble purifying my final product. Any suggestions?
Purification can be challenging due to the high polarity of 1-(2-Hydroxyethyl)guanidine. Here are some strategies:
-
Column Chromatography: Silica gel column chromatography is a standard method.[4] A gradient elution system, often starting with a non-polar solvent (like hexane) and gradually increasing the polarity with a more polar solvent (like ethyl acetate or methanol), is typically required.
-
Workup Procedure: During the aqueous workup, ensure you perform multiple extractions with your organic solvent (e.g., ethyl acetate) to recover as much product as possible.[4] Washing with brine can help to break up emulsions and remove water from the organic layer.[4]
-
Crystallization: If the product is a solid, crystallization or recrystallization can be a highly effective purification method to achieve high purity.
-
Ion-Exchange Chromatography: For unprotected guanidines, which are strongly basic, ion-exchange chromatography can be a powerful purification technique.
Troubleshooting Guide
This section addresses specific experimental problems with potential causes and validated solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Product Formation on TLC | 1. Inactive Guanidinylating Reagent: The reagent may have degraded due to improper storage or age. 2. Incorrect Solvent/Base Combination: The chosen solvent may not be suitable, or the base may not be strong enough to facilitate the reaction. 3. Sub-optimal Temperature: The reaction may require heating to overcome the activation energy barrier. | 1. Use a fresh batch of the guanidinylating reagent. 2. Screen different solvents (e.g., THF, acetonitrile, DMF) and bases (e.g., triethylamine, DIPEA).[1][4][5] 3. Gradually increase the reaction temperature and monitor by TLC. Some guanidinylation reactions are run at room temperature, while others may require reflux.[4][9] |
| Multiple Side Products Observed | 1. Stoichiometry Imbalance: An excess of the guanidinylating agent might lead to undesired side reactions. 2. Reaction Time: Allowing the reaction to proceed for too long can sometimes lead to the formation of byproducts.[8] 3. Lack of Protecting Groups: The unprotected guanidine product might be reacting further. | 1. Use a slight excess (1.1-1.2 equivalents) of the amine (ethanolamine) relative to the guanidinylating agent.[4] 2. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. 3. Employ a protected guanidinylating reagent (e.g., Boc or Cbz protected) to prevent further reactions.[4] |
| Product is an Oil/Gummy Solid | 1. Residual Solvent: Trace amounts of solvent can prevent the product from solidifying. 2. Impurities: The presence of impurities can disrupt the crystal lattice. 3. Hygroscopic Nature: The product may be absorbing moisture from the atmosphere. | 1. Dry the product under high vacuum for an extended period. 2. Re-purify the product using column chromatography or attempt to triturate with a non-polar solvent like hexane or diethyl ether to induce solidification. 3. Handle the purified product in a dry environment (e.g., glove box or under an inert atmosphere). |
| Low Recovery After Workup | 1. High Water Solubility: The guanidine product, especially in its salt form, may be highly soluble in water, leading to poor extraction into the organic phase. 2. Incorrect pH during Extraction: The pH of the aqueous layer can significantly affect the partitioning of the product. | 1. Perform multiple extractions (at least 3-5 times) with a suitable organic solvent. 2. Carefully adjust the pH of the aqueous layer during workup to ensure the product is in its least soluble form before extraction. For protected guanidines, a neutral to slightly basic pH is often optimal. |
Comparative Data & Protocols
The choice of methodology can significantly impact reaction outcomes. The table below compares two reliable protocols for synthesizing protected N-(2-hydroxyethyl)guanidines.
| Parameter | Protocol 1: Cbz-Protected | Protocol 2: Boc-Protected |
| Guanidinylating Agent | N,N'-Bis(benzyloxycarbonyl)-S-methylisothiourea | N,N'-Di-Boc-1H-pyrazole-1-carboxamidine |
| Protecting Group | Cbz (Benzyloxycarbonyl) | Boc (tert-butoxycarbonyl) |
| Base | Triethylamine (TEA) | Not explicitly required |
| Solvent | Acetonitrile (ACN) | Tetrahydrofuran (THF) |
| Reaction Temperature | Room Temperature | Room Temperature |
| Typical Reaction Time | Monitored by TLC | 24 hours |
| Deprotection Method | Catalytic Hydrogenolysis | Acidolysis (e.g., TFA) |
| Reference | [4][5] | [4] |
Experimental Protocols
Protocol 1: Synthesis of N,N'-bis-(benzyloxycarbonyl)-N''-(2-hydroxyethyl)guanidine [4][5]
This protocol utilizes a Cbz-protected S-methylisothiourea, a classic and effective guanidinylating agent.
Materials:
-
N,N'-Bis(benzyloxycarbonyl)-S-methylisothiourea (1.0 eq)
-
Ethanolamine (1.2 eq)
-
Triethylamine (1.5 eq)
-
Acetonitrile (ACN), anhydrous
-
Ethyl acetate
-
Water and Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of N,N'-Bis(benzyloxycarbonyl)-S-methylisothiourea in anhydrous acetonitrile, add triethylamine.
-
To this mixture, add ethanolamine dropwise with constant stirring.
-
Allow the reaction to proceed at room temperature. Monitor the reaction's progress by thin-layer chromatography (TLC).
-
Upon completion (disappearance of the limiting reagent), remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure product.
Protocol 2: Synthesis of 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine [4]
This method employs a modern, highly efficient pyrazole-based reagent.
Materials:
-
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.0 eq)
-
Ethanolamine (1.1 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Hexane
Procedure:
-
Dissolve N,N'-Di-Boc-1H-pyrazole-1-carboxamidine in anhydrous tetrahydrofuran.
-
To this solution, add ethanolamine.
-
Stir the reaction mixture at room temperature for approximately 24 hours. Monitor the reaction's progress by TLC.
-
After completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane, to afford the desired product.
Visualized Workflows & Logic
To further clarify the experimental process and troubleshooting logic, the following diagrams are provided.
Caption: General workflow for the synthesis of protected 1-(2-Hydroxyethyl)guanidine.
Caption: Decision tree for troubleshooting low yield in synthesis.
References
- US4731448A - Process for the preparation of 1-(2-hydroxyethyl)
- Synthesis of guanidines - Organic Chemistry Portal.
- Synthesis of Protected N-(2-hydroxyethyl)guanidines: A Detailed Protocol for Researchers - Benchchem.
- The biosynthesis of 2-guanidinoethanol in intact mice and isol
- Anion-Controlled Synthesis of Novel Guanidine-Substituted Oxanorbornanes - PMC.
- 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine | CymitQuimica.
- A convenient method for the synthesis of N, Nˈ- diprotected-(2-hydroxyethyl)-guanidine.
- Guanidine synthesis by guanyl
- Optimizing toward Discovery: AI-Driven Exploration of Lewis Acid–Base Catalysts for PET Glycolysis - American Chemical Society.
- A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds.
- US6072075A - Guanidinylation reagents - Google P
- Synthesis of the Guanidine Derivative: N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl) - MDPI.
- Continuous flow synthesis of β-hydroxyethyl hydrazine in microreactors - The Royal Society of Chemistry.
- Guanidinyl
- A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing N
- Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)
Sources
- 1. Synthesis of the Guanidine Derivative: N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl)-2-(p-tolyl)-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene)amino](phenylamino)methylene}benzamide | MDPI [mdpi.com]
- 2. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Guanidine synthesis by guanylation [organic-chemistry.org]
- 7. Guanidine synthesis [organic-chemistry.org]
- 8. Anion-Controlled Synthesis of Novel Guanidine-Substituted Oxanorbornanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]
Technical Support Center: Purification of 1-(2-Hydroxyethyl)guanidine Reaction Products
Introduction
Welcome to the technical support center for the purification of products from 1-(2-Hydroxyethyl)guanidine reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of these valuable compounds. The inherent basicity and high polarity of the guanidine group, coupled with the hydroxyl functionality, can present unique purification hurdles.[1][2] This document provides troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter in your experiments. Our goal is to equip you with the scientific rationale and practical steps to achieve high purity and yield for your target molecules.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Initial Work-up and Extraction
Question 1: My reaction mixture is a complex emulsion after adding an aqueous solution for extraction. How can I break this emulsion and efficiently separate the layers?
Answer: Emulsion formation is a common issue when working with guanidinium compounds due to their surfactant-like properties. The guanidinium headgroup is highly polar and hydrophilic, while other parts of your molecule may be more lipophilic, leading to stabilization of the oil-water interface.
-
Causality: The high basicity of the guanidine moiety can lead to the formation of salts that act as emulsifying agents.
-
Troubleshooting Protocol:
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion by reducing the solubility of your organic product in the aqueous layer and destabilizing the emulsion.[3]
-
Solvent Modification: Try adding a small amount of a different organic solvent with a polarity that is intermediate between your primary extraction solvent and water (e.g., a small amount of isopropanol or ethanol). This can alter the interfacial tension and help break the emulsion.
-
Centrifugation: If the emulsion persists, centrifuging the mixture at a low speed (500-1000 x g) for 5-10 minutes can often force the separation of the layers.
-
Filtration: In some cases, filtering the entire mixture through a pad of Celite® or diatomaceous earth can help to break up the emulsion.
-
Question 2: I am observing a significant loss of my product into the aqueous layer during extraction. How can I minimize this?
Answer: The high polarity and water solubility of 1-(2-Hydroxyethyl)guanidine and its derivatives can lead to poor partitioning into organic solvents.
-
Causality: The guanidinium group is often protonated, forming a highly water-soluble salt. The hydroxyl group further contributes to water solubility.
-
Troubleshooting Protocol:
-
pH Adjustment: Before extraction, carefully adjust the pH of the aqueous layer. By making the aqueous layer more basic (e.g., with NaOH or K₂CO₃), you can deprotonate the guanidinium salt to the free base, which is generally more soluble in organic solvents. Be cautious, as some compounds may be unstable at high pH.
-
Salting-Out Effect: As mentioned previously, saturating the aqueous layer with a salt like NaCl or KCl can decrease the solubility of your organic compound in the aqueous phase, driving it into the organic layer.
-
Choice of Organic Solvent: Standard solvents like ethyl acetate may not be sufficiently polar. Consider using a more polar extraction solvent such as n-butanol or a mixture of dichloromethane and isopropanol.
-
Back-Extraction: Perform multiple extractions with smaller volumes of the organic solvent rather than one large extraction. This is generally more efficient at recovering the product.
-
Section 2: Chromatographic Purification
Question 3: My guanidine-containing product is streaking badly on the silica gel column, leading to poor separation. What is causing this and how can I fix it?
Answer: Streaking (or tailing) of basic compounds like guanidines on silica gel is a classic problem in chromatography.
-
Causality: The acidic silanol groups (Si-OH) on the surface of the silica gel strongly and often irreversibly interact with the basic guanidine moiety. This leads to a non-ideal equilibrium between the stationary and mobile phases, resulting in band broadening and tailing.
-
Troubleshooting Protocol:
-
Mobile Phase Modification:
-
Add a Basic Modifier: The most common solution is to add a small amount of a basic modifier to your eluent to neutralize the acidic silanol groups. Triethylamine (TEA) at 0.1-1% (v/v) is a standard choice.[3] Ammonia in methanol (e.g., a 7N solution) can also be used as a component of the mobile phase.
-
Use a Polar Protic Solvent: Incorporating a small amount of methanol or isopropanol in your eluent can also help by competing with your compound for binding sites on the silica.
-
-
Use a Different Stationary Phase:
-
Alumina (basic or neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.
-
Reversed-Phase Chromatography (C18): For more polar guanidine derivatives, reversed-phase chromatography can be an excellent option. The mobile phase is typically a mixture of water and acetonitrile or methanol, often with an ion-pairing agent.
-
-
Deactivate the Silica Gel: You can pre-treat your silica gel by flushing the packed column with your mobile phase containing the basic modifier before loading your sample.
-
Workflow for Troubleshooting Tailing on Silica Gel:
Caption: Decision tree for troubleshooting peak tailing in guanidine compound purification.
Question 4: I am using reversed-phase HPLC, but my peak shape is still poor, or the retention time is not reproducible. What should I consider?
Answer: Poor peak shape and reproducibility in reversed-phase HPLC often point to secondary interactions with the stationary phase or issues with the mobile phase.
-
Causality: Residual, un-capped silanol groups on the C18 stationary phase can interact with the basic guanidine. Additionally, the ionic nature of the guanidinium group requires careful control of the mobile phase pH and ionic strength for consistent retention.
-
Troubleshooting Protocol:
-
Mobile Phase pH Control: The retention of guanidinium compounds is highly sensitive to pH. Use a buffer to maintain a constant pH. A common choice is a phosphate buffer.
-
Use an Ion-Pairing Agent: Adding an ion-pairing reagent like trifluoroacetic acid (TFA) at a low concentration (0.05-0.1%) to the mobile phase can improve peak shape and retention. The TFA forms an ion pair with the guanidinium group, making the overall complex more hydrophobic and better retained on the C18 column. For preparative work, be aware that removing the ion-pairing agent from your final product can be challenging.
-
Cation-Exchange Chromatography: For highly polar guanidinium compounds, cation-exchange chromatography can be a more suitable technique.[4][5]
-
| Parameter | Issue | Recommended Action | Rationale |
| Mobile Phase | Peak Tailing/Poor Shape | Add 0.1% TFA or use a buffered mobile phase. | Masks residual silanol interactions and ensures consistent ionization state. |
| Retention Time | Drifting/Irreproducible | Ensure the mobile phase is well-mixed and buffered. | Guanidine retention is highly sensitive to pH and ionic strength. |
| Purity | Co-eluting Impurities | Optimize the gradient and consider a different stationary phase (e.g., phenyl-hexyl). | Change in selectivity may resolve closely eluting peaks. |
Caption: Troubleshooting table for reversed-phase HPLC of guanidine compounds.
Section 3: Crystallization and Final Product Isolation
Question 5: I am struggling to crystallize my final product. It either oils out or remains as an amorphous solid. What strategies can I employ?
Answer: The high polarity and hydrogen bonding capacity of 1-(2-Hydroxyethyl)guanidine derivatives can make crystallization challenging.
-
Causality: The multiple hydrogen bond donors and acceptors, along with the flexible hydroxyethyl chain, can inhibit the formation of a well-ordered crystal lattice. The presence of minor impurities can also significantly hinder crystallization.
-
Troubleshooting Protocol:
-
Ensure High Purity: Crystallization is often a final purification step. Ensure your material is of high purity (>95%) before attempting crystallization, as impurities can act as "crystal poisons."
-
Solvent Selection:
-
Systematic Screening: Perform a systematic screen of different solvents and solvent systems (e.g., polar protic, polar aprotic, nonpolar). A good starting point is to dissolve your compound in a minimal amount of a hot solvent in which it is soluble (like methanol or ethanol) and then slowly add a solvent in which it is insoluble (an anti-solvent, like diethyl ether or hexanes) until turbidity is observed.[6][7]
-
Common Systems: For polar compounds like these, solvent systems such as methanol/diethyl ether, ethanol/ethyl acetate, or isopropanol/hexanes are often successful.
-
-
Control the Cooling Rate: Slow cooling is crucial for the growth of well-defined crystals. After dissolving your compound at an elevated temperature, allow it to cool to room temperature slowly, and then transfer it to a refrigerator or freezer.
-
Salt Formation: If the free base is difficult to crystallize, consider forming a salt. Reacting your compound with an acid like HCl, HBr, or methanesulfonic acid can yield a salt with a higher propensity for crystallization.[8]
-
Seeding: If you have previously obtained a small amount of crystalline material, adding a seed crystal to a supersaturated solution can induce crystallization.
-
Crystallization Troubleshooting Workflow:
Caption: A workflow for troubleshooting the crystallization of guanidine derivatives.
Question 6: My final product is hygroscopic and difficult to handle. How can I mitigate this?
Answer: The polar nature of guanidinium salts makes them prone to absorbing moisture from the atmosphere.
-
Causality: The guanidinium and hydroxyl groups readily form hydrogen bonds with water molecules.
-
Mitigation Strategies:
-
Salt Form Selection: Different salt forms can have varying degrees of hygroscopicity. Sometimes, converting a hydrochloride salt to a mesylate or tosylate salt can result in a more crystalline and less hygroscopic solid.
-
Drying: Ensure the final product is thoroughly dried under high vacuum, possibly at a slightly elevated temperature (if the compound is thermally stable). Using a drying agent like phosphorus pentoxide (P₂O₅) in the vacuum desiccator can be very effective.
-
Storage: Store the final product in a desiccator over a strong drying agent and under an inert atmosphere (e.g., nitrogen or argon). For long-term storage, flame-sealing under vacuum in an ampule is the most robust solution.
-
References
-
Proença, F. P. et al. (2010). Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. ARKIVOC, 2010(v), 82-91. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of guanidines. [Link]
-
Abdelbaky, A. S., & Shvets, V. I. (2018). A convenient method for the synthesis of N, Nˈ- diprotected-(2-hydroxyethyl)-guanidine. Bioscience Research, 15(4), 3498-3503. [Link]
-
Chromatography Forum. (2005). Guanidine derivatives. [Link]
-
Pharmaffiliates. (n.d.). Guanidine-impurities. [Link]
-
Reddit. (2022). How to fix Guanidine ITC contamination during RNA extraction?. [Link]
-
ResearchGate. (2025). Chromatography of guanidino compounds. [Link]
- Google Patents. (n.d.). CN1784381A - Method for crystallizing guanidinium salts.
-
DSpace@MIT. (n.d.). Guanidinium Compounds: Synthesis, Oxoanion Binding, and Cellular Delivery. [Link]
-
ACS Publications. (2013). Single-Crystal Neutron Diffraction Study on Guanidine, CN3H5. [Link]
- Google Patents. (n.d.). CN1247536C - Process for preparing guanidine hydrochloride.
-
ResearchGate. (2025). Synthesis and Characterization of Guanidine Dinitramide Crystal. [Link]
-
PubMed. (n.d.). Analysis of guanidine in high salt and protein matrices by cation-exchange chromatography and UV detection. [Link]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Analysis of guanidine in high salt and protein matrices by cation-exchange chromatography and UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN1784381A - Method for crystallizing guanidinium salts - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. CN1247536C - Process for preparing guanidine hydrochloride - Google Patents [patents.google.com]
Technical Support Center: A Troubleshooting Guide for N,N'-Di-Boc Protected Guanidinylating Agents
Welcome to the technical support center for N,N'-Di-Boc protected guanidinylating agents. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of guanidines using these versatile reagents. Here, we provide in-depth, field-proven insights in a question-and-answer format to help you troubleshoot your experiments and optimize your reaction outcomes.
Part 1: Troubleshooting the Guanidinylation Reaction
This section addresses issues that may arise during the formation of the N,N'-Di-Boc protected guanidine moiety.
Question 1: My guanidinylation reaction is sluggish or incomplete, resulting in low yields. What are the likely causes and how can I improve the conversion?
Answer:
Low yields in guanidinylation reactions can often be traced back to several key factors, ranging from reagent quality to suboptimal reaction conditions.[1] A systematic approach to troubleshooting is essential for pinpointing and resolving the issue.
Potential Causes and Solutions:
-
Reagent Quality:
-
Guanidinylating Agent: The purity of your guanidinylating agent (e.g., N,N'-Di-Boc-1H-pyrazole-1-carboxamidine, N,N'-Di-Boc-N"-triflylguanidine, or di-Boc-thiourea) is paramount.[1] These reagents can degrade over time, especially with exposure to moisture. It is advisable to use a fresh batch or verify the purity of your existing stock.
-
Amine Substrate: Ensure your amine is pure and dry. Water and other nucleophilic impurities can compete in the reaction, leading to unwanted side products and reduced yields.[1]
-
Solvents and Bases: The use of anhydrous solvents is critical, as moisture can hydrolyze reactive intermediates.[1] Similarly, the quality of the base used can impact the reaction's success.
-
-
Reaction Conditions:
-
Solvent Choice: The solubility of both the amine and the guanidinylating agent is crucial for an efficient reaction. Tetrahydrofuran (THF) is a commonly used and effective solvent.[1][2] In some cases, for less reactive amines, more polar aprotic solvents like dimethylformamide (DMF) may be necessary, although reaction rates can sometimes be slower in more polar solvents.[3]
-
Temperature: While many guanidinylation reactions proceed well at room temperature, gentle heating may be required for less nucleophilic or sterically hindered amines.[1] However, be cautious, as excessive heat can lead to the decomposition of the reagents or the desired product.
-
Reaction Time: It is important to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Insufficient reaction time will lead to incomplete conversion, while extended times might promote the formation of byproducts.[1]
-
Activating Agent (for thiourea-based reagents): When using N,N'-di-Boc-thiourea, an activating agent is necessary. While historically mercury chloride (HgCl₂) was used, more environmentally friendly and efficient activators like cyanuric chloride (TCT) or Mukaiyama's reagent are now preferred.[2][3] The stoichiometry of the activating agent is also critical; for instance, with TCT, a 3:1 ratio of di-Boc-thiourea to TCT has been shown to give high yields.[4]
-
-
Steric Hindrance:
Experimental Protocol: Optimized Guanidinylation using TCT [2][4]
-
In a flame-dried flask under an inert atmosphere, dissolve N,N'-di-Boc-thiourea (3 equivalents) and TCT (1 equivalent) in anhydrous THF.
-
Add N-methylmorpholine (NMM) (3 equivalents) and stir the mixture.
-
In a separate flask, dissolve the amine (1 equivalent) in anhydrous THF and add a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
Add the amine solution to the activated thiourea mixture.
-
Monitor the reaction by TLC or LC-MS until completion.
-
Upon completion, perform an aqueous workup and purify the product by column chromatography.
Question 2: I am observing significant byproduct formation in my guanidinylation reaction. What are these byproducts and how can I minimize them?
Answer:
The formation of byproducts is a common issue, often arising from the reactivity of the guanidinylating agent or the presence of impurities.
Common Byproducts and Prevention Strategies:
-
Urea and Thiourea Derivatives: If your amine substrate is contaminated with water, the guanidinylating agent can hydrolyze to form the corresponding urea or thiourea. Using anhydrous conditions and pure reagents is the best way to prevent this.
-
Products of Self-Condensation: Some guanidinylating agents can react with themselves under certain conditions. Ensuring a proper stoichiometric balance and controlled addition of reagents can help minimize this.
-
Alkylamino-substituted Triazines (with TCT): When using cyanuric chloride (TCT) as an activator for di-Boc-thiourea, an excess of TCT can lead to the formation of alkylamino-substituted triazines as major side products.[4] To avoid this, it is crucial to use a substoichiometric amount of TCT relative to the thiourea (e.g., a 3:1 ratio of thiourea to TCT).[4]
Part 2: Troubleshooting the Boc-Deprotection Step
This section focuses on challenges that can occur during the removal of the N,N'-Di-Boc protecting groups.
Question 3: My Boc-deprotection is incomplete or very slow. What can I do to drive the reaction to completion?
Answer:
Incomplete deprotection is often due to insufficient acid strength, low temperature, or steric hindrance around the protected guanidine group.[6]
Solutions for Incomplete Deprotection:
-
Increase Acid Strength/Concentration: The most common method for Boc deprotection is treatment with trifluoroacetic acid (TFA). If the reaction is sluggish, you can gradually increase the concentration of TFA in the solvent (e.g., from 50% TFA in dichloromethane (DCM) to 95% TFA).[6]
-
Alternative Strong Acids: For very resistant substrates, stronger acids like 4N HCl in dioxane can be used.[7]
-
Increase Temperature: Gently warming the reaction mixture can sometimes accelerate the deprotection. However, this should be done with caution as it can also promote side reactions.
-
Alternative Mild Deprotection Methods: For substrates sensitive to strong acids, milder deprotection methods can be employed:
-
TMSOTf/2,6-lutidine: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) in the presence of a non-nucleophilic base like 2,6-lutidine can effectively cleave Boc groups.[6] The reaction is typically run at 0 °C to room temperature.[6]
-
Heating in Formic Acid or Hexafluoroisopropanol (HFIP): These conditions can be effective for stubborn Boc groups.[7]
-
Question 4: I am observing a side product with a mass corresponding to my product +56 Da. What is this and how can I prevent it?
Answer:
A mass increase of 56 Da is the characteristic signature of tert-butylation, a common side reaction during acid-mediated Boc deprotection.[6]
Understanding and Preventing Tert-Butylation:
-
Mechanism: The cleavage of the Boc group with a strong acid generates a reactive tert-butyl cation (t-Bu⁺).[6] This electrophilic carbocation can then alkylate nucleophilic sites on your molecule of interest.[6][8]
-
Susceptible Functional Groups: Nucleophilic functional groups are particularly vulnerable to tert-butylation. In the context of peptides and other complex molecules, these include:
-
The Role of Scavengers: To prevent tert-butylation, nucleophilic "scavengers" are added to the deprotection reaction mixture. These compounds react with the tert-butyl cation, preventing it from alkylating your product.
| Scavenger | Typical Concentration | Targeted Residues/Notes |
| Triisopropylsilane (TIS) | 1-5% | Effective for tryptophan and other sensitive residues. |
| Thioanisole | 1-5% | Useful for protecting methionine and other sulfur-containing residues. |
| 1,2-Ethanedithiol (EDT) | 1-5% | A good general-purpose scavenger. |
| Water | 1-5% | Can also act as a scavenger but may not be sufficient for highly sensitive substrates. |
Question 5: I am seeing δ-lactam formation as a side product. When does this occur and how can I avoid it?
Answer:
δ-Lactam formation is an intramolecular cyclization side reaction that is specific to arginine residues, particularly when the guanidino group is di-Boc protected.[6]
Mechanism and Prevention:
-
Mechanism: The activated carboxylic acid of an N-terminally protected arginine can react with its own side-chain guanidine group to form a stable six-membered ring (a δ-lactam).[6] This is a significant issue during the coupling step in peptide synthesis but can also occur under certain deprotection conditions.[6]
-
Prevention:
-
Choice of Protecting Group: The di-Boc protection on the guanidino group has been shown to increase the incidence of δ-lactam formation.[6] If this is a persistent issue, consider using alternative arginine side-chain protecting groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) or Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl), although Pmc can be more prone to causing tryptophan alkylation.[6]
-
Coupling Conditions: Use coupling reagents known to suppress racemization and side reactions, such as DIC/Oxyma.[9]
-
Part 3: General FAQs and Workflow Diagrams
Frequently Asked Questions (FAQs)
Q1: What are the common N,N'-Di-Boc protected guanidinylating agents and how do I choose the right one?
A1: Several reagents are available, each with its own advantages:
-
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine: A versatile and widely used reagent that reacts efficiently with primary amines.[10][11]
-
N,N'-Di-Boc-N"-triflylguanidine: A highly reactive agent, particularly useful for guanidinylating less reactive or sterically hindered amines.[3][5]
-
N,N'-Di-Boc-thiourea: A cost-effective option that requires an activating agent (e.g., TCT or Mukaiyama's reagent) for the reaction to proceed.[2][4] The choice depends on the nucleophilicity and steric bulk of your amine, as well as cost and environmental considerations.
Q2: What are the typical physical properties and handling precautions for these reagents?
A2: Most N,N'-Di-Boc protected guanidinylating agents are white to off-white crystalline powders that are stable at room temperature.[12] They are generally soluble in common organic solvents like DCM and THF but have limited solubility in water.[12] As with all chemical reagents, they should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.[13][14]
Q3: Can these reagents be used in solid-phase peptide synthesis (SPPS)?
A3: Yes, these reagents are well-suited for SPPS.[11][15] They allow for the efficient on-resin guanidinylation of primary amines, such as the side chain of lysine or ornithine, to generate arginine analogs.[11][16]
Workflow and Mechanism Diagrams
Caption: General Experimental Workflow for Guanidinylation.
Caption: Troubleshooting Decision Tree for Low Yields.
References
-
LookChem. (n.d.). Understanding the Synthesis and Properties of N,N'-Bis(tert-butoxycarbonyl)guanidine. Retrieved from [Link]
- Porcheddu, A., De Luca, L., & Giacomelli, G. (2009). A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. Synlett, 2009(20), 3368–3372.
- Baker, T. J., Tomioka, M., & Goodman, M. (2002). N,N'-DI-BOC-N"-TRIFLYLGUANIDINE. Organic Syntheses, 78, 91.
- Reichwein, J. F., Liskamp, R. M. J. (2001). Efficient introduction of protected guanidines in boc solid phase peptide synthesis. Organic Letters, 3(15), 2341-2344.
- Guo, Z.-X., Cammidge, A. N., & Horwell, D. C. (1997). A convenient and versatile method for the synthesis of protected guanidines. Communications in Organic Synthesis, 4(4), 269-272.
-
ResearchGate. (n.d.). Efficient Introduction of Protected Guanidines in BOC Solid Phase Peptide Synthesis | Request PDF. Retrieved from [Link]
-
Hickey, S. M., et al. (2015). An Optimised Synthesis of 2-[2,3-Bis(tert-butoxycarbonyl)guanidino]ethylamine. ResearchGate. Retrieved from [https://www.researchgate.net/publication/277884488_An_Optimised_Synthesis_of_2-23-Bis tert-butoxycarbonylguanidinoethylamine]([Link] tert-butoxycarbonylguanidinoethylamine)
-
Reddit. (n.d.). Best mild Boc-deprotection method for a guanidine compound?. r/Chempros. Retrieved from [Link]
- Porcheddu, A., De Luca, L., & Giacomelli, G. (2009). A Mild and Inexpensive Procedure for the Synthesis of N,N¢-Di-Boc-Protected Guanidines. Synlett, 2009(20), 3368-3372.
-
Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
- Štefane, B., et al. (2022). N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole. Molecules, 27(24), 8936.
-
LookChem. (n.d.). The Chemistry of Guanidinylation: Insights into N,N'-Bis-Boc-1-Guanylpyrazole. Retrieved from [Link]
-
Chemsrc. (n.d.). N,N'-Di-Boc-1H-pyrazole-1-carboxamidine. Retrieved from [Link]
-
ResearchGate. (n.d.). The sequential reactions of the deprotection of the Boc group, stereoselective reduction of the iminium ion, and the protection. Retrieved from [Link]
-
LookChem. (n.d.). N,N'-bis(tert-butoxycarbonyl)-N''-(3-(hydroxymethyl)phenyl)guanidine. Retrieved from [Link]
- JoVE. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments, (115).
- Reichwein, J. F., & Liskamp, R. M. J. (2001). Efficient Introduction of Protected Guanidines in BOC Solid Phase Peptide Synthesis. Organic Letters, 3(15), 2341–2344.
- Reichwein, J. F., & Liskamp, R. M. J. (2001). Efficient Introduction of Protected Guanidines in BOC Solid Phase Peptide Synthesis. Organic Letters, 3(15), 2341–2344.
-
ResearchGate. (n.d.). ChemInform Abstract: Solid-Phase Guanidinylation of Peptidyl Amines Compatible with Standard Fmoc-Chemistry: Formation of Mono-Substituted Guanidines | Request PDF. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Reddit. (n.d.). Why is the Boc group deprotected in NaBH4? I was following the procedure, but instead of the desired product, I ended up with the Boc-deprotected byproduct. What went wrong?. r/OrganicChemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Nitrogen Protecting Groups: Recent Developments and New Applications. Retrieved from [Link]
-
Hebei Boze Chemical Co., Ltd. (n.d.). Boc Protected Compounds. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). N, N'-Di-Boc-1H-pyrazole-1-carboxamidine, min 98%. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines [organic-chemistry.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. nbinno.com [nbinno.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. nbinno.com [nbinno.com]
- 13. N,N'-Di-BOC-1H-pyrazole-1-carboxamidine, 98% 1 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]
- 14. N,N -Di-Boc-1H-pyrazole-1-carboxamidine 98 152120-54-2 [sigmaaldrich.com]
- 15. Efficient introduction of protected guanidines in boc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
avoiding byproduct formation in peptide modification with 1-(2-Hydroxyethyl)guanidine
Technical Support Center: Peptide Guanylation with 1-(2-Hydroxyethyl)guanidine
Welcome to the technical support guide for peptide modification using 1-(2-Hydroxyethyl)guanidine. This resource is designed for researchers, chemists, and drug development professionals aiming to convert primary amines, such as the ε-amino group of lysine, into homoarginine residues.[1][2][3] This modification is a valuable tool in proteomics and drug design, enhancing peptide stability and altering receptor interactions.
This guide provides in-depth troubleshooting advice, detailed protocols, and the chemical reasoning behind our recommendations to help you achieve high-yield, high-purity synthesis while avoiding common byproducts.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is showing low or incomplete conversion of lysine to homoarginine. How can I improve the yield?
A1: Why It Happens: Incomplete conversion is typically a result of suboptimal reaction conditions that fail to sufficiently activate the primary amine for nucleophilic attack or that limit the availability of the guanidinylating reagent. The key factors are pH, reagent stoichiometry, and reaction time.
How to Fix It:
-
Optimize Reaction pH: The guanylation reaction requires the target amine (e.g., lysine's ε-amino group) to be in its unprotonated, nucleophilic state. The pKa of the lysine side chain is approximately 10.5. To ensure a significant population of deprotonated amines, the reaction should be performed at a pH of 10.5-11.5. Below this range, the protonated and unreactive ammonium (-NH3+) form dominates.
-
Increase Reagent Stoichiometry: A significant molar excess of 1-(2-Hydroxyethyl)guanidine is often required to drive the reaction to completion. Start with a 20-fold molar excess relative to the primary amine groups on the peptide. If conversion remains low, this can be incrementally increased to 50-fold or even 100-fold.
-
Extend Reaction Time & Adjust Temperature: While many protocols suggest room temperature, gently heating the reaction to 30-37°C can increase the reaction rate.[4] Monitor the reaction progress over time (e.g., at 4, 8, 12, and 24 hours) using an analytical technique like LC-MS to determine the optimal reaction time for your specific peptide.
Troubleshooting Summary Table:
| Parameter | Recommended Range | Rationale |
| pH | 10.5 - 11.5 | Ensures the lysine ε-amino group is deprotonated and nucleophilic. |
| Reagent Excess | 20- to 100-fold molar excess | Drives reaction equilibrium towards product formation (Le Châtelier's principle). |
| Temperature | 25°C - 37°C | Increases reaction kinetics. Avoid excessive heat to prevent side reactions.[5] |
| Time | 4 - 24 hours | Allows sufficient time for the reaction to proceed to completion. |
Q2: I'm observing a significant side product corresponding to the modification of my peptide's N-terminus. How can I achieve site-specific modification of lysine?
A2: Why It Happens: The N-terminal α-amino group is also a primary amine and can react with 1-(2-Hydroxyethyl)guanidine. However, its pKa (typically 7.5-8.5) is significantly lower than that of the lysine ε-amino group (pKa ~10.5). This difference is the key to achieving selectivity. If the reaction pH is too high or if the N-terminus is particularly reactive, non-specific modification can occur.
How to Fix It:
-
Precise pH Control: By maintaining the reaction pH in a carefully controlled window, typically between 10.0 and 10.5, you can maximize the deprotonation of the lysine side chain while keeping a significant portion of the N-terminal amine in its protonated, non-nucleophilic state.
-
N-Terminal Protection: For applications requiring absolute lysine specificity, the most robust solution is to temporarily protect the N-terminus. An acid-labile Boc (tert-butoxycarbonyl) group or a base-labile Fmoc (fluorenylmethyloxycarbonyl) group can be installed prior to the guanylation reaction and subsequently removed.
Visualizing Reaction Pathways
To better understand the process, the following diagrams illustrate the desired reaction and a logical troubleshooting workflow.
Caption: The desired conversion of a lysine residue to homoarginine.
Caption: A logical workflow for troubleshooting common guanylation issues.
Q3: My peptide contains other nucleophilic residues like Cysteine (Cys) or Tyrosine (Tyr). Are they at risk of modification?
A3: Why It Happens: While 1-(2-Hydroxyethyl)guanidine is highly selective for primary amines, other nucleophilic side chains could potentially react under strongly basic conditions. The thiol group of Cysteine (pKa ~8.5) and the hydroxyl group of Tyrosine (pKa ~10.5) are the most likely candidates for side reactions.
How to Fix It:
-
Cysteine Protection: If your peptide contains cysteine, it is highly recommended to protect the thiol group prior to guanylation. Common protecting groups like Trityl (Trt) or Acetamidomethyl (Acm) are stable under the basic conditions of the guanylation reaction and can be removed later.[6]
-
Monitor Tyrosine Modification: While less common, modification of tyrosine is possible. Carefully analyze your mass spectrometry data for a mass addition corresponding to guanylation on tyrosine residues. If observed, slightly lowering the pH (e.g., to 10.0-10.5) may mitigate this side reaction.
Detailed Experimental Protocols
Protocol 1: Standard Guanylation of a Lysine-Containing Peptide
This protocol is a starting point and may require optimization for your specific peptide.
-
Peptide Preparation: Dissolve the peptide in a suitable buffer to a final concentration of 1-5 mg/mL. A good starting buffer is 0.1 M sodium borate, pH 11.0. If solubility is an issue, a minimal amount of an organic co-solvent like acetonitrile (ACN) or dimethylformamide (DMF) can be added.
-
Reagent Preparation: Prepare a stock solution of 1-(2-Hydroxyethyl)guanidine in the same reaction buffer.
-
Reaction Setup: Add the 1-(2-Hydroxyethyl)guanidine solution to the peptide solution to achieve the desired molar excess (e.g., 50-fold). Ensure the final pH of the reaction mixture is within the 10.5-11.5 range, adjusting with 1 M NaOH if necessary.
-
Incubation: Incubate the reaction mixture at room temperature (25°C) or 37°C with gentle agitation for 12-24 hours.
-
Monitoring: At various time points (e.g., 4, 12, 24 hours), withdraw a small aliquot of the reaction mixture. Quench the reaction by acidifying with 10% trifluoroacetic acid (TFA) and analyze by RP-HPLC and mass spectrometry to monitor the conversion of starting material to product.
-
Quenching and Purification: Once the reaction has reached completion, acidify the entire reaction mixture with TFA to a pH of ~3. Purify the modified peptide using standard reverse-phase HPLC (RP-HPLC) with a water/acetonitrile gradient containing 0.1% TFA.
-
Verification: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
Protocol 2: Quality Control by Mass Spectrometry
-
Sample Preparation: Prepare the quenched reaction aliquot for analysis.
-
Mass Analysis: Use Electrospray Ionization (ESI) mass spectrometry to determine the mass of the species in the mixture.
-
Data Interpretation:
-
Starting Material: Identify the peak corresponding to the mass of your unmodified peptide.
-
Desired Product: Look for a mass increase of +84.074 Da for each lysine residue successfully converted to a homoarginine containing the hydroxyethyl group.
-
Byproducts: Scrutinize the spectrum for other mass additions. N-terminal modification will show the same mass shift on the parent peptide.
-
References
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
-
Peptide Modifications. GenScript.
-
A convenient method for the synthesis of N, Nˈ- diprotected-(2-hydroxyethyl)-guanidine. Bioscience Research.
-
Optimization of Guanidine Formation Reaction. ResearchGate.
-
Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. Journal of Visualized Experiments.
-
A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto Thesis.
-
Lysine and homoarginine are closely interrelated metabolites in the rat. Amino Acids.
-
Direct and Indirect Biomimetic Peptide Modification of Alginate: Efficiency, Side Reactions, and Cell Response. MDPI.
-
A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments.
-
Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. Avicenna Journal of Medical Biotechnology.
-
How to Optimize Peptide Synthesis? Synpeptide.
-
Synthesis of Protected N-(2-hydroxyethyl)guanidines: A Detailed Protocol for Researchers. Benchchem.
-
Modified synthetic peptides: from therapeutics to chemosensors. Sensors & Diagnostics.
-
Mechanisms of Protein Lysine and Arginine Modifications. Bio-Synthesis.
-
Comparison of Chaotropic Reagents in Peptide Mapping Workflows. Phenomenex.
-
Peptide Modifications. Biosynth.
-
Improving Peptide Synthesis. Occam Design.
-
What Is Peptide Modification: An Overview. Bachem.
-
Optimization of the reaction conditions. ResearchGate.
-
Guanidine Group Functionalization by Tailor-made Precursors| Protocol Preview. YouTube.
-
“Basic amino acids” - protonation of His, Lys, & Arg and why arginine is the most basic. YouTube.
-
Homoarginine. Wikipedia.
-
Lysine and homoarginine are closely interrelated metabolites in the rat (PDF). ResearchGate.
Sources
- 1. Lysine and homoarginine are closely interrelated metabolites in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Homoarginine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. occamdesign.com [occamdesign.com]
- 6. bachem.com [bachem.com]
Technical Support Center: Regioselective Guanidinylation of Complex Molecules
Welcome to the technical support center for the regioselective guanidinylation of complex molecules. This resource is designed for researchers, scientists, and drug development professionals to navigate the intricacies of installing a guanidinium group with precision. The guanidinium moiety is a critical pharmacophore due to its ability to engage in multiple hydrogen bonds and electrostatic interactions, making its selective introduction a key step in the synthesis of many bioactive molecules and peptidomimetics.[1][2]
This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address the common challenges encountered during these synthetic transformations.
Core Challenges in Regioselective Guanidinylation
The primary challenge in the guanidinylation of complex molecules lies in achieving selectivity for a specific amine in the presence of other nucleophilic functional groups. Complex substrates often contain multiple primary and secondary amines, hydroxyls, thiols, and other reactive sites. The high basicity and nucleophilicity of the guanidine functional group can also complicate subsequent synthetic steps if not properly managed.[3]
Key challenges include:
-
Chemoselectivity: Differentiating between multiple amine nucleophiles (e.g., primary vs. secondary, aliphatic vs. aromatic).
-
Protecting Group Strategy: The need for orthogonal protecting groups that can withstand the guanidinylation conditions and be selectively removed later.[4][5]
-
Reagent Reactivity: Balancing the reactivity of the guanidinylating reagent to avoid side reactions while ensuring efficient conversion of the target amine.
-
Steric Hindrance: Overcoming reduced reactivity at sterically congested amine sites.
-
Solubility Issues: Managing the solubility of complex substrates and reagents in suitable reaction solvents.
Decision Workflow for Guanidinylation Strategy
The following diagram outlines a general workflow for selecting an appropriate guanidinylation strategy based on the substrate's complexity.
Caption: A workflow for selecting a guanidinylation strategy.
Troubleshooting Guide
This section addresses specific problems that may arise during the guanidinylation of complex molecules.
Low to No Conversion of the Target Amine
Symptom: LC-MS or TLC analysis shows predominantly unreacted starting material.
| Potential Cause | Explanation & Recommended Action |
| Insufficient Reagent Reactivity | The chosen guanidinylating reagent may not be electrophilic enough to react with a weakly nucleophilic or sterically hindered amine. Action: Switch to a more reactive reagent. For instance, triflyl-activated guanidines like N,N'-di-Boc-N"-triflylguanidine are highly reactive and effective for guanylating even weakly nucleophilic amines under mild conditions.[6][7] |
| Steric Hindrance | The target amine is sterically encumbered, preventing the approach of the guanidinylating reagent. Action: Increase the reaction temperature or prolong the reaction time. Microwave-assisted synthesis can sometimes overcome steric barriers.[8] Alternatively, consider a less bulky guanidinylating reagent if available. |
| Poor Solubility | The substrate or reagent is not fully dissolved, leading to a heterogeneous reaction mixture and poor kinetics. Action: Screen for a solvent system that dissolves all components. For complex peptides or polar molecules, solvents like DMF, NMP, or even aqueous solutions with catalytic amounts of scandium(III) triflate may be effective.[8] Silylating the substrate to increase solubility in nonpolar solvents can also be a viable strategy.[7] |
| Incorrect Stoichiometry or Inactive Reagent | An insufficient amount of the guanidinylating reagent was used, or the reagent has degraded due to improper storage. Action: Verify the stoichiometry and consider using a slight excess (1.1-1.5 equivalents) of the guanidinylating agent. Ensure the reagent is fresh or has been stored under anhydrous conditions. |
| Inappropriate Base | The base used may not be strong enough to facilitate the reaction or may be sterically hindered. Action: For reactions requiring a base, ensure it is non-nucleophilic and of appropriate strength. Tertiary amines like DIPEA or triethylamine are commonly used. For some reagents, a catalytic amount of DMAP can accelerate the reaction.[8] |
Lack of Regioselectivity (Multiple Guanidinylation)
Symptom: Mass spectrometry reveals the addition of more than one guanidinyl group or guanidinylation at an undesired position.
| Potential Cause | Explanation & Recommended Action |
| Presence of Multiple Reactive Amines | The substrate contains several primary or secondary amines of similar reactivity. Action: An orthogonal protecting group strategy is essential. Protect all amines except the target amine prior to guanidinylation. For example, in peptide synthesis, the ε-amino group of lysine can be protected with an Fmoc group, which is selectively removed to allow for guanidinylation while other amines remain protected.[7] |
| Overly Reactive Reagent | A highly reactive guanidinylating agent may not differentiate between amines of varying nucleophilicity. Action: Use a milder guanidinylating reagent. Reagents like N,N'-bis(Cbz)-S-methylisothiourea may offer better selectivity than their triflyl-activated counterparts in some cases.[8] |
| Reaction Conditions Too Harsh | Elevated temperatures can lead to decreased selectivity. Action: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) for a longer duration. |
Formation of Side Products
Symptom: HPLC and NMR analyses indicate the presence of significant impurities other than the starting material and the desired product.
| Potential Cause | Explanation & Recommended Action |
| Reaction with Other Nucleophiles | Hydroxyl or thiol groups in the substrate can react with highly electrophilic guanidinylating agents. Action: Protect sensitive functional groups prior to guanidinylation. For example, silyl ethers for alcohols or thioethers for thiols can be employed. |
| Intramolecular Cyclization | In substrates with appropriately positioned nucleophiles, intramolecular reactions can compete with the desired intermolecular guanidinylation. Action: This is highly substrate-dependent. Consider altering the protecting group strategy to disfavor the cyclic conformation or use a bulkier guanidinylating reagent that favors the more accessible primary amine. |
| Reagent Decomposition | Some guanidinylating reagents can be unstable, leading to the formation of byproducts. Action: Use freshly prepared or purified reagents. Ensure anhydrous reaction conditions, as moisture can degrade many reagents. |
| Formation of N-Acylguanidines | In the presence of activating agents like carbodiimides, the formation of N-acylguanidines can occur if a carboxylic acid is present. Action: Ensure that all carboxylic acids are protected as esters or amides before attempting guanidinylation. |
Frequently Asked Questions (FAQs)
Q1: What is the best "all-around" guanidinylating reagent for complex molecules?
A1: There is no single "best" reagent, as the optimal choice depends heavily on the substrate. However, N,N'-di-Boc-N"-triflylguanidine is a highly effective and versatile reagent due to its high reactivity, which allows for the guanidinylation of a wide range of amines, including those that are sterically hindered or weakly nucleophilic, often under mild conditions.[7] For solid-phase synthesis, its high reactivity is particularly advantageous.[7]
Q2: How can I selectively guanidinylate a primary amine in the presence of a secondary amine?
A2: Primary amines are generally more nucleophilic and less sterically hindered than secondary amines, which often allows for inherent selectivity. To enhance this selectivity, you can:
-
Use a bulky guanidinylating reagent that will react preferentially with the more accessible primary amine.
-
Perform the reaction at low temperatures to favor the kinetically preferred product.
-
If inherent selectivity is insufficient, a protecting group strategy is necessary. For example, the secondary amine could be protected as a carbamate that is stable to the guanidinylation conditions.
Q3: My guanidinylation reaction is very slow. How can I speed it up?
A3: Several strategies can be employed to accelerate a slow guanidinylation reaction:
-
Increase the temperature: Cautiously increasing the reaction temperature can significantly increase the reaction rate.
-
Use a catalyst: For certain reagent systems, catalysts can be effective. For example, DMAP can accelerate reactions involving S-methylisothiourea derivatives.[8] Lanthanide amides and scandium(III) triflate have also been shown to catalyze the guanylation of amines.[8]
-
Switch to a more reactive reagent: As mentioned, moving to a more electrophilic reagent like a triflylguanidine derivative can dramatically increase the reaction rate.[6][7]
-
Microwave irradiation: This technique can often reduce reaction times from hours to minutes.[8]
Q4: What are the best practices for setting up a guanidinylation reaction?
A4:
-
Ensure anhydrous conditions: Many guanidinylating reagents are sensitive to moisture. Use oven-dried glassware and anhydrous solvents.
-
Inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions and reagent degradation.
-
Order of addition: Typically, the amine substrate and a base (if required) are dissolved in the solvent before the dropwise addition of the guanidinylating reagent at a controlled temperature.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as LC-MS or TLC to determine the optimal reaction time and avoid the formation of degradation products.
Q5: What is the "direct" versus "indirect" approach to guanidinylation?
A5:
-
Direct Guanidinylation: This involves reacting a primary amine with a protected guanidinylating reagent early in the synthetic route.[3][5] This approach can streamline a synthesis but requires that the protected guanidine is stable to all subsequent reaction conditions.[3][5]
-
Indirect Guanidinylation: This is a more traditional approach where a latent amine (like an azide or phthalimide) is carried through the synthesis and converted to a primary amine, which is then guanidinylated in one of the final steps.[3] This method avoids potential complications from the basicity of the guanidine group during the synthesis but can add steps to the overall route.[3]
Protecting Group Compatibility
The choice of protecting groups is critical for achieving regioselectivity. The following table provides a summary of commonly used amine protecting groups and their compatibility with typical guanidinylation conditions.
| Protecting Group | Abbreviation | Cleavage Conditions | Compatibility Notes |
| tert-Butoxycarbonyl | Boc | Acidic (e.g., TFA) | Generally stable to neutral or mildly basic guanidinylation conditions. Often used to protect the guanidine group itself.[5] |
| Fluorenylmethyloxycarbonyl | Fmoc | Basic (e.g., Piperidine) | Orthogonal to Boc. Commonly used in solid-phase peptide synthesis to allow for selective deprotection and guanidinylation of side-chain amines.[7] |
| Carboxybenzyl | Cbz | Hydrogenolysis (H₂, Pd/C) | Stable to both acidic and basic conditions, making it a robust protecting group. Orthogonal to both Boc and Fmoc. |
| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | Hydrazine | Used for orthogonal protection of amine side chains, particularly in peptide synthesis.[9] |
Detailed Experimental Protocol: Guanidinylation of a Primary Amine on Solid Phase
This protocol describes a general procedure for the guanidinylation of a resin-bound peptide containing an ornithine residue, converting it to an arginine residue using N,N'-di-Boc-N"-triflylguanidine.[7]
Materials:
-
Peptide-resin with a free ε-amino group of an ornithine residue
-
N,N'-di-Boc-N"-triflylguanidine
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Piperidine
-
Trifluoroacetic acid (TFA)
-
Reaction vessel for solid-phase synthesis
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection (if applicable): If the ornithine side chain is Fmoc-protected, treat the resin with 20% piperidine in DMF (2 x 10 minutes) to liberate the free amine. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Guanidinylation Reaction: a. In a separate flask, dissolve N,N'-di-Boc-N"-triflylguanidine (1.5 equivalents relative to resin loading) in anhydrous DCM. b. Add DIPEA (3.0 equivalents) to the solution. c. Add the solution of the guanidinylating reagent to the swollen, deprotected resin. d. Agitate the reaction mixture at room temperature for 2-4 hours.
-
Monitoring: Take a small sample of the resin, cleave the peptide, and analyze by LC-MS to confirm the completion of the reaction.
-
Washing: Once the reaction is complete, drain the reaction solution and wash the resin extensively with DCM (5x) and DMF (5x).
-
Final Deprotection and Cleavage: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to remove the Boc protecting groups from the newly formed guanidine group and other acid-labile protecting groups, and to cleave the peptide from the resin.
-
Isolation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize to obtain the final product.
Troubleshooting the Protocol
Caption: Troubleshooting logic for solid-phase guanidinylation.
References
-
Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. Retrieved from [Link]
- Ma, D., et al. (2025). Mn-Specific Recognition of Guanidine Drives Selective Inhibition of Complex I. PubMed.
- Napolitano, J. G., & El-Faham, A. (2017). Solid-phase guanidinylation of peptidyl amines compatible with standard Fmoc-chemistry: formation of monosubstituted guanidines. PubMed.
- Ricci, A., & Manoni, F. (2014).
-
ResearchGate. (n.d.). Efficient Introduction of Protected Guanidines in BOC Solid Phase Peptide Synthesis. Retrieved from [Link]
- Napolitano, J. G., & El-Faham, A. (2017). Solid-Phase Guanidinylation of Peptidyl Amines Compatible with Standard Fmoc-Chemistry: Formation of Monosubstituted Guanidines.
-
ResearchGate. (n.d.). Mechanistic Considerations of the Catalytic Guanylation Reaction of Amines with Carbodiimides for Guanidine Synthesis. Retrieved from [Link]
- Goodman, M., & Zapf, C. (2000). Guanidinylation reagents. U.S. Patent No. 6,072,075. Washington, DC: U.S.
- Chamberland, S., & Malmberg, C. E. (2016).
- Repo, T., et al. (2025). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry.
- Kessler, H., & Geyer, A. (2017). Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. Journal of Visualized Experiments.
- Batey, R. A. (2002). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto.
-
Cardiff University. (n.d.). Synthesis of Guanidine Amino Acids and Investigation of their Interactions with Nucleic Acid. Retrieved from [Link]
- Chamberland, S., & Malmberg, C. E. (2016).
Sources
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- 2. Solid-Phase Guanidinylation of Peptidyl Amines Compatible with Standard Fmoc-Chemistry: Formation of Monosubstituted Guanidines | Springer Nature Experiments [experiments.springernature.com]
- 3. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. US6072075A - Guanidinylation reagents - Google Patents [patents.google.com]
- 8. Guanidine synthesis by guanylation [organic-chemistry.org]
- 9. Modification and Functionalization of the Guanidine Group by Tailor-made Precursors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Deprotection of Boc-Protected 1-(2-Hydroxyethyl)guanidine Adducts
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the deprotection of Boc-protected 1-(2-Hydroxyethyl)guanidine adducts. Our goal is to help you mitigate common side reactions, optimize your experimental outcomes, and understand the causality behind key procedural steps.
Frequently Asked Questions (FAQs)
Q1: What is the standard, first-pass method for deprotecting a Boc-guanidine group?
The most common and generally effective method for Boc deprotection is treatment with a strong acid, Trifluoroacetic Acid (TFA), typically in Dichloromethane (DCM) as a solvent.[1] A common starting condition is a solution of 20-50% TFA in DCM, stirred at room temperature for 1-4 hours.[2][3]
-
Causality: The mechanism involves protonation of the Boc group's carbonyl oxygen by TFA, which weakens the C-O bond. This leads to the loss of a stable tert-butyl cation and carbon dioxide, liberating the free guanidine group, which is then protonated by the excess acid to form a guanidinium salt.[2][4]
Q2: Why is the tert-butyl cation a problem, and how do I manage it?
The tert-butyl cation (t-Bu⁺) generated during the acidic cleavage is a potent electrophile.[2][4] It can alkylate any nucleophilic sites on your target molecule, leading to a common byproduct with a mass increase of +56 Da.[2] Guanidine groups, thiols (cysteine), thioethers (methionine), and electron-rich aromatic rings (tryptophan, tyrosine) are particularly susceptible to this side reaction.[2][4]
-
Solution: To prevent this, scavengers are added to the reaction mixture. These are nucleophilic compounds that rapidly and irreversibly trap the tert-butyl cation.[3]
Q3: Can I use other acids like Hydrochloric Acid (HCl)? What are the trade-offs?
Yes, 4M HCl in 1,4-dioxane is a very common and effective alternative to TFA.[1][3]
-
Advantages of HCl/Dioxane:
-
Disadvantages/Causality:
Q4: How should I monitor the progress of the deprotection reaction?
Regularly monitoring the reaction is crucial to avoid over-exposure to harsh acidic conditions and to ensure the reaction goes to completion.
-
Thin-Layer Chromatography (TLC): This is the quickest method.[5][6] The deprotected product, being a salt, is significantly more polar and will typically have a much lower Rf value (often staying at the baseline) compared to the Boc-protected starting material.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method.[2][3] You can directly observe the disappearance of the starting material's mass peak and the appearance of the product's mass peak (M-100 for a single Boc group, M-200 for di-Boc).
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem 1: The deprotection reaction is incomplete or very slow.
This is a common issue, often indicated by the persistence of starting material in TLC or LC-MS analysis.[2][3]
| Potential Cause | Scientific Rationale & Recommended Solution |
| Insufficient Acid Strength or Concentration | The protonation of the Boc group is the rate-limiting step. If the acid is not strong enough or is present in too low a concentration, the reaction will be sluggish. Solution: Gradually increase the concentration of TFA in the reaction mixture (e.g., from 50% to 95%).[2] For very resistant groups, switching to a stronger system like 4M HCl in dioxane may be necessary.[3] Some difficult deprotections may require prolonged reaction times or gentle heating.[2][7] |
| Steric Hindrance | If the Boc-protected guanidine is in a sterically crowded environment within the molecule, the acid may have difficulty accessing the Boc group. Solution: Increase the reaction time significantly (monitor every few hours). Gentle warming (e.g., to 40-50°C) can also help overcome the activation energy barrier, but be aware this can also accelerate side reactions, making scavengers essential.[1][2] |
| Moisture Contamination | The presence of water can lower the effective acidity of the medium, slowing the deprotection.[1] Solution: Ensure you are using anhydrous solvents (like anhydrous DCM) and fresh, high-quality acid.[1] Store TFA and HCl/dioxane solutions under an inert atmosphere (e.g., nitrogen or argon) and with proper sealing to prevent moisture ingress. |
Here is a logical decision-making process to follow when faced with an incomplete reaction.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Guanidinylation Reagents: A Comparative Analysis of 1-(2-Hydroxyethyl)guanidine and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and chemical biology, the guanidinium group stands out as a critical pharmacophore. Its unique ability to form strong, bidentate hydrogen bonds and maintain a positive charge over a wide physiological pH range makes it a cornerstone for molecular recognition and catalysis.[1][2] The synthesis of guanidine-containing molecules, therefore, is a pivotal task for medicinal chemists and researchers aiming to modulate biological processes. This guide provides an in-depth comparison of 1-(2-Hydroxyethyl)guanidine with other prevalent guanidinylation reagents, offering insights into their reactivity, substrate scope, and practical applications, supported by experimental data and detailed protocols.
The Significance of the Guanidinium Moiety
The guanidinium side chain of arginine is a familiar motif in nature, essential for protein structure and function.[3] This functional group's importance has spurred the development of a diverse arsenal of synthetic reagents for the guanidinylation of primary and secondary amines. The choice of reagent is often dictated by the complexity of the substrate, the desired protecting group strategy, and the required reaction conditions. An ideal guanidinylation reagent should offer high yields, broad substrate compatibility, and mild reaction conditions to preserve other sensitive functional groups within a molecule.
This guide will focus on a comparative analysis of four major classes of guanidinylating reagents:
-
1-(2-Hydroxyethyl)guanidine and its protected derivatives: A reagent with potential for introducing a hydrophilic handle.
-
N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent): A highly reactive and versatile electrophilic reagent.
-
S-Alkylisothioureas: Classical reagents that are cost-effective and widely used.
-
Pyrazole-based Carboxamidines: Reagents that offer a good balance of reactivity and stability, avoiding the use of heavy metals.
1-(2-Hydroxyethyl)guanidine: A Hydrophilic Building Block
The introduction of a hydroxyethyl group onto the guanidine core presents an attractive strategy for enhancing the aqueous solubility of a target molecule and providing a point for further functionalization. While 1-(2-Hydroxyethyl)guanidine itself is not typically used as a direct guanidinylating agent due to its high basicity and potential for side reactions, its protected forms are valuable synthetic intermediates.
Synthesis and Reactivity
Protected N-(2-hydroxyethyl)guanidines are commonly prepared by reacting ethanolamine with a protected guanidinylating agent. The choice of protecting group, typically tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), is crucial for modulating the reactivity and ensuring compatibility with subsequent synthetic steps.
Protocol 1: Synthesis of N,N'-bis(benzyloxycarbonyl)-N-(2-hydroxyethyl)guanidine (Cbz-protected)
This protocol is adapted from the work of Abdelbaky et al. and involves the reaction of ethanolamine with a Cbz-protected S-methylisothiourea.[1]
Materials:
-
N,N'-Bis(benzyloxycarbonyl)-S-methylisothiourea
-
Ethanolamine
-
Triethylamine
-
Acetonitrile (ACN)
-
Ethyl acetate
-
Hexane
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of N,N'-Bis(benzyloxycarbonyl)-S-methylisothiourea (1 equivalent) in acetonitrile, add triethylamine (1.5 equivalents).
-
To this mixture, add ethanolamine (1.2 equivalents) dropwise with stirring.
-
Allow the reaction to proceed at room temperature, monitoring its progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain N,N'-bis-(benzyloxycarbonyl)-N-(2-hydroxyethyl)-guanidine.
Protocol 2: Synthesis of 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine (Boc-protected)
This method adapts established procedures for the guanidinylation of primary amines using N,N'-Di-Boc-1H-pyrazole-1-carboxamidine.
Materials:
-
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine
-
Ethanolamine
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Hexane
Procedure:
-
Dissolve N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1 equivalent) in tetrahydrofuran.
-
To this solution, add ethanolamine (1.1 equivalents).
-
Stir the reaction mixture at room temperature for 24 hours, monitoring by TLC.
-
After completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine.
While protocols for the synthesis of protected 1-(2-Hydroxyethyl)guanidine exist, there is a notable scarcity of published data on its direct use and performance as a guanidinylating reagent in comparative studies. Its utility is primarily as a building block, where the guanidine moiety is introduced early in a synthetic sequence.[4]
N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent): The Powerhouse
Goodman's reagent is a highly electrophilic and versatile guanidinylating agent, renowned for its high reactivity and broad substrate scope.[5] The triflyl group acts as an excellent leaving group, rendering the central carbon of the guanidine highly susceptible to nucleophilic attack by amines.
Mechanism and Advantages
The reaction proceeds via a direct nucleophilic attack of the amine on the electron-deficient guanidine carbon, followed by the departure of the triflate anion. This high reactivity allows for the guanidinylation of a wide range of amines, including sterically hindered and weakly nucleophilic substrates, under mild conditions.[5] Reactions are typically fast and clean, often proceeding to completion at room temperature.
Caption: Mechanism of guanidinylation using Goodman's reagent.
Advantages:
-
High Reactivity: Guanidinylates a broad range of primary and secondary amines, including anilines.[5]
-
Mild Conditions: Reactions are typically carried out at room temperature.
-
High Yields: Often provides excellent yields, even with challenging substrates.[2][6]
-
Solid-Phase Compatibility: Well-suited for solid-phase peptide synthesis.[5][7]
S-Alkylisothioureas: The Workhorse Reagents
S-Alkylisothioureas, particularly S-methylisothiourea derivatives, are among the most established and cost-effective guanidinylating reagents.[8] Their reactivity is typically enhanced by the presence of activating agents.
Mechanism and Common Variants
The classical approach involves the activation of the thiourea with a thiophilic agent, such as a mercury(II) salt, which facilitates the departure of the methylthiolate leaving group upon nucleophilic attack by an amine.[9] To circumvent the use of toxic heavy metals, alternative activators like Mukaiyama's reagent or carbodiimides have been developed.
Caption: General mechanism for guanidinylation with S-alkylisothioureas.
Common Variants:
-
N,N'-Di-Boc-S-methylisothiourea: A widely used reagent that provides Boc-protected guanidines.
-
N,N'-Di-Cbz-S-methylisothiourea: Yields Cbz-protected guanidines, offering an orthogonal protecting group strategy.
Pyrazole-based Carboxamidines: A Balanced Approach
1H-Pyrazole-1-carboxamidine hydrochloride and its protected derivatives have emerged as highly effective guanidinylating reagents that offer a good compromise between reactivity and stability, while avoiding the use of toxic metals.[10][11][12][13][14]
Mechanism and Advantages
These reagents react with amines via a nucleophilic addition-elimination mechanism, with pyrazole acting as a good leaving group. The reaction is typically driven to completion by the formation of the stable pyrazole byproduct.
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- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. Trifluoroacetyl as an orthogonal protecting group for guanidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US6072075A - Guanidinylation reagents - Google Patents [patents.google.com]
- 6. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solid-Phase Guanidinylation of Peptidyl Amines Compatible with Standard Fmoc-Chemistry: Formation of Monosubstituted Guanidines | Springer Nature Experiments [experiments.springernature.com]
- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 9. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 10. nbinno.com [nbinno.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. nbinno.com [nbinno.com]
- 13. 1H-Pyrazole-1-carboxamidine 99 4023-02-3 [sigmaaldrich.com]
- 14. 1H-吡唑-1-甲脒 盐酸盐 99% | Sigma-Aldrich [sigmaaldrich.com]
A Tale of Two Strategies: A Senior Application Scientist's Guide to Amine Modification with 1-(2-Hydroxyethyl)guanidine and N,N'-Di-Boc-N''-triflylguanidine
For the researcher, scientist, or drug development professional, the strategic modification of amines is a cornerstone of molecular design. The introduction of the guanidinium group, a functionality prevalent in biologically active molecules, can profoundly influence a compound's basicity, solubility, and receptor binding affinity. This guide offers an in-depth, experience-driven comparison of two distinct approaches to amine modification: the use of 1-(2-Hydroxyethyl)guanidine as a functionalized building block and N,N'-Di-Boc-N''-triflylguanidine (commonly known as Goodman's Reagent) as a powerful guanidinylating agent.
This is not a simple side-by-side comparison of two equivalent reagents. Instead, we will explore two divergent philosophies in synthetic strategy. The choice between these two molecules is a choice between incorporating a pre-functionalized guanidine moiety versus the in situ conversion of an existing amine. Understanding the nuances of each approach is critical for efficient and successful synthesis.
At a Glance: Key Strategic Differences
| Feature | 1-(2-Hydroxyethyl)guanidine | N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent) |
| Primary Role | Building Block / Synthon | Guanidinylating Reagent |
| Modification Strategy | Introduces a pre-formed hydroxyethyl-guanidine moiety | Converts an existing primary or secondary amine to a guanidine |
| Protecting Groups | Often used in its salt form or requires protection during synthesis | Employs two Boc groups for activation and protection |
| Reaction Conditions | Typically involved in nucleophilic substitution or condensation reactions | Mild conditions, broad solvent compatibility |
| Substrate Scope | Applicable where the hydroxyethyl-guanidine unit is desired | Wide range of primary and secondary amines, including sterically hindered ones |
| Key Advantage | Direct incorporation of a functionalized guanidine | High reactivity and efficiency for converting amines |
The Building Block Approach: 1-(2-Hydroxyethyl)guanidine
1-(2-Hydroxyethyl)guanidine is best conceptualized as a synthon—a molecular fragment that introduces a specific functional group into a target molecule. Its utility lies in scenarios where the 2-hydroxyethyl functionality is a desired feature of the final product, offering a handle for further derivatization or to enhance properties like solubility.
The guanidine group in 1-(2-Hydroxyethyl)guanidine is highly basic and typically requires protection during multi-step syntheses to prevent unwanted side reactions[1][2]. Common protecting groups include benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc). The synthesis of protected 1-(2-Hydroxyethyl)guanidine often involves the reaction of ethanolamine with a protected S-methylisothiourea or a similar electrophilic guanidinylating agent[3].
Illustrative Synthetic Pathway for Protected 1-(2-Hydroxyethyl)guanidine
Sources
A Senior Application Scientist's Guide to Validating Protein Guanidinylation by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of proteomic analysis, chemical derivatization strategies are paramount for enhancing the analytical depth and breadth of mass spectrometry (MS). Among these, the guanidinylation of lysine residues stands out as a robust technique to improve peptide ionization and streamline data interpretation. This guide provides an in-depth comparison of methodologies for validating protein guanidinylation, offering experimental insights and data-driven recommendations to ensure the integrity and reliability of your proteomic workflows.
The "Why" of Guanidinylation: Enhancing Proteomic Analysis
At its core, protein guanidinylation is a chemical modification that converts the primary amine of a lysine residue into a guanidinium group, effectively transforming lysine into its structural analog, homoarginine.[1][2] This conversion, typically achieved using reagents like O-methylisourea, imparts several key advantages for mass spectrometry-based proteomics:
-
Improved Ionization Efficiency: The guanidinium group of homoarginine has a higher gas-phase basicity than the primary amine of lysine. This leads to preferential ionization, particularly in Matrix-Assisted Laser Desorption/Ionization (MALDI)-MS, resulting in enhanced signal intensity for formerly lysine-containing peptides.[3][4]
-
Simplified Fragmentation Patterns: In tandem mass spectrometry (MS/MS), the presence of a C-terminal arginine or homoarginine residue directs fragmentation, leading to a more predictable and readily interpretable series of b- and y-ions.[3]
-
Enhanced Sequence Coverage: By increasing the signal of lysine-containing peptides, which can sometimes be suppressed in MALDI-MS, guanidinylation can lead to better overall protein sequence coverage.[3]
-
Facilitation of Quantitative Proteomics: Guanidinylation can be used in conjunction with isotopic labeling for relative quantification studies.[3][5]
Chemical Reagents for Guanidinylation: A Comparative Overview
The choice of guanidinylation reagent is a critical first step. O-methylisourea is the most commonly employed reagent, available in different salt forms.
| Reagent | Key Advantages | Key Disadvantages | Best Suited For |
| O-methylisourea hemisulfate | Commercially available and widely documented. | The presence of sulfate salts can interfere with MALDI-MS analysis, often necessitating a desalting step.[1][2] | General-purpose guanidinylation where a subsequent desalting step is feasible. |
| O-methylisourea-freebase | Allows for guanidinylation without the need for a subsequent desalting step, streamlining the workflow.[1][6] Can lead to a significant increase in the number of observed peptides and signal intensity compared to the hemisulfate form without desalting.[1] | Requires an additional preparation step to generate the freebase form from the hemisulfate salt. | High-throughput proteomics and applications where sample loss during desalting is a concern. |
It is crucial to be aware of potential side reactions. While O-methylisourea is largely specific for the ε-amino group of lysine, reactions with the N-terminal α-amino group can occur, particularly if it is unblocked.[2] Optimized reaction conditions, such as high pH, can help to maximize the specificity for lysine residues.[2][7]
Mass Spectrometry-Based Validation: Workflows and Methodologies
The validation of protein guanidinylation can be approached from two main perspectives in proteomics: a "bottom-up" analysis of peptides or a "top-down" analysis of the intact protein.
Bottom-Up Proteomics: The Workhorse of Validation
Bottom-up proteomics, where proteins are enzymatically digested into peptides prior to MS analysis, is the most common approach for validating guanidinylation.[8][9][10][11]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Integrating Lys-N proteolysis and N-terminal guanidination for improved fragmentation and relative quantification of singly-charged ions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Guanidination of Tryptic Peptides without Desalting for MALDI-TOF MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of guanidination procedures for MALDI mass mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bottom-Up Proteomics Guide: Principles, Workflows, and LCâMS/MS Applications - MetwareBio [metwarebio.com]
- 9. technologynetworks.com [technologynetworks.com]
- 10. Bottom-up proteomics - Wikipedia [en.wikipedia.org]
- 11. A Critical Review of Bottom-Up Proteomics: The Good, the Bad, and the Future of This Field - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Characterizing 1-(2-Hydroxyethyl)guanidine-Modified Peptides with NMR Spectroscopy
Introduction
In the landscape of drug development and chemical biology, the modification of peptides is a cornerstone strategy for enhancing their therapeutic properties, such as stability, cell permeability, and target affinity. Guanidinylation, the modification of primary amines (like the ε-amino group of lysine) with a guanidinium group, is particularly significant as it mimics the side chain of arginine, a key residue in many biological interactions. The 1-(2-Hydroxyethyl)guanidine modification introduces a novel functionalization, adding a hydroxyl group that can alter the peptide's solubility, hydrogen bonding capacity, and interaction profile.
While mass spectrometry is invaluable for confirming the mass change associated with this modification, it often falls short in providing the detailed structural and conformational insights required for rational drug design. Nuclear Magnetic Resonance (NMR) spectroscopy, however, offers an unparalleled, non-invasive window into the atomic-level details of modified peptides in their native solution state.[1][2] It allows for the unambiguous confirmation of the modification site, characterization of its local environment, and assessment of its impact on the overall peptide structure and dynamics.
This guide provides a comprehensive comparison of NMR techniques for characterizing 1-(2-Hydroxyethyl)guanidine-modified peptides, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.
The NMR Spectroscopic Toolkit: From Confirmation to Conformation
A multi-dimensional NMR approach is essential to fully characterize the 1-(2-Hydroxyethyl)guanidine modification. Each experiment provides a unique piece of the structural puzzle. The core suite of experiments includes 1D ¹H, 2D TOCSY, COSY, NOESY, and ¹H-¹³C HSQC.
Initial Assessment: 1D ¹H NMR
The first step in the analysis is a simple one-dimensional ¹H NMR spectrum. This experiment serves as a quick quality control and provides the initial fingerprint of the peptide. For the 1-(2-Hydroxyethyl)guanidine modification, we expect to see two new, distinct signals corresponding to the methylene groups of the hydroxyethyl moiety.
-
-CH₂-N (Guanidinium Proximal): This signal is expected to appear around 3.3-3.6 ppm.
-
-CH₂-OH (Hydroxyl Proximal): This signal is expected to be slightly more upfield, typically around 3.7-4.0 ppm.
The presence of these signals, with the correct integration ratio relative to other known peptide signals, is the first indication of a successful modification.
Establishing Connectivity: 2D Homonuclear Correlation
Two-dimensional experiments are required to resolve spectral overlap and definitively prove the structure of the modification and its attachment to the peptide.[3]
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled through 2-3 bonds. It is crucial for confirming the direct connection between the two methylene groups of the hydroxyethyl moiety. A cross-peak between the -CH₂-N and -CH₂-OH signals provides definitive evidence of the hydroxyethyl group's integrity.
-
TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond direct neighbors, revealing entire spin systems of coupled protons.[3][4] When applied to the 1-(2-Hydroxyethyl)guanidine-modified lysine, a long mixing time TOCSY experiment will show correlations from the lysine α-proton all the way down to the ε-protons, and crucially, will also show correlations to the new -CH₂-N protons of the modification. This unambiguously links the modification to the lysine side chain.
Unveiling 3D Structure: NOESY
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This is the cornerstone experiment for determining the three-dimensional structure of peptides in solution.[3][5] NOESY identifies protons that are close in space (< 5-6 Å), regardless of whether they are connected by bonds. For our modified peptide, NOESY spectra are critical for:
-
Local Conformation: Observing NOEs between the hydroxyethyl protons and protons on the lysine side chain or the peptide backbone reveals the local conformation of the modified residue.
-
Global Structural Changes: Comparing the NOESY spectrum of the modified peptide to the unmodified parent can reveal long-range structural perturbations caused by the modification. For instance, new NOEs between the modification and distant residues can indicate a change in the peptide's fold.
-
Unambiguous Assignment: 2D Heteronuclear Correlation
To eliminate any ambiguity, especially in complex spectra, heteronuclear experiments that correlate protons with their attached carbons or nitrogens are invaluable. These experiments typically require isotopic labeling (¹³C and/or ¹⁵N), which can be incorporated during peptide synthesis.[6]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment provides a correlation map between each proton and its directly attached carbon atom. It is exceptionally powerful for resolving overlap in the proton spectrum.[7][8] The ¹H-¹³C HSQC will show two distinct cross-peaks for the two methylene groups of the hydroxyethyl modification, providing their precise ¹H and ¹³C chemical shifts. This data is a highly specific fingerprint for the modification.
Experimental Workflow for Characterization
Caption: Workflow for NMR characterization of modified peptides.
Detailed Experimental Protocol: NMR Sample Preparation
A well-prepared sample is the foundation of high-quality NMR data.
-
Peptide Purity: Ensure the peptide is of high purity (>95%), as confirmed by HPLC and mass spectrometry.
-
Concentration: For most 2D experiments on modern spectrometers, a peptide concentration of 0.5-2.0 mM is recommended.[9][10] Higher concentrations improve the signal-to-noise ratio but can promote aggregation.
-
Solvent: Dissolve the peptide in a buffered solution, typically 90% H₂O / 10% D₂O. The D₂O is essential for the spectrometer's lock system. A phosphate or TRIS buffer at a physiological pH (e.g., pH 6.5-7.4) is common. Keep the buffer concentration low (20-50 mM) to avoid signal interference.
-
pH Adjustment: Use a calibrated pH meter to adjust the pH of the sample. Note that the pH meter reading in a D₂O-containing solution (pD) is approximately 0.4 units higher than the actual pH. Adjust accordingly.
-
Internal Standard: Add a small amount of an internal reference standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (trimethylsilyl propionate), for accurate chemical shift referencing (0.0 ppm).
-
Transfer: Transfer the final solution (typically 500-600 µL) into a high-quality NMR tube.
-
Equilibration: Allow the sample to equilibrate at the desired experimental temperature inside the spectrometer before starting data acquisition.
Data Interpretation: Pinpointing the Modification's Impact
Interpreting the NMR spectra involves a systematic assignment process.
-
Spin System Identification (TOCSY): Use the TOCSY spectrum to identify the proton spin systems for each amino acid residue. The 1-(2-Hydroxyethyl)guanidine-modified lysine will have a unique spin system that includes the α, β, γ, δ, and ε protons, plus the two new methylene protons from the modification.[3]
-
Sequential Assignment (NOESY): Use the NOESY spectrum to "walk" along the peptide backbone by connecting the amide proton (NH) of one residue (i) to the α-proton (αH) of the preceding residue (i-1). This process, known as sequential assignment, maps each spin system to a specific position in the peptide sequence.
-
Confirming the Modification Site: The sequential assignment will lead you to the modified lysine residue. The TOCSY correlations from the lysine's backbone protons to the hydroxyethyl protons, combined with NOEs between the hydroxyethyl group and the lysine side chain, provide unequivocal proof of the modification's location and identity.[7]
-
Assessing Structural Perturbations: Chemical Shift Perturbation (CSP) analysis is a powerful tool. By comparing the ¹H and ¹³C chemical shifts of the modified peptide with the unmodified version, you can map the electronic and conformational changes. Significant shifts in residues far from the modification site indicate a global conformational change.
Expected Chemical Shift Data
The following table summarizes the expected ¹H and ¹³C chemical shifts for the 1-(2-Hydroxyethyl)guanidine moiety attached to a lysine ε-amine. These values are estimates and can vary based on the local environment within the peptide.
| Group | Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key Correlation Experiments |
| Hydroxyethyl | -CH₂ -OH | 3.7 - 4.0 | ~60 | COSY, TOCSY, NOESY, HSQC |
| Hydroxyethyl | -CH₂-N - | 3.3 - 3.6 | ~42 | COSY, TOCSY, NOESY, HSQC |
| Guanidinium | C=N | N/A | ~157 | HMBC (from -CH₂-N protons) |
Comparison with Alternative Techniques: NMR vs. Mass Spectrometry
While both NMR and Mass Spectrometry (MS) are essential for peptide characterization, they provide complementary information.
| Feature | NMR Spectroscopy | Mass Spectrometry (MS/MS) |
| Primary Information | Atomic-level 3D structure, conformation, dynamics, molecular interactions in solution.[1] | Precise molecular weight, elemental composition, modification mass, peptide sequence. |
| Modification Site | Unambiguous determination through through-bond (TOCSY) and through-space (NOESY) correlations. | Inferred from fragmentation patterns (e.g., b- and y-ions). Can be ambiguous with labile modifications or certain sequences.[11] |
| Structural Impact | Directly measures conformational changes via chemical shift perturbations and changes in NOE patterns. | Provides no direct information on 3D structure or conformational changes. |
| Sample Requirements | Higher concentration (0.5-2.0 mM), high purity (>95%), soluble and non-aggregating sample.[9] | Very high sensitivity (femtomole to picomole), tolerant of more complex mixtures.[12] |
| Isotopic Labeling | Often required for heteronuclear experiments (¹³C, ¹⁵N) on larger peptides.[6] | Not required for standard analysis but can be used for quantification (e.g., SILAC). |
| Experiment Time | Longer acquisition times (hours to days). | Very fast acquisition (minutes). |
| Key Advantage | Provides a dynamic picture of the peptide's structure and interactions in a near-native solution environment.[2] | Unmatched sensitivity and speed for confirming identity and mass. |
Causality: The choice between NMR and MS is dictated by the question being asked. To confirm if a modification reaction was successful (i.e., the correct mass was added), MS is the superior, high-throughput choice. However, to understand how that modification impacts the peptide's biological function by altering its 3D structure and interactions, NMR is the indispensable tool. For a comprehensive characterization, the two techniques are best used in concert.[7]
Conclusion
NMR spectroscopy provides a robust and detailed framework for the characterization of 1-(2-Hydroxyethyl)guanidine-modified peptides. By employing a suite of 1D and 2D NMR experiments, researchers can move beyond simple mass confirmation to achieve a deep understanding of the modification's structural and conformational consequences. The workflow presented here—from meticulous sample preparation to systematic data analysis—enables the unambiguous confirmation of the modification's structure and location, the assessment of its impact on the peptide's three-dimensional fold, and provides the critical insights necessary for advancing the design of novel peptide-based therapeutics.
References
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Skinner, O.S., et al. (2016). Characterizing post-translational modifications and their effects on protein conformation using NMR spectroscopy. Protein Science. Available at: [Link]
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Evans, J.N.S. (1995). NMR Spectroscopy of Peptides and Proteins. Springer Nature Experiments. Available at: [Link]
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ResearchGate. (n.d.). 1 H-NMR spectra of polymeric guanidine derivatives. ResearchGate. Available at: [Link]
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Huang, M.J., & Lee, K.S. (2005). 1H and 13C NMR chemical shift assignments of agmatine analogues, (3-aminopropyl)guanidine and (trans-4-aminocyclohexyl)guanidine. Molecular Physics. Available at: [Link]
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Zerbe, O., & Bader, B. (n.d.). Peptide/Protein NMR. University of Zurich. Available at: [Link]
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Coutinho, E., et al. (2020). NMR in structural determination of proteins and peptides. Journal of Pharmaceutical Science and Technology Management. Available at: [Link]
-
Zhang, Z., et al. (2024). Oxidative Peptide Backbone Cleavage by a HEXXH Enzyme during RiPP Biosynthesis. Journal of the American Chemical Society. Available at: [Link]
-
NPTEL-NOC IITM. (2020). Structure Determination of Peptides by simple 2D NMR Spectroscopy. YouTube. Available at: [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001522). HMDB. Available at: [Link]
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Melcr, J., et al. (2018). NMR Methods for Characterizing the Basic Side Chains of Proteins: Electrostatic Interactions, Hydrogen Bonds, and Conformational Dynamics. Methods in Enzymology. Available at: [Link]
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NMR Facility, University of Zurich. (n.d.). NMR sample preparation guidelines. University of Zurich. Available at: [Link]
-
Tsikaris, V., et al. (1995). 1H NMR studies on the preferred interactions of guanidinium and C-terminal carboxylate groups in arginine-containing peptides. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
S. Liokatis, D., et al. (2012). Cell signaling, post-translational protein modifications and NMR spectroscopy. FEBS Letters. Available at: [Link]
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D. F. Hansen, P. (2018). Combining Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Integrative Structural Biology of Protein–RNA Complexes. Cold Spring Harbor Protocols. Available at: [Link]
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Markley, J.L., et al. (2017). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research. Methods in Molecular Biology. Available at: [Link]
-
F. E. O. T., & E. K., B. (2017). Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. Journal of Visualized Experiments. Available at: [Link]
-
ResearchGate. (n.d.). Post-translational protein modifications by NMR. ResearchGate. Available at: [Link]
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NMRGenerator. (n.d.). 2D TOCSY and 2D NOESY. NMRGenerator. Available at: [Link]
-
Wikipedia. (n.d.). Heteronuclear single quantum coherence spectroscopy. Wikipedia. Available at: [Link]
-
Tsikaris, V., et al. (1992). 1H-NMR studies on arginine tripeptides: evidence for guanidinium-C-terminal carboxylate interactions. Peptide Research. Available at: [Link]
-
GenScript. (n.d.). Peptide Modifications. GenScript. Available at: [Link]
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A Senior Application Scientist's Guide to Guanidinylation: A Comparative Analysis of Protocols for Optimal Efficiency and Yield
For researchers, medicinal chemists, and professionals in drug development, the guanidinium group is a critical pharmacophore, prized for its ability to engage in key biological interactions through hydrogen bonding and electrostatic interactions.[1] The synthesis of guanidine-containing molecules, however, presents a unique set of challenges. The choice of guanidinylation protocol can significantly impact reaction efficiency, substrate scope, and overall yield, ultimately influencing the pace and success of a research program.
This guide provides an in-depth comparative analysis of the most prevalent guanidinylation protocols. Moving beyond a simple recitation of steps, we will delve into the mechanistic underpinnings of each method, offering insights into the rationale behind experimental choices. This document is designed to empower you to select the optimal strategy for your specific synthetic challenge, ensuring both high yields and confidence in your results.
The Landscape of Guanidinylation: Key Reagents and Their Mechanisms
The transformation of a primary or secondary amine into a guanidine is a cornerstone of many synthetic endeavors, from peptide modification to the construction of complex natural products.[2][3] The success of this transformation hinges on the appropriate choice of a guanidinylating agent. Here, we will dissect the most common classes of reagents, evaluating their strengths, weaknesses, and mechanistic nuances.
The Workhorse: S-Methylisothiourea Derivatives
S-methylisothiourea and its protected analogues represent one of the earliest and most widely used classes of guanidinylating reagents. Their popularity stems from their relative affordability and straightforward reactivity.
Mechanism of Action: The core principle of this method involves the activation of the thiourea sulfur atom, transforming the otherwise unreactive thiocarbonyl into a potent electrophile. This is typically achieved through methylation to form an S-methylisothiouronium salt. The amine substrate then attacks the electrophilic carbon, leading to the displacement of methyl mercaptan as a volatile byproduct. To enhance reactivity and control the substitution pattern of the final guanidine, the nitrogen atoms of S-methylisothiourea are often protected with electron-withdrawing groups, such as Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl).
Activation of the protected S-methylisothiourea is crucial and is often promoted by the use of heavy metal salts like mercury(II) chloride (HgCl₂) or silver(I) salts.[4] These promoters coordinate to the sulfur atom, facilitating the departure of the methylthio group. However, the toxicity of heavy metals has led to the development of alternative, more environmentally benign activators. Reagents like cyanuric chloride (TCT) have emerged as effective and safer alternatives to heavy metal promoters for the activation of di-Boc-thiourea, proceeding through a carbodiimide intermediate.[5]
Advantages:
-
Cost-effective and readily available starting materials.
-
Well-established and widely documented procedures.
Disadvantages:
-
Often requires stoichiometric amounts of toxic heavy metal promoters.
-
The byproduct, methyl mercaptan, is volatile and malodorous.
-
Can require harsh reaction conditions for less nucleophilic amines.
The High-Performer: N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent)
Developed by the Goodman group, N,N'-Di-Boc-N''-triflylguanidine has become a go-to reagent for challenging guanidinylations, particularly for unreactive or sterically hindered amines.[6]
Mechanism of Action: The power of Goodman's reagent lies in the triflyl (trifluoromethanesulfonyl) group, an exceptionally potent electron-withdrawing group. This group dramatically increases the electrophilicity of the central carbon atom of the guanidine core. The reaction proceeds via a direct nucleophilic attack of the amine on this highly activated carbon, followed by the departure of the triflinate anion, a very stable leaving group. The reaction is typically clean and high-yielding, even at room temperature.[6]
Advantages:
-
High reactivity, enabling the guanidinylation of a wide range of amines, including anilines and hindered substrates.[6]
-
Mild reaction conditions, often proceeding at room temperature.
-
Clean reactions with high yields and straightforward purification.[2][6]
-
Suitable for both solution-phase and solid-phase synthesis.[6]
Disadvantages:
-
The reagent is more expensive than traditional S-methylisothiourea derivatives.
-
The synthesis of the reagent itself involves multiple steps.
The Repurposed Tool: HATU and other Amide Coupling Reagents
In the realm of peptide synthesis, uronium/aminium-based coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are indispensable for amide bond formation. However, a well-documented side reaction is the guanidinylation of primary amines.[7][8] This "unwanted" reactivity can be harnessed as a powerful tool for the synthesis of pentasubstituted guanidines.
Mechanism of Action: The central carbon atom of HATU is highly electrophilic. While its intended role is to activate carboxylic acids for amide bond formation, it can be directly attacked by nucleophilic amines. This leads to the formation of a tetramethylguanidinium group on the amine and the release of HOAt (1-hydroxy-7-azabenzotriazole). The reaction conditions can be tuned to favor either amide bond formation or guanidinylation. For instance, the use of a strong, non-nucleophilic base like triethylamine (TEA) can promote the guanidinylation of electron-rich anilines, while a stronger base like potassium tert-butoxide (KOtBu) can facilitate the reaction with electron-deficient anilines.[8]
Advantages:
-
Readily available in most synthetic laboratories.
-
Provides a straightforward route to pentasubstituted guanidines.
-
Reaction conditions can be tuned to control selectivity.[8]
Disadvantages:
-
Primarily useful for the synthesis of tetramethylguanidines.
-
Can lead to side products if not carefully controlled, especially in the presence of carboxylic acids.
The Mild Alternative: Pyrazole-1-carboxamidines
To circumvent the use of toxic heavy metals and harsh conditions, pyrazole-1-carboxamidine and its derivatives have been developed as effective guanidinylating agents.
Mechanism of Action: 1H-Pyrazole-1-carboxamidine hydrochloride reacts with amines, typically in the presence of a base, to transfer the amidine group. The pyrazole moiety acts as a good leaving group. The reactivity of the reagent can be significantly enhanced by introducing electron-withdrawing protecting groups, such as Boc or Cbz, on the exocyclic nitrogens of the carboxamidine. These protected pyrazole-carboxamidines are more electrophilic and can guanidinylate a broader range of amines, including less nucleophilic anilines, under mild conditions.[5] Microwave-assisted conditions have also been shown to accelerate these reactions significantly.
Advantages:
-
Avoids the use of toxic heavy metals.
-
Generally mild reaction conditions.
-
The use of polymer-bound variants allows for easy purification and reagent recycling.
Disadvantages:
-
The unprotected reagent may have limited reactivity towards less nucleophilic amines.
-
Protected versions can be more expensive.
Comparative Analysis of Guanidinylation Protocols
To facilitate the selection of the most appropriate protocol, the following table summarizes the key performance characteristics of the discussed guanidinylation reagents.
| Reagent/Protocol | Substrate Scope | Typical Yields | Reaction Conditions | Key Advantages | Key Disadvantages |
| N,N'-Di-Boc-S-methylisothiourea / HgCl₂ | Primary & secondary aliphatic amines | Good to Excellent | Room temp. to mild heating | Cost-effective, well-established | Toxic HgCl₂, malodorous byproduct |
| N,N'-Di-Boc-thiourea / TCT | Primary & secondary aliphatic amines | Good to Excellent | Room temp. | Avoids heavy metals, mild | TCT is moisture sensitive |
| N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent) | Broad: primary, secondary, hindered amines, anilines | Excellent | Room temp. | High reactivity, mild conditions, clean | Higher reagent cost |
| HATU / Base | Primary amines (for pentasubstitution) | Good to Excellent | Room temp. | Readily available, forms pentasubstituted guanidines | Potential for side reactions |
| 1H-Pyrazole-1-carboxamidine | Primary & some secondary aliphatic amines | Moderate to Good | Room temp. to heating (microwave) | Metal-free, recyclable polymer support available | Limited reactivity for unactivated amines |
| N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | Broader: including anilines | Good to Excellent | Room temp. | Metal-free, mild conditions | Higher reagent cost than unprotected version |
Orthogonal Protection Strategies in Guanidine Synthesis
The high basicity and nucleophilicity of the guanidine group often necessitate the use of protecting groups during multi-step syntheses. An orthogonal protection strategy, where different protecting groups can be removed under distinct conditions, is crucial for the selective manipulation of functional groups within a complex molecule.
| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonality Notes |
| tert-Butoxycarbonyl | Boc | Strong acid (e.g., TFA) | Orthogonal to Fmoc, Cbz (hydrogenolysis), and many others. |
| Carboxybenzyl | Cbz | Catalytic hydrogenolysis (e.g., H₂, Pd/C) or strong acid | Orthogonal to Boc and Fmoc. |
| Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., piperidine) | Orthogonal to Boc, Cbz, and acid-labile groups. |
| Trifluoroacetyl | TFA | Mild base (e.g., K₂CO₃ in MeOH) | Orthogonal to Boc and Cbz. Semi-orthogonal to Fmoc.[7] |
| 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | Strong acid (e.g., TFA) | Commonly used in Fmoc-based solid-phase peptide synthesis. |
Experimental Protocols
The following are representative, step-by-step protocols for some of the most effective guanidinylation methods.
Protocol 1: Guanidinylation of a Primary Amine using N,N'-Di-Boc-S-methylisothiourea with HgCl₂
Materials:
-
Primary amine
-
N,N'-Di-Boc-S-methylisothiourea
-
Mercury(II) chloride (HgCl₂)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the primary amine (1.0 equiv) and triethylamine (1.1 equiv) in anhydrous DCM at room temperature, add N,N'-Di-Boc-S-methylisothiourea (1.05 equiv).
-
Add HgCl₂ (1.1 equiv) portion-wise to the stirred solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite to remove the mercury salts.
-
Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N,N'-di-Boc-protected guanidine.
Protocol 2: Guanidinylation of a Hindered Amine using Goodman's Reagent
Materials:
-
Hindered primary or secondary amine
-
N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the amine (1.0 equiv) and triethylamine (1.5 equiv) in anhydrous DCM at room temperature.
-
Add N,N'-Di-Boc-N''-triflylguanidine (1.1 equiv) to the solution.
-
Stir the reaction mixture at room temperature. The reaction is often complete within 1-4 hours. Monitor by TLC or LC-MS.
-
After the reaction is complete, wash the mixture with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel to yield the protected guanidine.[6]
Protocol 3: HATU-Mediated Guanidinylation of an Aniline
Materials:
-
Aniline derivative
-
HATU
-
Triethylamine (TEA) or Potassium tert-butoxide (KOtBu) for electron-deficient anilines
-
Anhydrous Acetonitrile (ACN) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the aniline (1.0 equiv) in anhydrous ACN (for electron-rich anilines) or DMF (for electron-deficient anilines) at room temperature, add the appropriate base (TEA, 2.0 equiv, or KOtBu, 2.0 equiv).
-
Add HATU (1.0 equiv) to the stirred solution.
-
Stir the reaction mixture at room temperature for 1-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel chromatography.[8]
Visualization of Guanidinylation Workflows
To provide a clearer understanding of the reaction pathways, the following diagrams illustrate the core mechanisms of the discussed guanidinylation protocols.
Caption: Comparative workflows of common guanidinylation protocols.
Caption: Orthogonal deprotection strategies for guanidines.
Conclusion
The synthesis of guanidines is a mature field with a diverse array of available protocols. The choice of the optimal method is not a one-size-fits-all decision but rather a nuanced evaluation of the substrate's reactivity, the desired substitution pattern of the product, and practical considerations such as cost and environmental impact.
For routine guanidinylations of simple amines, the classical S-methylisothiourea approach, particularly with modern, metal-free activators, remains a viable and economical option. For more demanding substrates, such as sterically hindered or electron-deficient amines, the superior reactivity of Goodman's reagent often justifies its higher cost, delivering clean and high-yielding reactions under mild conditions. The repurposing of amide coupling reagents like HATU offers a convenient shortcut to specific classes of guanidines, while pyrazole-based reagents provide a mild and metal-free alternative.
By understanding the underlying mechanisms and the comparative strengths of each protocol, researchers can navigate the complexities of guanidine synthesis with greater confidence, accelerating the discovery and development of novel guanidine-containing molecules with therapeutic potential.
References
- Feichtinger, K., Sings, H. L., Baker, T. J., Matthews, K., & Goodman, M. (1998). N,N'-Di-Boc-N''-triflylguanidine: a new, highly efficient guanidinylating reagent. The Journal of Organic Chemistry, 63(23), 8432–8439.
- Porcheddu, A., De Luca, L., & Giacomelli, G. (2009). A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. Synlett, 2009(20), 3368–3372.
- Malmberg, C. E., & Chamberland, S. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of visualized experiments : JoVE, (115), 53593.
- Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1993). 1H-Pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry, 58(25), 7421–7423.
- Linton, B. R., Carr, A. J., Orner, B. P., & Hamilton, A. D. (2000). A Versatile System for the Synthesis of N,N‘-Disubstituted and N,N‘,N‘ ‘-Trisubstituted Guanidines from Primary and Secondary Amines. The Journal of Organic Chemistry, 65(6), 1566–1568.
- van der Heijden, M. A., Ertürk, E., & van der Vlugt, J. I. (2021). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry, 86(4), 3505–3521.
-
Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. Retrieved from [Link]
- Batey, R. A. (2003).
- Serra, S., & D'yakonov, V. A. (2023). Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review. European journal of medicinal chemistry, 250, 115208.
- Goodman, M., Feichtinger, K., & Romoff, T. T. (2000). U.S. Patent No. 6,072,075. Washington, DC: U.S.
-
Evans, P. (n.d.). Protecting Groups. Retrieved from [Link]
- Berlinck, R. G., Burtoloso, A. C., & Kossuga, M. H. (2010). Recent advances in the isolation, synthesis and biological activity of marine guanidine alkaloids. Natural product reports, 27(12), 1931–1961.
- Katritzky, A. R., & Pleynet, D. P. M. (2000). Synthesis of Guanidines in Solution. Journal für praktische Chemie, 342(6), 573-585.
- Santos, J. I., & da Silva, A. M. (2022). A New Guanidine-Core Small-Molecule Compound as a Potential Antimicrobial Agent against Resistant Bacterial Strains. Molecules, 27(19), 6296.
- Albericio, F., & Carpino, L. A. (1997). Amino Acid-Protecting Groups. Methods in enzymology, 289, 104–126.
- Tzakos, A. G., Vrettos, E. I., & Mavrogiannaki, E. M. (2017).
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A Researcher's Guide to Assessing the Chemoselectivity of 1-(2-Hydroxyethyl)guanidine in Competitive Reactions
For researchers and professionals in drug development and medicinal chemistry, the predictability of chemical reactions is paramount. Chemoselectivity, the ability to react with one functional group in the presence of others, is a cornerstone of efficient and successful synthesis. This guide provides an in-depth analysis of the chemoselectivity of 1-(2-Hydroxyethyl)guanidine, a molecule presenting a classic chemical challenge: the competition between a highly basic guanidine and a primary alcohol.
We will explore the underlying principles governing the reactivity of these two functional groups, present a series of experimental protocols to quantitatively assess chemoselectivity, and compare the performance of 1-(2-Hydroxyethyl)guanidine with relevant alternatives. This guide is designed to be a practical resource, providing not just theoretical background but also actionable experimental designs.
The Dichotomy of Reactivity: Guanidine vs. Hydroxyl
1-(2-Hydroxyethyl)guanidine incorporates two nucleophilic centers: the guanidine group and the primary hydroxyl group. The guanidine moiety is one of the strongest organic bases, with a pKa of its conjugate acid around 13.5, making it a potent nucleophile in its neutral form.[1] Conversely, the primary alcohol is a weaker nucleophile. In a competitive reaction with an electrophile, such as an acylating agent, the relative nucleophilicity of these two groups will dictate the reaction's outcome.
Generally, in the absence of specific catalysts or directing groups, the more nucleophilic guanidine group is expected to react preferentially with an electrophile.[2][3] However, the reaction's course can be influenced by several factors, including:
-
Steric Hindrance: The accessibility of the nucleophilic centers can play a significant role.
-
Reaction Conditions: pH, solvent, and temperature can alter the relative reactivity of the functional groups.[4][5]
-
Kinetic vs. Thermodynamic Control: The product that forms fastest (kinetic product) may not be the most stable (thermodynamic product). Reaction conditions can be tuned to favor one over the other.[6]
Experimental Assessment of Chemoselectivity
To quantitatively assess the chemoselectivity of 1-(2-Hydroxyethyl)guanidine, we propose a series of competitive acylation reactions using a model electrophile, acetic anhydride. The following protocols are designed to probe the influence of reaction conditions on the product distribution between N-acylation and O-acylation.
Experimental Workflow
Caption: General workflow for assessing the chemoselectivity of 1-(2-Hydroxyethyl)guanidine acylation.
Protocol 1: Acylation under Basic Conditions (Kinetic Control)
This protocol is expected to favor the kinetically preferred product, which is likely the N-acylated guanidine due to its higher intrinsic nucleophilicity.
Materials:
-
1-(2-Hydroxyethyl)guanidine
-
Acetic Anhydride
-
Triethylamine (Et3N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 1-(2-Hydroxyethyl)guanidine (1 mmol) in DCM (10 mL).
-
Add triethylamine (1.2 mmol).
-
Cool the solution to 0 °C in an ice bath.
-
Add acetic anhydride (1.1 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate (10 mL).
-
Separate the layers and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analyze the crude product by ¹H NMR and LC-MS to determine the ratio of N-acylated to O-acylated product.
Protocol 2: Acylation with a Nucleophilic Catalyst (Favoring O-Acylation)
The use of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can promote the acylation of less reactive hydroxyl groups.[7]
Materials:
-
1-(2-Hydroxyethyl)guanidine
-
Acetic Anhydride
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 1-(2-Hydroxyethyl)guanidine (1 mmol) in DCM (10 mL).
-
Add DMAP (0.1 mmol).
-
Add acetic anhydride (1.1 mmol).
-
Stir the reaction at room temperature for 12 hours.
-
Follow steps 6-9 from Protocol 1 for work-up and analysis.
Comparative Analysis
To provide a comprehensive understanding of the chemoselectivity of 1-(2-Hydroxyethyl)guanidine, its performance should be compared against simpler molecules that represent its constituent functional groups: ethanolamine and guanidine.
Alternative Reagents:
-
Ethanolamine: This molecule contains a primary amine and a primary alcohol, offering a direct comparison for N- vs. O-acylation without the influence of the guanidine group.
-
Guanidine: This allows for the assessment of the acylation of the guanidine group in the absence of the hydroxyl group.
These comparative experiments should be conducted under the same conditions as outlined in the protocols for 1-(2-Hydroxyethyl)guanidine.
Expected Outcomes and Data Presentation
The results of these experiments can be effectively summarized in a table to allow for a clear comparison of the chemoselectivity under different conditions.
| Substrate | Conditions | Major Product | Minor Product | Approximate Product Ratio (Major:Minor) |
| 1-(2-Hydroxyethyl)guanidine | Basic (Et3N) | N-acylated | O-acylated | >90:10 |
| 1-(2-Hydroxyethyl)guanidine | Catalytic (DMAP) | O-acylated | N-acylated | >70:30 |
| Ethanolamine | Basic (Et3N) | N-acylated | O-acylated | >95:5 |
| Ethanolamine | Catalytic (DMAP) | O-acylated | N-acylated | >80:20 |
| Guanidine | Basic (Et3N) | N-acylated | - | >99:1 |
The Role of Protecting Groups: An Alternative Strategy for Chemoselectivity
An alternative and often more reliable method for achieving chemoselectivity is the use of protecting groups.[8] By selectively blocking one functional group, the other can be modified with high precision.
Protecting Group Strategy Workflow
Caption: Orthogonal protecting group strategy for selective acylation of 1-(2-Hydroxyethyl)guanidine.
Common protecting groups for guanidines include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).[9][10] For hydroxyl groups, silyl ethers such as tert-butyldimethylsilyl (TBDMS) are frequently employed.[11] The key to this strategy is the use of orthogonal protecting groups that can be removed under different conditions, allowing for the selective deprotection and subsequent reaction of one functional group while the other remains protected.[8]
Conclusion
The chemoselectivity of 1-(2-Hydroxyethyl)guanidine in competitive reactions is a nuanced interplay of electronic effects, steric hindrance, and reaction conditions. While the guanidine group is inherently more nucleophilic, conditions can be tailored to favor reaction at the hydroxyl group. For unambiguous results, a protecting group strategy is the most robust approach. By understanding the principles outlined in this guide and employing the provided experimental protocols, researchers can effectively navigate the reactivity of this bifunctional molecule and achieve their desired synthetic outcomes.
References
-
The Use of pH to Influence Regio- and Chemoselectivity in the Asymmetric Aminohydroxylation of Styrenes. Organic Letters. [Link]
-
Direct Arginine Modification in Native Peptides and Application to Chemical Probe Development. PMC. [Link]
-
Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. PMC. [Link]
-
Efficient Introduction of Protected Guanidines in BOC Solid Phase Peptide Synthesis. ResearchGate. [Link]
-
Trifluoroacetyl as an Orthogonal Protecting Group for Guanidines. The Journal of Organic Chemistry. [Link]
-
A convenient method for the synthesis of N, Nˈ- diprotected-(2-hydroxyethyl)-guanidine. ResearchGate. [Link]
-
Protecting Groups. Organic Chemistry Portal. [Link]
-
Thermodynamic and kinetic reaction control. Wikipedia. [Link]
-
Chemoselective Acylation of Nucleosides. PubMed. [Link]
-
(PDF) Chemoselective Acylation of Nucleosides. ResearchGate. [Link]
-
Divergent 2-Chloroquinazolin-4(3H)-one Rearrangement: Twisted-Cyclic Guanidine Formation or Ring-Fused N-Acylguanidines via a Domino Process. NIH. [Link]
-
How can we protect a hydroxyl group leaving an amino group free? ResearchGate. [Link]
-
A new t-butyl-based acid-labile protecting group for the guanidine function of Nα-fluorenylmethoxycarbonyl-arginine. RSC Publishing. [Link]
-
Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. Arkivoc. [Link]
-
A DFT Investigation of the Reactivity of Guanidinium Salts in Tandem aza-Michael Addition/Intramolecular Cyclization. PubMed Central. [Link]
-
GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES. INEOS OPEN. [Link]
-
Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists. PMC. [Link]
-
Guanidine–Amide-Catalyzed Aza-Henry Reaction of Isatin-Derived Ketimines: Origin of Selectivity and New Catalyst Design. PubMed Central. [Link]
-
(PDF) Reversible 2'-OH Acylation Enhances RNA Stability. ResearchGate. [Link]
-
[Comparative study of the reactivity of guanidine with alpha-diketones]. PubMed. [Link]
-
Selective 2′-Hydroxyl Acylation Analyzed by Protection from Exoribonuclease. PMC. [Link]
-
Twofold Oxidized and Twofold Protonated Redox-Active Guanidine: An Ultimate Intermediate in Proton-Coupled Electron-Transfer Reactions. ResearchGate. [Link]
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- 2. Chemoselective Acylation of Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemoselective Acylation of Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 5. Guanidine–Amide-Catalyzed Aza-Henry Reaction of Isatin-Derived Ketimines: Origin of Selectivity and New Catalyst Design - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Protective Groups [organic-chemistry.org]
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- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Evaluating Peptides Modified with 1-(2-Hydroxyethyl)guanidine
Introduction: The Quest for Superior Peptide Therapeutics
In the landscape of modern drug discovery, peptides represent a class of therapeutics prized for their high specificity and potency. However, their clinical utility is often hampered by inherent limitations, namely poor metabolic stability and suboptimal cell permeability. A primary strategy to overcome these hurdles is the chemical modification of amino acid side chains to enhance their drug-like properties.
The guanidinium headgroup of arginine is a pivotal functional group in molecular recognition, mediating powerful bidentate hydrogen bonds with carboxylates, phosphates, and other negatively charged moieties on biological targets.[1][2] This interaction is fundamental to many protein-protein and protein-nucleic acid interactions. Consequently, modifying peptides to include guanidinium groups, or mimetics thereof, is a well-established strategy to improve binding affinity and cellular uptake.[3][4]
This guide focuses on a specific arginine mimetic: 1-(2-Hydroxyethyl)guanidine (HEG) . The introduction of a hydroxyethyl group to the guanidine core presents an intriguing modification. It is hypothesized that this moiety can enhance aqueous solubility and provide an additional hydrogen bonding vector, potentially modulating binding specificity and pharmacokinetic properties compared to the parent arginine or other guanidinium-based modifications.
This document serves as a comprehensive, in-depth guide for researchers, scientists, and drug development professionals. It is not merely a list of protocols but a strategic framework for the synthesis, purification, and rigorous biological evaluation of HEG-modified peptides. We will delve into the causality behind experimental choices, provide self-validating protocols, and present a clear path for comparing the performance of your modified peptide against its unmodified counterpart or other relevant benchmarks.
Part 1: Synthesis and Characterization of HEG-Modified Peptides
The journey begins with the chemical synthesis of the peptide itself. The most robust and widely used method for this is Solid-Phase Peptide Synthesis (SPPS).[5][6] Incorporating the HEG modification requires a two-stage approach: first, the synthesis of a protected HEG precursor, and second, its conjugation to a reactive amino acid side chain on the solid-phase resin.
Synthesis of Protected 1-(2-Hydroxyethyl)guanidine Precursor
To prevent unwanted side reactions during peptide synthesis, the guanidine group must be temporarily protected. The tert-butoxycarbonyl (Boc) group is a common and effective choice. The synthesis involves the reaction of a commercially available guanylating agent with ethanolamine.[7]
Protocol 1: Synthesis of 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine [7]
-
Dissolution: Dissolve N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Reaction: To this solution, add ethanolamine (1.1 equivalents).
-
Incubation: Stir the reaction mixture at room temperature for 24 hours. Rationale: This allows for the complete nucleophilic attack of the ethanolamine's primary amine on the activated guanylating agent.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC).
-
Concentration: After completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting residue by column chromatography on silica gel, using a gradient of ethyl acetate in hexane to afford the pure 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine product.
Incorporation into Peptide via SPPS
The HEG moiety is typically introduced by modifying the side chain of an amino acid that contains a primary amine, such as Lysine (Lys) or Ornithine (Orn). The following protocol outlines the on-resin guanidinylation of an Ornithine residue.
Workflow for On-Resin HEG Modification
Sources
- 1. researchgate.net [researchgate.net]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. researchgate.net [researchgate.net]
- 4. bowerslab.web.unc.edu [bowerslab.web.unc.edu]
- 5. peptide.com [peptide.com]
- 6. Overview of Custom Peptide Synthesis [peptide2.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(2-Hydroxyethyl)guanidine
For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not just a regulatory requirement but a cornerstone of a safe and ethical research environment. This guide provides a detailed protocol for the proper disposal of 1-(2-Hydroxyethyl)guanidine, a compound of interest in various research applications. In the absence of a specific Safety Data Sheet (SDS) for 1-(2-Hydroxyethyl)guanidine, this document synthesizes information from closely related guanidine compounds, primarily Guanidine hydrochloride, to establish a conservative and safety-conscious disposal strategy.
The core principle of this guide is risk mitigation. Given the known hazards of guanidine derivatives, 1-(2-Hydroxyethyl)guanidine should be treated as a hazardous chemical unless a formal hazard assessment by qualified personnel determines otherwise.
Part 1: Understanding the Hazard Profile
To develop a robust disposal plan, we must first understand the potential hazards associated with 1-(2-Hydroxyethyl)guanidine. By examining the functional groups—the guanidinium head and the hydroxyethyl tail—we can infer its likely toxicological and ecotoxicological properties.
The guanidinium group, present in compounds like Guanidine hydrochloride, is known to be:
The hydroxyethyl group generally increases water solubility and may impact the compound's metabolic and degradation pathways. While often considered to reduce toxicity, this is not a guaranteed outcome. Therefore, a cautious approach is warranted.
Inferred Hazard Classification for 1-(2-Hydroxyethyl)guanidine
Based on the data for Guanidine hydrochloride, we will operate under the assumption that 1-(2-Hydroxyethyl)guanidine exhibits a similar hazard profile.
| Hazard Class | Category | Precautionary Statement |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed. |
| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled. |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation. |
| Hazardous to the Aquatic Environment | Acute Hazard, Category 3 | Harmful to aquatic life. |
This table is an inferred hazard classification based on Guanidine hydrochloride and should be used as a guideline for safe handling and disposal planning.
Part 2: The Disposal Decision Workflow
The following workflow provides a logical pathway for determining the appropriate disposal route for 1-(2-Hydroxyethyl)guanidine waste. This process is designed to ensure compliance with hazardous waste regulations and to minimize environmental impact.
Caption: Disposal Decision Workflow for 1-(2-Hydroxyethyl)guanidine Waste.
Part 3: Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of 1-(2-Hydroxyethyl)guanidine, treating it as a hazardous waste.
Step 1: Personal Protective Equipment (PPE)
Before handling any waste containing 1-(2-Hydroxyethyl)guanidine, ensure you are wearing the appropriate PPE:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A standard laboratory coat.
Step 2: Waste Collection and Containerization
-
Select an Appropriate Container: Use a chemically compatible, leak-proof container with a secure screw-top lid. High-density polyethylene (HDPE) is a suitable choice.
-
Label the Container: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "1-(2-Hydroxyethyl)guanidine". If it is a mixture, list all components and their approximate percentages.
-
Accumulate Waste: Collect the waste in the designated container. Do not overfill the container; leave at least 10% headspace to allow for expansion.
Step 3: Waste Storage and Segregation
-
Secure Storage: Keep the waste container closed at all times, except when adding waste.
-
Segregation: Store the 1-(2-Hydroxyethyl)guanidine waste separately from incompatible materials, particularly strong oxidizing agents, with which guanidine compounds can react violently[3].
-
Designated Area: Store the waste in a designated satellite accumulation area within the laboratory.
Step 4: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): When the waste container is full, or if you are generating waste infrequently, contact your institution's EHS department to arrange for a pickup.
-
Documentation: Complete any required hazardous waste disposal forms as per your institution's procedures.
Part 4: Environmental Fate and Considerations
Understanding the potential environmental impact of a chemical is crucial for responsible disposal.
-
Biodegradability: Studies on guanidinium ions suggest that they are biodegradable by aquatic microorganisms, although the process can be slow[4]. This indicates that while the compound can be broken down in the environment, high concentrations could overwhelm natural degradation processes.
-
Aquatic Toxicity: Guanidine hydrochloride is classified as harmful to aquatic organisms[1][2]. It is reasonable to assume that 1-(2-Hydroxyethyl)guanidine poses a similar risk. Therefore, direct discharge to the sanitary sewer is not recommended without a thorough risk assessment and approval from local wastewater authorities. Some institutional guidelines may permit drain disposal of very small quantities of certain guanidine-containing buffers, but this is highly dependent on concentration and local regulations[5].
Part 5: Causality and Self-Validation
The procedures outlined in this guide are based on a "safety-first" principle, extrapolating from the known hazards of a closely related compound. This approach is self-validating because it defaults to the most protective measures in the absence of specific data. By treating 1-(2-Hydroxyethyl)guanidine as hazardous waste, you are ensuring compliance with the most stringent potential regulatory requirements and minimizing the risk of harm to yourself, your colleagues, and the environment.
Always consult your institution's specific chemical hygiene plan and EHS department for guidance on waste disposal. This document is intended as a comprehensive guide but does not supersede local regulations and institutional policies.
References
-
Charles River Laboratories. (2011). Guanidine Hydrochloride Material Safety Data Sheet (MSDS). [Link]
-
Carl Roth. (n.d.). Safety Data Sheet: Guanidine hydrochloride. [Link]
-
Loba Chemie. (2019). 1-(2-HYDROXYETHYL) PIPERIDINE For synthesis MSDS. [Link]
-
Yale Environmental Health & Safety. (2025). Management & Disposal of Qiagen Reagents. [Link]
-
DTIC. (n.d.). Biodegradation of Guanidinium By Aquatic Microorganisms. [Link]
Sources
Safeguarding Your Research: A Comprehensive Guide to Handling 1-(2-Hydroxyethyl)guanidine
For researchers and scientists at the forefront of drug development, the safe handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for handling 1-(2-Hydroxyethyl)guanidine. In the absence of a specific Safety Data Sheet (SDS) for this compound, we will adopt a conservative approach, drawing upon the known hazards of structurally similar guanidine derivatives to ensure a robust margin of safety in all laboratory operations.
The guanidine group is known to be a strong base and can cause irritation to the skin, eyes, and respiratory tract. Guanidine hydrochloride, a closely related salt, is classified as harmful if swallowed or inhaled, and causes serious skin and eye irritation[1][2][3][4][5]. Therefore, it is prudent to handle 1-(2-Hydroxyethyl)guanidine with a high degree of caution.
Core Hazard Assessment and Personal Protective Equipment (PPE)
Given the irritant nature of guanidine compounds, the primary goal is to prevent all direct contact with the substance[1]. Engineering controls, such as enclosed systems and local exhaust ventilation, are the first line of defense to minimize dust and aerosol generation[1]. When these controls are not sufficient to control exposure, appropriate personal protective equipment is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling 1-(2-Hydroxyethyl)guanidine
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles and a face shield. | To protect against potential splashes and airborne particles that can cause serious eye irritation[6][7][8]. |
| Skin Protection | Nitrile gloves (inspected for integrity before each use). A chemically resistant lab coat. | To prevent skin contact, which can cause irritation. Nitrile is a suitable material for handling corrosive substances[1][6][7]. |
| Respiratory Protection | Work in a well-ventilated area, preferably within a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate particulate filter is recommended[6][7][9]. | To minimize the inhalation of potentially harmful dust or aerosols. Some guanidine compounds can form explosive dust-air mixtures[6]. |
| Footwear | Closed-toe shoes, preferably made of a chemical-resistant material. | To protect feet from potential spills. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow is crucial to minimize the risk of exposure when handling 1-(2-Hydroxyethyl)guanidine. The following diagram and procedural steps outline a safe operational plan.
Caption: A logical workflow for the safe handling of 1-(2-Hydroxyethyl)guanidine.
Experimental Protocol: Handling 1-(2-Hydroxyethyl)guanidine
-
Preparation:
-
Don PPE: Before entering the laboratory area where the compound will be handled, put on all required PPE as detailed in Table 1.
-
Fume Hood Verification: Ensure the chemical fume hood is operational and the airflow is within the acceptable range.
-
Material Gathering: Assemble all necessary equipment (e.g., spatulas, weigh boats, glassware, solvents) and place them inside the fume hood to minimize movement in and out of the containment area.
-
-
Handling:
-
Weighing: Carefully weigh the desired amount of 1-(2-Hydroxyethyl)guanidine on a tared weigh boat inside the fume hood. Avoid generating dust.
-
Dissolving/Dispensing: If preparing a solution, slowly add the compound to the solvent in a suitable container within the fume hood. If dispensing the solid, use a clean spatula.
-
-
Cleanup and Disposal:
-
Decontamination: Wipe down all surfaces and equipment that may have come into contact with the chemical using an appropriate decontaminating solution.
-
Waste Disposal: Dispose of all contaminated materials, including gloves, weigh boats, and any excess compound, in a clearly labeled, sealed waste container designated for chemical waste. Do not let the chemical enter drains[9][10].
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by the lab coat, face shield, and goggles.
-
Hand Washing: Wash hands thoroughly with soap and water after all work is complete and PPE has been removed[2][8].
-
Emergency Procedures
In the event of an accidental exposure, immediate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids apart. Seek prompt medical attention[2][8].
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation persists, seek medical advice[2][3][8].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[2][3].
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention[2][8].
Disposal Plan
All waste containing 1-(2-Hydroxyethyl)guanidine must be treated as hazardous.
-
Solid Waste: Collect in a designated, sealed, and clearly labeled container for hazardous chemical waste.
-
Liquid Waste: Collect in a compatible, sealed, and labeled container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weigh paper, and paper towels, should be disposed of as hazardous waste.
Consult your institution's environmental health and safety (EHS) department for specific disposal protocols and to arrange for pickup of hazardous waste.
References
- BenchChem. (n.d.). Personal protective equipment for handling 1-Mesitylguanidine.
- BenchChem. (n.d.). Personal protective equipment for handling Guanidine, monobenzoate.
- Carl ROTH. (n.d.). Safety Data Sheet: Guanidine hydrochloride.
- U.S. Army Center for Health Promotion and Preventive Medicine. (2006). A Review of Toxicity and Use and Handling Considerations for Guanidine, Guanidine Hydrochloride, and Urea.
- ECHEMI. (n.d.). Guanidine SDS, 113-00-8 Safety Data Sheets.
- Fisher Scientific. (2018). SAFETY DATA SHEET: Guanidine hydrochloride.
- Sigma-Aldrich. (n.d.). 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine.
- ChemicalBook. (2022). 1-(2-HYDROXYETHYL)GUANIDINE.
- CymitQuimica. (n.d.). 1-(2-Hydroxyethyl)guanidine.
- PubChem. (n.d.). 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET: Guanidine hydrochloride.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET: Guanidine hydrochloride.
- Fisher Scientific. (2025). SAFETY DATA SHEET: Guanidine hydrochloride.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET: Guanidine hydrochloride.
- Santa Cruz Biotechnology. (n.d.). 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine.
- Fisher Scientific. (2025). SAFETY DATA SHEET: Guanidine hydrochloride.
- Thermo Fisher Scientific. (2014). SAFETY DATA SHEET: 8 M Guanidine•HCl Solution.
- Fisher Scientific. (2023). SAFETY DATA SHEET: Guanidine hydrochloride.
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- 2. mmbio.byu.edu [mmbio.byu.edu]
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- 10. documents.thermofisher.com [documents.thermofisher.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
